Diphenyl piperidine-2-phosphonate hcl
Description
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Properties
IUPAC Name |
2-diphenoxyphosphorylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCYEVOEHZSNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598765 | |
| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174298-15-8 | |
| Record name | Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174298-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Piperidine Phosphonate Derivatives
This guide provides an in-depth exploration of the synthesis and characterization of novel piperidine phosphonate derivatives, compounds of significant interest in medicinal chemistry and drug development. The piperidine moiety is a privileged scaffold in numerous pharmaceuticals, while the phosphonate group serves as a key pharmacophore, often acting as a stable mimic of phosphate or carboxylate groups in biologically active molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
The Rationale for Piperidine Phosphonates in Drug Discovery
The convergence of the piperidine ring and the phosphonate functional group creates a class of compounds with compelling pharmacological potential.[1][3][6] The piperidine scaffold offers a versatile, conformationally flexible yet stable framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles.[3] On the other hand, the phosphonate moiety is a bioisostere of the phosphate group, integral to many biological processes.[4][5][7] This bioisosteric replacement often leads to enhanced metabolic stability and can facilitate interactions with biological targets.[4][7] Consequently, piperidine phosphonate derivatives are actively investigated for a wide range of therapeutic applications, including as enzyme inhibitors, antiviral agents, and anticancer therapeutics.[8][9][10]
Synthetic Strategies: The Kabachnik-Fields and Pudovik Reactions
The construction of the α-aminophosphonate linkage is central to the synthesis of many piperidine phosphonate derivatives. The Kabachnik-Fields and Pudovik reactions are the cornerstones of this synthetic endeavor, offering efficient routes to these valuable compounds.[11][12][13]
The Kabachnik-Fields Reaction: A Three-Component Approach
The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite.[12][14][15] This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.[16][17]
Mechanism: The mechanism of the Kabachnik-Fields reaction is dependent on the specific reactants and conditions, but two primary pathways are generally considered: the "imine" pathway and the "α-hydroxyphosphonate" pathway.[13][14]
-
Imine Pathway: The amine and carbonyl compound first react to form an imine intermediate. Subsequent nucleophilic addition of the phosphite to the imine yields the α-aminophosphonate.[14]
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and the phosphite react to form an α-hydroxyphosphonate, which is then substituted by the amine to give the final product.[14]
Kinetic studies suggest that the imine pathway is often the more prevalent route.[13]
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An In-depth Technical Guide to the Chemical Properties of Diphenyl Piperidine-2-phosphonate HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the chemical properties of diphenyl piperidine-2-phosphonate hydrochloride. While direct experimental data for this specific salt is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer a robust technical overview. We will delve into its structure, plausible synthetic routes, predicted physicochemical and spectroscopic characteristics, and key reactive properties, providing field-proven insights for its application in research and development.
Introduction: The Significance of α-Aminophosphonates
Diphenyl piperidine-2-phosphonate belongs to the class of α-aminophosphonates, which are of significant interest in medicinal chemistry. These compounds are structural analogues of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[1] This substitution imparts unique biochemical properties, including resistance to hydrolysis by peptidases and the ability to mimic the transition state of peptide bond hydrolysis, making them potent enzyme inhibitors.[1][2] The piperidine ring, a common scaffold in pharmaceuticals, introduces conformational rigidity and potential for diverse biological activities.[3] The diphenyl ester form often serves as a prodrug, enhancing cell permeability before being hydrolyzed to the bioactive phosphonic acid.[4] The hydrochloride salt form is typically employed to improve the solubility and stability of the amine-containing compound.
Below is the chemical structure of the protonated form of diphenyl piperidine-2-phosphonate.
Caption: Structure of Diphenyl Piperidine-2-phosphonate Cation with Chloride Anion.
Synthesis and Formation of the Hydrochloride Salt
The synthesis of diphenyl piperidine-2-phosphonate can be approached through established methodologies for α-aminophosphonate formation, most notably the Pudovik reaction or the Kabachnik-Fields reaction.[5][6]
Proposed Synthetic Workflow: A Pudovik Reaction Approach
The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine.[7] In this case, the precursor would be the cyclic imine of piperidine, 2,3,4,5-tetrahydropyridine, which exists in equilibrium with its trimer.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Imine Formation: The cyclic imine, 2,3,4,5-tetrahydropyridine, can be generated in situ from a suitable piperidine precursor. A common method involves the oxidation of piperidine.
-
Pudovik Reaction:
-
To a solution of diphenyl phosphite in an anhydrous aprotic solvent (e.g., THF, toluene), a catalytic amount of a strong base (e.g., sodium hydride) is added under an inert atmosphere (N₂ or Ar) to generate the phosphite anion.
-
The solution is cooled (e.g., to 0 °C), and the freshly prepared 2,3,4,5-tetrahydropyridine is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
The purified diphenyl piperidine-2-phosphonate (free base) is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in diethyl ether (or another appropriate solvent) is added dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
-
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are predicted based on the general characteristics of similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₇H₂₁ClNO₃P | Based on the chemical structure. |
| Molecular Weight | 353.78 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | Expected to be higher than the free base and likely with decomposition. | Ionic compounds generally have higher melting points than their neutral counterparts. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate. Insoluble in non-polar solvents like hexanes. | The ionic nature of the hydrochloride salt enhances solubility in polar protic solvents. The organic backbone provides some solubility in moderately polar organic solvents. |
| pKa | The pKa of the piperidinium ion is anticipated to be in the range of 9-11. | Based on the typical pKa of secondary cyclic amines.[8] |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) / ppm | Key Couplings and Multiplicity | Rationale |
| ¹H NMR | 7.1 - 7.5 | Multiplet | Protons of the two phenyl groups.[9] |
| ~4.0 - 4.5 | Doublet of doublets | The proton on the α-carbon (C2 of the piperidine ring), coupled to the phosphorus atom and the adjacent methine proton. | |
| ~3.0 - 3.5 and ~1.5 - 2.0 | Multiplets | Protons of the piperidine ring methylene groups.[10] | |
| ~9.0 - 10.0 | Broad singlet | Protons of the protonated nitrogen (N⁺H₂). | |
| ¹³C NMR | ~150 (d) | Doublet | The ipso-carbons of the phenyl rings, coupled to the phosphorus atom. |
| ~120-130 | Multiple signals | The ortho-, meta-, and para-carbons of the phenyl rings. | |
| ~50-60 (d) | Doublet | The α-carbon, coupled to the phosphorus atom. | |
| ~20-50 | Multiple signals | The carbons of the piperidine ring. | |
| ³¹P NMR | +15 to +25 | Singlet (proton decoupled) | The chemical shift is characteristic of pentavalent phosphorus in a phosphonate ester environment.[11][12] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~2400 - 2700 | N⁺-H stretch | Characteristic broad absorption for a secondary ammonium salt. |
| ~1590, ~1490 | C=C stretch | Aromatic ring vibrations of the phenyl groups.[13] |
| ~1250 - 1200 | P=O stretch | Strong and characteristic absorption for the phosphoryl group.[14] |
| ~1180, ~950 | P-O-C stretch | Asymmetric and symmetric stretching of the phosphorus-ester bonds.[15] |
Chemical Reactivity
The chemical reactivity of this compound is governed by the phosphonate ester functionality and the piperidinium ion.
Caption: Key reactive sites of this compound.
Reactivity at the Phosphorus Center
-
Hydrolysis: The diphenyl phosphonate ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid. This is a crucial reaction for the prodrug activation of such compounds. Basic hydrolysis is generally faster and proceeds via nucleophilic attack at the electrophilic phosphorus atom.
-
Transesterification: In the presence of an alcohol and a suitable catalyst, the phenoxy groups can be exchanged in a transesterification reaction.[16]
Reactivity of the Piperidinium Ion
-
Deprotonation: The piperidinium ion is acidic and will be deprotonated by a base to yield the free secondary amine, diphenyl piperidine-2-phosphonate. This free amine is nucleophilic and can undergo reactions typical of secondary amines, such as acylation and alkylation at the nitrogen atom.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry and drug development, combining the key features of an α-aminophosphonate with a piperidine scaffold. While direct experimental data is scarce, this guide provides a robust framework for its synthesis, characterization, and reactivity based on established chemical principles and data from analogous compounds. The synthetic protocols outlined, along with the predicted spectroscopic and physicochemical properties, offer a valuable resource for researchers venturing into the synthesis and application of this and related compounds. The insights into its chemical reactivity are crucial for understanding its stability, potential for prodrug activation, and further chemical modifications.
References
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Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: A Century of α-Aminophosphonate Synthesis. Molecules, 17(5), 5529-5544. [Link][5]
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Zhang, C., & Li, Z. (2014). Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation. Organic Letters, 16(4), 1184-1187. [Link][1]
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Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6150. [Link][6]
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Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Biological activities of α-aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1083-1097. [Link]
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Jin, L., & Li, Z. (2020). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry, 2(4), 1-11. [Link]
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Powles, N., Atherton, J., & Page, M. I. (2012). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Organic & Biomolecular Chemistry, 10(30), 5940-5952. [Link]
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Al-Masum, M., & Kumar, D. (2022). Synthesis of Phosphonate-Based Diimide Ligands. St. Mary's University Scholar, 1(1), 1-10. [Link][17]
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Hirano, K., Yorimitsu, H., & Oshima, K. (2011). Electronic Supplementary Information (ESI) Construction of Ar-P bond by Pd-catalyzed oxidative cross-coupling of arylsilanes with H-phosphonates. The Royal Society of Chemistry. [Link][11]
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Mehellou, Y., & De Clercq, E. (2008). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 108(8), 3429-3453. [Link][18]
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Clearfield, A., & Wang, X. (2012). Divalent Metal Phosphonate Coordination Polymers Constructed From a Dipiperidine-Based Bisphosphonate Ligand. Dalton Transactions, 41(20), 6247-6254. [Link][3]
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Wagner, C. R., & Iyer, V. V. (2000). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 100(3), 859-914. [Link][4]
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Stawinski, J., & Kraszewski, A. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597. [Link][16]
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Pidcock, A., & Waterhouse, C. R. (1970). Phosphite and phosphonate complexes. Part I. Synthesis and structures of dialkyl and diphenyl phosphonate complexes of palladium and platinum. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2080-2086. [Link][20]
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Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. [Link][21]
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ResearchGate. (2016). IR spectrum of polyphosphonate P4. [Link][15]
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Galezowska, J., & Gumienna-Kontecka, E. (2017). 31P NMR titration and relaxation parameters of phosphonic acid derivatives and α-aminophosphonates. New Journal of Chemistry, 41(16), 8234-8245. [Link][8]
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The Architect's Toolkit: A Guide to the Discovery and Synthesis of Phosphonate-Based Enzyme Inhibitors
Foreword: The Enduring Appeal of the Phosphonate Warhead
In the intricate world of drug discovery, the quest for potent and selective enzyme inhibitors is a perpetual frontier. Among the diverse chemical armaments at our disposal, the phosphonate group stands out as a versatile and powerful tool. Its unique stereoelectronic properties, mimicking the transition state of substrate hydrolysis or acting as a stable bioisostere of a phosphate group, have cemented its role in the design of highly effective enzyme inhibitors. This guide is intended for the hands-on researcher, the inquisitive scientist, and the drug development professional, providing a comprehensive technical overview of the principles and practices governing the discovery and synthesis of novel phosphonate-based enzyme inhibitors. We will journey from the foundational principles of rational design, through the intricacies of synthetic methodologies, to the practicalities of screening and optimization, all while grounding our discussion in field-proven insights and established protocols.
I. The Phosphonate Advantage: Rational Design Principles
The efficacy of phosphonate inhibitors stems from their intrinsic ability to mimic key biological recognition motifs and transition states. This mimicry is the cornerstone of their rational design.
Transition-State Analogs: Freezing a Fleeting Moment
Enzymes accelerate reactions by stabilizing the high-energy transition state of a substrate. Phosphonates, with their tetrahedral geometry, are excellent mimics of the transition states of reactions involving tetrahedral intermediates, such as peptide bond hydrolysis catalyzed by proteases.[1] By designing a phosphonate-containing molecule that resembles the transition state, we can create a potent inhibitor that binds to the enzyme's active site with high affinity.
dot
Caption: Phosphonates mimic the tetrahedral transition state of peptide hydrolysis.
Phosphate Bioisosteres: Stability by Design
Phosphorylation is a ubiquitous post-translational modification, and many enzymes recognize and process phosphorylated substrates. The phosphate ester bond, however, is susceptible to hydrolysis. By replacing the labile P-O-C bond of a phosphate with a stable P-C bond, phosphonates act as non-hydrolyzable bioisosteres. This strategy is widely employed in the design of inhibitors for kinases, phosphatases, and polymerases.
II. The Synthetic Arsenal: Crafting the Phosphonate Core
The successful implementation of rational design hinges on the ability to synthesize the target phosphonate inhibitors. Several powerful synthetic methodologies are at the disposal of the medicinal chemist.
The Michaelis-Arbuzov Reaction: A Workhorse for P-C Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone of phosphonate synthesis, involving the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.[2][3][4][5][6][7]
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
-
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl bromide (1.0 equivalent).
-
Add an excess of triethyl phosphite (1.5-2.0 equivalents). The excess phosphite can also serve as the solvent. Alternatively, anhydrous toluene can be used.
-
Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of ethyl bromide evolution. The reaction is typically complete within several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield diethyl benzylphosphonate.[2][8]
-
The Horner-Wadsworth-Emmons (HWE) Reaction: Building Alkenes with Phosphorus
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from phosphonate carbanions and aldehydes or ketones.[4][9][10][11][12][13][14][15][16] This reaction is particularly valuable for introducing unsaturation into the inhibitor scaffold.
dot
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[2][6][17][18][19][20][21][22] These products are valuable as they are structural analogs of α-amino acids and can act as potent enzyme inhibitors.[23]
Experimental Protocol: General Procedure for the Kabachnik-Fields Reaction
-
Materials:
-
Amine (primary or secondary)
-
Aldehyde or ketone
-
Dialkyl phosphite (e.g., diethyl phosphite)
-
Catalyst (optional, e.g., Lewis acids like InCl₃ or Brønsted acids)
-
Solvent (e.g., ethanol, THF, or solvent-free)
-
-
Procedure:
-
In a reaction vessel, combine the amine (1.0 equivalent), the carbonyl compound (1.0 equivalent), and the dialkyl phosphite (1.0-1.2 equivalents).
-
If using a catalyst, add it to the mixture (typically 5-10 mol%).
-
The reaction can often be performed neat or in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the α-aminophosphonate.
-
III. Finding the Needle in the Haystack: Screening for Inhibitors
Once a library of phosphonate-containing compounds has been synthesized, the next critical step is to identify those that exhibit inhibitory activity against the target enzyme. A variety of screening methodologies can be employed.
High-Throughput Screening (HTS): Casting a Wide Net
High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific enzyme target.[15][21][24][25][26] Fluorescence-based assays are commonly used in HTS due to their sensitivity and amenability to automation.[3][12][19][27][28]
dot
Caption: A typical high-throughput screening workflow for enzyme inhibitors.
Fragment-Based Screening: Building Potency Piece by Piece
Fragment-based drug discovery (FBDD) involves screening smaller, low-molecular-weight compounds ("fragments") that bind to the target enzyme with low affinity.[16][29][30][31] These initial hits are then optimized and linked together to generate more potent lead compounds. This approach is particularly useful for exploring the binding landscape of the enzyme active site.
Virtual Screening: In Silico Prospecting
Virtual screening uses computational methods to predict the binding affinity of a large library of compounds to a target enzyme's three-dimensional structure.[14][23][32][33][34][35][36] This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.
IV. Unraveling the Mechanism: How Phosphonates Inhibit Enzymes
Understanding the mechanism of action is crucial for optimizing the potency and selectivity of an inhibitor.
Serine Protease Inhibition: A Covalent Embrace
Phosphonate inhibitors of serine proteases often act as irreversible or slowly reversible inhibitors by forming a stable covalent bond with the active site serine residue.[20][28][37][38] The phosphorus atom of the phosphonate is attacked by the nucleophilic hydroxyl group of the serine, mimicking the formation of the tetrahedral intermediate during peptide bond cleavage.
Metalloprotease Inhibition: Chelating the Catalytic Metal
Many metalloproteases contain a zinc ion in their active site that is essential for catalysis. The phosphonate group can act as a zinc-binding group, chelating the metal ion and thereby inhibiting the enzyme.[22][31][39][40][41][42] This interaction is a key design element for inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer and arthritis.[1][11][25][33]
V. Overcoming the Cellular Barrier: The Prodrug Strategy
A significant challenge in the development of phosphonate-based drugs is their poor cell permeability due to the high negative charge of the phosphonic acid group at physiological pH.[29][43][44][45] The prodrug approach addresses this issue by masking the phosphonate group with lipophilic, cleavable moieties that are removed inside the cell to release the active inhibitor.[5][27][29][37][39][45]
Common Prodrug Moieties and Their Cleavage Mechanisms
| Prodrug Moiety | Cleavage Mechanism | Key Features |
| Pivaloyloxymethyl (POM) | Esterase-mediated cleavage followed by spontaneous decomposition.[43] | Well-established; can release pivalic acid. |
| Isopropyloxycarbonyloxymethyl (POC) | Esterase-mediated cleavage with loss of carbonate and isopropanol. | Avoids the release of pivalic acid.[27] |
| S-Acylthioethyl (SATE) | Esterase-mediated cleavage of the thioester, followed by decomposition.[43][44] | Alternative to oxygen-based esters. |
dot
Caption: The general mechanism of phosphonate prodrug activation.
VI. Case Study: Fosfomycin - A Clinically Successful Phosphonate Inhibitor
Fosfomycin is a broad-spectrum antibiotic that serves as an excellent example of a clinically successful phosphonate-based enzyme inhibitor.[9][17][18][43][44]
-
Target Enzyme: MurA, an enzyme involved in the early stages of bacterial cell wall biosynthesis.[9][18][43][44]
-
Mechanism of Action: Fosfomycin acts as an analog of phosphoenolpyruvate (PEP) and irreversibly inhibits MurA by covalently binding to a cysteine residue in the active site.[43][44]
-
Clinical Use: Primarily used for the treatment of urinary tract infections.[17]
VII. Conclusion and Future Perspectives
The journey from a conceptual design to a clinically viable phosphonate-based enzyme inhibitor is a testament to the power of interdisciplinary science. By integrating rational design, sophisticated synthetic chemistry, and robust screening methodologies, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules. As our understanding of enzyme structure and function deepens, and as new synthetic and screening technologies emerge, the future for the discovery of novel and highly selective phosphonate inhibitors is brighter than ever. The principles and protocols outlined in this guide provide a solid foundation for those ready to contribute to this exciting and impactful field.
VIII. References
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Design, modelling, synthesis and biological evaluation of peptidomimetic phosphinates as inhibitors of matrix metalloproteinases MMP-2 and MMP-8. (n.d.). ResearchGate. Retrieved from [Link]
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Prodrug and conjugate drug delivery strategies for improving HIV/AIDS therapy. (n.d.). PMC. Retrieved from [Link]
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Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. (2022, October 3). PubMed. Retrieved from [Link]
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Design strategies in the prodrugs of HIV-1 protease inhibitors to improve the pharmaceutical properties. (2017, October 20). PubMed. Retrieved from [Link]
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Synthesis and evaluation of new tripeptide phosphonate inhibitors of MMP-8 and MMP-2. (n.d.). ResearchGate. Retrieved from [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (n.d.). Frontiers. Retrieved from [Link]
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Discovery of a potent, selective protein tyrosine phosphatase 1B inhibitor using a linked-fragment strategy. (n.d.). PubMed. Retrieved from [Link]
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Novel PTP1B inhibitors identified by DNA display of fragment pairs. (2016, February 1). PubMed. Retrieved from [Link]
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preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (n.d.). MDPI. Retrieved from [Link]
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Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. (n.d.). ResearchGate. Retrieved from [Link]
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The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025, December 4). MDPI. Retrieved from [Link]
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Horner-Wadsworth-Emmons Synthesis: Lab Guide. (n.d.). Studylib. Retrieved from [Link]
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Structure-based discovery of small molecule inhibitors targeted to protein tyrosine phosphatase 1B. (n.d.). PubMed. Retrieved from [Link]
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Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. (n.d.). NIH. Retrieved from [Link]
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Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. (2011, March 15). ACS Publications. Retrieved from [Link]
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Discovery of a potent, selective protein tyrosine phosphatase 1B inhibitor using a linked-fragment strategy. (n.d.). Semantic Scholar. Retrieved from [Link]
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(PDF) Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. (n.d.). ResearchGate. Retrieved from [Link]
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Phosphonate monoester inhibitors of class A β-lactamases. (1991, May 1). Portland Press. Retrieved from [Link]
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Phosphonate prodrugs: an overview and recent advances. (n.d.). PMC. Retrieved from [Link]
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Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. (2021, January 6). PMC. Retrieved from [Link]
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Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging. (n.d.). NIH. Retrieved from [Link]
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Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery. (n.d.). PMC. Retrieved from [Link]
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Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening. (n.d.). PMC. Retrieved from [Link]
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Design and synthesis of carboxylate inhibitors for matrix metalloproteinases. (n.d.). PubMed. Retrieved from [Link]
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Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (2025, January 16). ACS Publications. Retrieved from [Link]
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Inhibition of matrix metalloproteinases by bisphosphonates may in part explain their effects in the treatment of multiple myeloma. (n.d.). PubMed. Retrieved from [Link]
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Structure-Activity Relationship (SAR) Studies of Diphenyl Piperidine-2-Phosphonate Analogs: A Technical Guide for Drug Development
Foreword: The Strategic Integration of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to engage in diverse molecular interactions make it a cornerstone of drug design.[1] Similarly, the diphenyl phosphonate moiety has been extensively explored as a potent inhibitor of various enzymes, particularly serine proteases, where it acts as a transition-state analog, leading to irreversible inhibition.[2][3] This technical guide delves into the synergistic potential of combining these two powerful pharmacophores into a single molecular entity: the diphenyl piperidine-2-phosphonate scaffold. We will explore the structure-activity relationships (SAR) of these analogs, providing a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This guide will navigate the synthetic rationale, dissect the impact of structural modifications on biological activity, and provide detailed experimental frameworks for the evaluation of these promising compounds.
Rationale and Therapeutic Potential
The core concept behind the design of diphenyl piperidine-2-phosphonate analogs lies in the strategic fusion of two validated pharmacophores. The piperidine moiety can serve multiple roles: it can act as a rigid scaffold to orient the diphenyl phosphonate group for optimal interaction with a biological target, its substituents can modulate physicochemical properties such as lipophilicity and solubility, and the nitrogen atom can be a key site for interaction or further functionalization.[4] The diphenyl phosphonate group, on the other hand, is a well-established "warhead" for serine proteases, forming a stable covalent bond with the active site serine residue.[2] The phenoxy groups act as good leaving groups, facilitating the nucleophilic attack by the serine hydroxyl.[2]
The therapeutic potential of this class of compounds is broad, with initial efforts likely to focus on indications where serine protease activity is dysregulated, such as:
-
Oncology: Many proteases, such as urokinase-type plasminogen activator (uPA), are implicated in tumor invasion and metastasis.
-
Inflammation: Serine proteases like neutrophil elastase are key mediators of inflammatory processes.
-
Viral Infections: Some viral proteases, essential for viral replication, belong to the serine protease family.[3]
Synthetic Strategies: A Modular Approach
The synthesis of diphenyl piperidine-2-phosphonate analogs can be approached in a modular fashion, allowing for the systematic variation of different structural components. A common and effective method is the Kabachnik-Fields reaction or a related three-component reaction.
General Synthetic Workflow
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In Silico Modeling and Docking Studies of Piperidine Phosphonates with Target Enzymes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of computational chemistry and molecular biology has revolutionized modern drug discovery. This guide provides a comprehensive technical overview of the in silico modeling and molecular docking workflow as applied to piperidine phosphonates, a promising class of enzyme inhibitors. We will delve into the foundational principles, from ligand and receptor preparation to the nuances of docking algorithms and post-simulation analysis. By grounding theoretical concepts in practical, step-by-step protocols, this document aims to equip researchers with the knowledge to design, execute, and interpret computational studies that can accelerate the identification and optimization of novel therapeutic agents. The narrative emphasizes the causality behind methodological choices, ensuring a robust and self-validating research framework.
Foundational Concepts: The Synergy of Ligand and Target
The Piperidine Phosphonate Scaffold: A Privileged Inhibitor
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to form diverse intermolecular interactions.[1] When combined with a phosphonate group (P(O)(OR)₂), the resulting scaffold becomes a powerful tool for enzyme inhibition.
The core strength of phosphonates lies in their ability to act as mimics of the tetrahedral transition states that occur during enzymatic reactions, such as peptide bond or ester hydrolysis.[2] Unlike their phosphate ester counterparts, the carbon-phosphorus bond in phosphonates is resistant to enzymatic and chemical hydrolysis, rendering them stable isosteres of phosphate intermediates.[2] This structural and electronic mimicry allows them to bind with high affinity to the active sites of various enzymes, effectively blocking their catalytic function.
Key Enzyme Targets for Piperidine Phosphonates
The broad applicability of this scaffold makes it a versatile candidate against several classes of enzymes critical in pathophysiology.
-
Cholinesterases (AChE & BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3][4] Inhibitors of these enzymes, such as the piperidine-based drug Donepezil, are a cornerstone of therapy for Alzheimer's disease.[3][5][6] Piperidine phosphonates are designed to interact with the catalytic active site of these enzymes.[7][8][9]
-
Farnesyl Diphosphate Synthase (FDPS): This enzyme is a critical node in the mevalonate pathway.[10] Nitrogen-containing bisphosphonates are potent inhibitors of FDPS, a mechanism widely used in treatments for bone resorption disorders like osteoporosis.[10] The phosphonate moiety is crucial for binding to the enzyme's active site.[10]
-
Proteasomes: The proteasome is a multi-subunit complex responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy and is an emerging target for antimalarials.[11] Specific piperidine derivatives have been identified as potent and selective inhibitors of the P. falciparum proteasome.[11]
The In Silico & Molecular Docking Workflow: A Methodological Deep Dive
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12][13] The entire process is a multi-step endeavor that requires careful preparation, execution, and validation to yield meaningful results.[1]
Caption: A generalized workflow for in silico modeling and molecular docking.
Step 1: System Preparation – Creating the Digital Environment
Rationale: The accuracy of any docking simulation is fundamentally dependent on the quality of the starting structures of both the enzyme (receptor) and the ligand. This preparation phase aims to create energetically favorable and chemically correct models for the simulation.
Protocol 1: Receptor Preparation
-
Acquisition: Obtain the 3D crystal structure of the target enzyme from a repository like the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one that is co-crystallized with a known inhibitor.
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.
-
Expert Insight: While most water molecules are removed, it is critical to visually inspect the active site for any "bridging" water molecules that form hydrogen bonds between the original ligand and the receptor. These may be crucial for binding and should be retained.[14]
-
-
Protonation: Add polar hydrogen atoms to the protein structure. Since crystal structures often do not resolve hydrogen atoms, this step is essential for correctly modeling hydrogen bonds and ionization states.
-
Charge Assignment: Assign partial charges to each atom of the receptor (e.g., using Gasteiger charges). This is necessary for calculating electrostatic interactions.
-
File Conversion: Save the prepared receptor in a format required by the docking software, such as PDBQT for AutoDock.[1]
Protocol 2: Ligand Preparation
-
Structure Generation: Draw the 2D structure of the piperidine phosphonate using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable molecular mechanics force field (e.g., GAFF, OPLS3, MMFF94).[15][16] This process finds a low-energy, stable conformation of the ligand, which is more representative of its state in solution.[17]
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the active site, a key component of flexible ligand docking.[1]
-
Charge Assignment: Assign partial charges to the ligand atoms.
-
File Conversion: Save the prepared ligand in the appropriate format (e.g., PDBQT).[1]
Step 2: Protocol Validation – A Self-Validating System
Rationale: Before screening unknown compounds, you must prove that your chosen docking parameters (grid box size, algorithm settings, etc.) can accurately reproduce a known, experimentally determined binding pose. This step builds confidence and trustworthiness in your subsequent predictions.[14][18]
Protocol 3: Re-docking for Validation
-
Select a System: Use the original PDB structure containing the co-crystallized ligand and the corresponding receptor.
-
Prepare System: Prepare the receptor as described in Protocol 1. Extract the co-crystallized ligand and prepare it as described in Protocol 2.
-
Dock: Perform a docking simulation, attempting to place the extracted ligand back into the receptor's binding site using your intended docking parameters.
-
Measure Success: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately predict the correct binding mode.[14][19][20] If the RMSD is high, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat until the protocol is validated.
-
Step 3: Molecular Docking – Simulating the Interaction
Rationale: This is the core computational experiment where the prepared ligand is placed into the prepared receptor's active site to find the most favorable binding poses.
Protocol 4: Molecular Docking using AutoDock
-
Grid Box Definition: Define a 3D grid box that encompasses the entire binding site of the enzyme. The grid pre-calculates the interaction energies for different atom types, significantly speeding up the docking process. The box should be large enough to allow the ligand to move and rotate freely but not so large as to waste computational time on irrelevant areas.
-
Execution: Run the AutoDock algorithm.[1] It will systematically sample different positions, orientations, and conformations of the ligand within the grid box, using a scoring function to evaluate the fitness of each pose.
-
Output: The program will generate a set of possible binding poses, ranked by their predicted binding energy.[1]
Step 4: Analysis and Interpretation – From Data to Insight
1. Binding Affinity (ΔG) and Scoring Functions: The docking score is an estimation of the binding free energy (ΔG).[19] A more negative ΔG indicates a stronger, more favorable binding interaction.[19] When comparing a series of compounds, those with significantly lower (more negative) binding energies are predicted to be more potent inhibitors.[19][21]
2. Pose and Interaction Analysis: Do not blindly trust the top-ranked score.[22] Visual inspection is paramount.[23] Using molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio), analyze the top-ranked poses to understand the specific intermolecular interactions driving the binding.
Caption: Key intermolecular forces governing ligand-receptor binding.
-
Hydrogen Bonds: Look for H-bonds between the phosphonate oxygens or piperidine nitrogen and polar residues in the active site (e.g., Ser, Thr, Tyr, Asp, Glu).[23]
-
Ionic Interactions: The basic nitrogen of the piperidine ring can be protonated at physiological pH, forming a strong salt bridge with acidic residues like Aspartate (Asp) or Glutamate (Glu).[24]
-
Hydrophobic Interactions: Non-polar parts of the ligand will favorably interact with hydrophobic pockets in the active site lined with residues like Leucine (Leu), Valine (Val), and Phenylalanine (Phe).[23]
-
π-π Stacking: If the ligand contains aromatic rings, they can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the active site.[25]
Data Presentation and Advanced Methods
Summarizing Quantitative Data
Organize docking results into a clear table for easy comparison. This allows for the direct correlation of computational data with experimental results, if available.[19]
| Compound ID | Docking Score (kcal/mol) | Est. Binding Energy (ΔG) (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |
| PPh-001 | -9.8 | -9.6 | Glu172, Phe107, Asp126 | 0.5 |
| PPh-002 | -8.5 | -8.3 | Glu172, Phe107 | 2.1 |
| PPh-003 | -7.2 | -7.1 | Tyr334, Trp84 | 15.8 |
| Control | -6.5 | -6.4 | Tyr334 | 50.2 |
Table 1: Hypothetical docking results for a series of piperidine phosphonates against a target enzyme. Lower scores and energies suggest higher predicted potency.
Beyond Docking: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a more dynamic and realistic view.[1] An MD simulation models the movement of every atom in the protein-ligand complex over time (from nanoseconds to microseconds). This powerful technique can be used to:
-
Assess the stability of the docked pose.
-
Reveal subtle conformational changes in the protein or ligand upon binding.
-
Provide more accurate binding free energy calculations through methods like MM/PBSA or MM/GBSA.[26]
Conclusion
The in silico modeling and molecular docking of piperidine phosphonates is a robust, multi-faceted approach that provides invaluable insights for modern drug discovery. By combining careful system preparation, rigorous protocol validation, and detailed interaction analysis, researchers can effectively screen virtual libraries, predict binding affinities, and generate strong hypotheses about structure-activity relationships. This computational workflow, when integrated with experimental validation, significantly enhances the efficiency and success rate of identifying and optimizing potent and selective enzyme inhibitors, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
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A Deep Dive into the Spectroscopic Characterization of Diphenyl Piperidine-2-phosphonate HCl: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Architecture
Diphenyl piperidine-2-phosphonate hydrochloride is a member of the α-aminophosphonate family, a class of compounds with significant interest in medicinal chemistry due to their role as structural mimics of α-amino acids.[1] Their potential applications as enzyme inhibitors, pharmacological agents, and herbicides necessitate a robust and unambiguous confirmation of their molecular structure.[2][3] This technical guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of diphenyl piperidine-2-phosphonate HCl. Our approach emphasizes not just the data, but the underlying scientific principles and experimental rationale that lead to a conclusive structural assignment.
For context, a common synthetic route to this class of compounds is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, an aldehyde (or ketone), and a phosphite.[4][5] In the case of diphenyl piperidine-2-phosphonate, this would involve the reaction of piperidine, glyoxal (or a derivative), and diphenyl phosphite. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.
This guide is structured to walk researchers through the expected spectroscopic data for this compound, providing a detailed interpretation of each spectrum.
Molecular Structure and Numbering Scheme
To facilitate the discussion of the spectroscopic data, the following molecular structure and numbering scheme for this compound will be used.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments provides a detailed map of the carbon-hydrogen framework and the phosphorus environment.
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wide range of organic salts and its residual proton signal does not overlap with many signals of interest. The acidic N-H proton is often observable in DMSO-d₆.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher. A higher field strength provides better signal dispersion and simplifies spectral interpretation.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to note are the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired to determine the chemical shifts of all unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
³¹P NMR: A proton-decoupled ³¹P NMR spectrum is essential for confirming the presence and chemical environment of the phosphonate group.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H and ¹³C atoms.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.0 - 10.0 | br s | - | N-H (as HCl salt) |
| ~7.2 - 7.5 | m | - | Ar-H (10H, Phenyl) |
| ~4.5 - 4.8 | dd | J(H,H) ≈ 8, J(P,H) ≈ 18 | C2-H (1H) |
| ~3.0 - 3.4 | m | - | C6-H (2H, axial & equatorial) |
| ~1.5 - 2.0 | m | - | C3-H, C4-H, C5-H (6H) |
Interpretation:
-
N-H Proton: The broad singlet in the downfield region (~9.0-10.0 ppm) is characteristic of a protonated amine, consistent with the hydrochloride salt. Its broadness is due to chemical exchange and quadrupolar broadening from the nitrogen atom.
-
Aromatic Protons: The multiplet between 7.2 and 7.5 ppm, integrating to 10 protons, is indicative of the two phenyl groups on the phosphonate moiety.[6]
-
C2-H Proton: The proton at the C2 position is a key diagnostic signal. It is expected to appear as a doublet of doublets due to coupling with the adjacent C3 protons and the phosphorus atom. The P-H coupling is typically larger than the H-H coupling.[7]
-
Piperidine Ring Protons: The remaining protons of the piperidine ring will appear as complex multiplets in the aliphatic region. The protons on C6, being adjacent to the nitrogen, will be the most deshielded of the methylene groups.[8][9] The protons on C3, C4, and C5 will be in the more upfield region.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Coupling Constant (J(P,C), Hz) | Assignment |
| ~150 | ~5-10 | C1' & C1'' (ipso-Carbons) |
| ~120 - 130 | - | C2'-C6' & C2''-C6'' (Aromatic Carbons) |
| ~55 - 60 | ~150-160 | C2 |
| ~45 - 50 | - | C6 |
| ~20 - 30 | - | C3, C4, C5 |
Interpretation:
-
Aromatic Carbons: The signals in the 120-150 ppm range correspond to the aromatic carbons of the two phenyl groups.[10] The ipso-carbons (C1' and C1''), directly attached to the oxygen atoms of the phosphonate, will show a small P-C coupling.
-
C2 Carbon: This carbon, directly attached to the phosphorus atom, will exhibit a large one-bond P-C coupling constant (¹J(P,C)) of around 150-160 Hz, which is a definitive indicator of the C-P bond.[7]
-
Piperidine Ring Carbons: The chemical shifts of the piperidine ring carbons are in the expected aliphatic region.[11] C6, being adjacent to the nitrogen, will be more deshielded than C3, C4, and C5.
³¹P NMR: The Phosphorus Fingerprint
The ³¹P NMR spectrum provides direct information about the phosphorus atom.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~15 - 25 | s (proton-decoupled) | P |
Interpretation:
-
The ³¹P NMR spectrum is expected to show a single resonance in the range of 15-25 ppm, which is characteristic of alkyl phosphonates.[12][13] In a proton-decoupled spectrum, this will appear as a singlet. In a proton-coupled spectrum, it would be a complex multiplet due to coupling with the C2 proton and potentially other nearby protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2850 - 3000 | Medium | Aliphatic C-H stretch |
| ~2400 - 2700 | Broad | N-H⁺ stretch (amine salt) |
| ~1590, 1490 | Medium-Strong | C=C aromatic ring stretch |
| ~1220 - 1260 | Strong | P=O stretch |
| ~1020 - 1050 | Strong | P-O-C (aryl) stretch |
| ~1100 - 1150 | Strong | C-N stretch |
Interpretation:
-
N-H⁺ Stretch: A broad absorption in the 2400-2700 cm⁻¹ region is a clear indication of the presence of a protonated amine (R₃N-H⁺), confirming the hydrochloride salt form.[14]
-
P=O Stretch: A strong absorption band around 1220-1260 cm⁻¹ is characteristic of the P=O double bond in a phosphonate ester.[15]
-
P-O-C Stretch: The strong band in the 1020-1050 cm⁻¹ region is attributed to the P-O-C (aryl) stretching vibration.[16]
-
Aromatic and Aliphatic C-H Stretches: The absorptions above and below 3000 cm⁻¹ correspond to the aromatic and aliphatic C-H stretches, respectively.
-
C-N Stretch: The C-N stretching vibration of the piperidine ring is expected around 1100-1150 cm⁻¹.[17]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure. For a compound like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to observe the molecular ion.
Expected Data (ESI-MS):
-
Molecular Ion: An [M+H]⁺ peak corresponding to the protonated free base (diphenyl piperidine-2-phosphonate) is expected. The molecular weight of the free base (C₁₇H₂₀NO₃P) is 317.32 g/mol , so the [M+H]⁺ peak would be observed at m/z 318.1.
-
Major Fragments: Fragmentation of α-aminophosphonates often involves cleavage of the C-P bond and fragmentation of the piperidine ring.
Plausible Fragmentation Pathway
Caption: Plausible ESI-MS fragmentation pathway.
Interpretation:
-
The observation of the molecular ion peak at m/z 318.1 would confirm the molecular formula of the free base.
-
The fragmentation pattern provides further structural evidence. Cleavage of a phenyl group from the phosphonate would lead to a fragment at m/z 225.1.
-
Cleavage of the C-P bond is a common fragmentation pathway for α-aminophosphonates, which would result in the detection of the piperidinyl cation at m/z 84.1 and the diphenyl phosphonate cation at m/z 233.0.
Conclusion: A Synergistic Approach to Structural Verification
The structural elucidation of this compound is a clear example of the power of modern spectroscopic techniques. No single method provides all the necessary information, but together, NMR, IR, and MS create a comprehensive and self-validating picture of the molecule's architecture. The characteristic signals in each spectrum—the P-C coupling in NMR, the P=O stretch in IR, and the specific fragmentation in MS—all converge to provide an unambiguous confirmation of the structure. This guide provides researchers with the expected data and interpretative framework to confidently characterize this and similar α-aminophosphonate compounds.
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ResearchGate. (n.d.). IR spectra of the phosphonate ligands. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
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X-ray Crystallographic Analysis of Piperidine Phosphonate Hydrochloride Salts
An In-Depth Technical Guide:
Introduction
In the landscape of modern drug discovery, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a foundational pillar of rational drug design. Among the vast array of molecular scaffolds, piperidine derivatives hold a place of prominence due to their prevalence in numerous biologically active molecules.[1][2] When combined with the phosphonate group—a potent phosphate mimic and a key player in designing enzyme inhibitors and bone-targeting agents—the resulting piperidine phosphonates become compounds of significant therapeutic interest.[3][4][5]
Converting these molecules into their hydrochloride salts is a common and critical step in pharmaceutical development, often enhancing solubility, stability, and bioavailability.[6][7] However, this conversion introduces new complexities into their solid-state behavior. The three-dimensional arrangement of atoms, the network of hydrogen bonds, and the overall crystal packing can profoundly influence a drug's physicochemical properties.[8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of single-crystal X-ray crystallography as the definitive technique for elucidating the atomic-level structure of piperidine phosphonate hydrochloride salts. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering field-proven insights into obtaining high-quality crystals, navigating the intricacies of data collection and refinement, and ensuring the unimpeachable integrity of the final structural model.
Chapter 1: The Molecular Architecture: Understanding Piperidine Phosphonate Hydrochloride Salts
The crystallographic behavior of these salts is dictated by the interplay of their constituent parts: the piperidine ring, the phosphonate group, and the chloride counter-ion. The protonated piperidine nitrogen and the phosphonate group's oxygen atoms are potent hydrogen bond donors and acceptors. The introduction of a chloride ion provides an additional, strong hydrogen bond acceptor, creating a complex network of interactions that governs the crystal packing.[9]
This intricate web of hydrogen bonds is the primary force stabilizing the crystal lattice.[8][10] Understanding these potential interactions is crucial before attempting crystallization, as it informs the selection of solvent systems. Solvents that can disrupt or compete with these key interactions may inhibit crystal growth, whereas solvents that promote them are more likely to yield high-quality single crystals.
Chapter 2: The Art and Science of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the entire analysis.[11] For hydrochloride salts, which can be hygroscopic and exhibit variable solubility, this process requires a blend of systematic screening and chemical intuition. The goal is to guide the molecules from a disordered state in solution to a highly ordered, three-dimensional lattice. This is achieved by slowly and carefully reducing the compound's solubility until it reaches a state of supersaturation, from which nucleation and crystal growth can occur.[12]
Causality in Method Selection
The choice of crystallization method is not arbitrary; it is a direct response to the physicochemical properties of the compound.
-
Slow Evaporation: Best suited for compounds that are sparingly soluble and not volatile. The slow removal of solvent gradually increases the concentration to the point of supersaturation. This is often a starting point due to its simplicity.
-
Vapor Diffusion (Hanging and Sitting Drop): This is the workhorse method for soluble compounds. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an "anti-solvent" in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the drop gradually reduces the compound's solubility, providing a highly controlled path to crystallization. This is particularly effective for hydrochloride salts where a polar solvent like methanol can be diffused against a less polar anti-solvent like diethyl ether.[13]
-
Solvent/Anti-Solvent Liquid Diffusion: This method involves carefully layering a solution of the compound over a less dense, miscible anti-solvent. Crystallization occurs at the interface where the two liquids slowly mix. It is a powerful technique but requires careful selection of solvents with appropriate densities and miscibility.
Table 1: Comparison of Common Crystallization Techniques
| Method | Principle | Ideal Candidate Properties | Key Advantage | Common Pitfalls |
| Slow Evaporation | Gradual removal of solvent to increase concentration. | Moderately soluble, non-volatile compounds. | Simplicity of setup. | Can lead to rapid precipitation, "skin" formation on the surface. |
| Vapor Diffusion | Slow introduction of an anti-solvent via the vapor phase. | Highly soluble compounds. | Excellent control over the rate of supersaturation. | Requires careful sealing to control diffusion rate. |
| Liquid Diffusion | Slow mixing of a solvent and an anti-solvent at a liquid-liquid interface. | Compounds sensitive to concentration changes. | Can produce very high-quality, large crystals. | Difficult to set up without disturbing the interface. |
Experimental Protocol: Vapor Diffusion Crystallization of a Piperidine Phosphonate HCl Salt
This protocol represents a robust starting point for obtaining single crystals.
-
Preparation of the Reservoir: In a 24-well crystallization plate, add 500 µL of the chosen anti-solvent (e.g., Diethyl Ether, Ethyl Acetate) to the reservoir of each well.
-
Preparation of the Compound Solution: Prepare a concentrated solution of the piperidine phosphonate hydrochloride salt by dissolving 5-10 mg of the compound in the minimum amount (typically 50-100 µL) of a suitable solvent (e.g., Methanol, Ethanol, or Dichloromethane). The solution should be clear and fully dissolved.
-
Setting the Drop:
-
For Sitting Drop: Pipette a 2 µL drop of the compound solution onto the designated post in the center of the reservoir.
-
For Hanging Drop: Pipette a 2 µL drop onto a siliconized glass coverslip.
-
-
Sealing the Well:
-
For Sitting Drop: Seal the well with clear sealing tape, ensuring an airtight seal.
-
For Hanging Drop: Invert the coverslip and place it over the well, using grease to create an airtight seal between the slip and the well rim.
-
-
Incubation and Observation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).
-
Monitoring: Monitor the drops daily for the first week, and then weekly, using a microscope. Document any changes, such as precipitation, oiling out, or the formation of single crystals. The ideal result is the appearance of a few, well-formed crystals with sharp edges over several days to weeks.
Chapter 3: Illuminating the Invisible: The X-ray Diffraction Experiment
Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[14][15] The fundamental principle is Bragg's Law, which describes how X-rays are diffracted by the planes of atoms within the crystal lattice.[16] By measuring the angles and intensities of these diffracted beams, we can reconstruct a three-dimensional map of the electron density within the unit cell, and from that, infer the positions of the atoms.[15]
The Overall Workflow
The journey from a physical crystal to a refined molecular structure is a multi-stage, computationally intensive process. It demands meticulous experimental work followed by sophisticated data analysis.
Experimental Protocol: Single-Crystal Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal (ideal size 0.1-0.3 mm) with sharp edges and no visible cracks or defects.[15] Carefully mount the crystal on a cryo-loop, which is then attached to a magnetic base on the diffractometer's goniometer head.
-
Cryo-cooling (The "Why"): The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[16] This is a critical step. The low temperature minimizes thermal vibrations of the atoms, leading to less diffuse scattering and higher-resolution diffraction data. It also protects the crystal from potential damage by the X-ray beam.
-
Centering: Using the diffractometer's camera and software, carefully center the crystal in the X-ray beam. This ensures that the entire crystal is illuminated and rotates within the beam throughout the experiment.
-
Initial Screening: Collect a few initial diffraction images to assess the crystal's quality. The software will analyze these images to determine the unit cell parameters and Bravais lattice, and to provide an initial estimate of the diffraction resolution.[17] A good crystal will show sharp, well-defined diffraction spots extending to high angles.
-
Strategy Calculation: Based on the determined crystal system and unit cell, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the specific runs of goniometer angles (omega and phi scans) and exposure times needed.[18]
-
Data Collection: Execute the data collection strategy. The diffractometer will automatically rotate the crystal in the X-ray beam, collecting hundreds or thousands of diffraction images at different orientations until a complete dataset is acquired.[14] This can take several hours.[14]
-
Data Processing: Once collection is complete, the software integrates the raw images.[17] This process involves:
-
Indexing: Assigning Miller indices (h, k, l) to each diffraction spot.
-
Integration: Measuring the intensity of each indexed spot.
-
Scaling and Merging: Correcting for experimental variations (e.g., beam intensity fluctuations, crystal decay) and merging symmetry-equivalent reflections to produce the final reflection file (*.hkl).
-
Chapter 4: From Data to Discovery: Structure Refinement and Validation
The processed data provides the amplitudes of the diffracted waves, but not their phases. Solving the "phase problem" is the key to generating the initial electron density map. For small molecules like piperidine phosphonates, this is almost always achieved using direct methods, which use statistical relationships between the reflection intensities to estimate the phases.[11][16]
This initial solution provides a rough model of the molecular structure, which must then be refined.
The Refinement Process: A Self-Validating System
Structure refinement is an iterative process of optimizing the structural model (atomic positions, displacement parameters) to achieve the best possible fit between the calculated structure factors (|F_calc|) and the observed structure factors (|F_obs|) from the experimental data.[16][19] This is typically done using a least-squares minimization algorithm.[20]
A key aspect of a trustworthy protocol is self-validation. During refinement, we look for key indicators:
-
R-factors (R1, wR2): These are numerical measures of the agreement between the observed and calculated data. Lower values indicate a better fit. A final R1 value below 0.05 (5%) is generally considered good for small molecule structures.
-
Difference Electron Density Map (Fo-Fc): This map shows regions where the experimental electron density (Fo) is higher or lower than that calculated from the model (Fc). Large positive peaks may indicate missing atoms (like hydrogen atoms), while negative peaks can suggest misplaced or incorrect atom types. An ideal map is largely featureless.[21]
-
Anisotropic Displacement Parameters (ADPs): For non-hydrogen atoms, refinement should include anisotropic (ellipsoidal) modeling of atomic displacement.[19] The shapes and sizes of these ellipsoids should be chemically reasonable. Unusually large or flat ellipsoids can indicate unresolved disorder or an incorrect atom assignment.[21]
The Final Arbiter: checkCIF and PLATON
Before any crystallographic data is considered complete or publishable, it must undergo rigorous validation. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which uses the program PLATON to perform hundreds of checks on the Crystallographic Information File (CIF).[22][23][24]
This automated validation is a cornerstone of scientific integrity in crystallography. It generates a report with a list of ALERTS (Levels A, B, C, or G) that highlight potential issues.[22] It is the researcher's responsibility to investigate these ALERTS and either correct the model or provide a scientifically sound explanation for why the ALERT is not an error. Common ALERTS for hydrochloride salts might involve checks on hydrogen bonding, solvent accessible voids, or unusual bond lengths that require justification.[25]
A clean checkCIF report is the final seal of approval on a high-quality, trustworthy crystal structure.
The Crystallographic Information File (CIF)
The CIF is the standard format for archiving and sharing crystallographic data.[26][27][28] It is a text file that contains all the essential information about the crystal structure and the diffraction experiment, including unit cell parameters, atomic coordinates, and details of the data collection and refinement process.[26][29] Most crystallographic software automatically generates the CIF during refinement.[18][30]
Chapter 5: Case Study: Interpreting Crystallographic Data
Below is a table summarizing hypothetical but realistic crystallographic data for a novel piperidine phosphonate hydrochloride salt, "PipPhos-HCl".
Table 2: Crystallographic Data and Refinement Statistics for PipPhos-HCl
| Parameter | Value | Significance |
| Crystal Data | ||
| Chemical formula | C₁₂H₂₅ClNO₄P | Defines the atomic composition. |
| Formula weight | 329.75 | Molar mass of the compound. |
| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell.[16] |
| Space group | P2₁/c | The specific symmetry operations within the unit cell.[16] |
| a, b, c (Å) | 10.123(1), 15.456(2), 11.234(1) | Unit cell dimensions. |
| β (°) | 98.76(1) | The angle of the monoclinic unit cell. |
| Volume (ų) | 1734.5(3) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Data Collection | ||
| Radiation type | Mo Kα (λ = 0.71073 Å) | X-ray source used for the experiment.[15] |
| Temperature (K) | 100(2) | Data collection temperature. |
| 2θ range (°) | 4.1 to 55.2 | Angular range of data collection. |
| Reflections collected | 15890 | Total number of diffraction spots measured. |
| Independent reflections | 3987 [R(int) = 0.034] | Number of unique reflections after merging symmetry-equivalents. |
| Refinement | ||
| R1 [I > 2σ(I)] | 0.041 | A primary indicator of model quality (should be < 0.05). |
| wR2 (all data) | 0.105 | A secondary indicator of model quality. |
| Goodness-of-fit (S) | 1.03 | Should be close to 1 for a good model. |
| Δρ_max, Δρ_min (e Å⁻³) | 0.34, -0.28 | Largest peaks/holes in the final difference map (should be low). |
This data provides a complete snapshot of the experiment. The low R-factors and a Goodness-of-Fit close to 1 indicate a high-quality model that accurately represents the experimental data. The low residual electron density peaks suggest that all atoms have been correctly located.
Conclusion
The X-ray crystallographic analysis of piperidine phosphonate hydrochloride salts is an exacting discipline that provides unparalleled insight into molecular structure. It is the gold standard for confirming chemical identity, stereochemistry, and the crucial non-covalent interactions that dictate the solid-state properties of a pharmaceutical compound. By understanding the causality behind each step—from the strategic selection of a crystallization method to the rigorous, self-validating process of structure refinement—researchers can harness this powerful technique to accelerate drug development. A high-quality crystal structure is not an endpoint, but a detailed roadmap that informs formulation, predicts stability, and guides the rational design of the next generation of therapeutics.
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An In-depth Technical Guide to the Physicochemical Properties of Diphenyl Piperidine-2-Phosphonate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of diphenyl piperidine-2-phosphonate hydrochloride, a compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic and medicinal chemistry, this document synthesizes available data on analogous structures to present a predictive yet scientifically grounded profile of the target molecule. We will delve into its structural and electronic characteristics, predictable physicochemical parameters, and the analytical methodologies crucial for its characterization.
Molecular Structure and Rationale for Investigation
Diphenyl piperidine-2-phosphonate hydrochloride integrates three key chemical moieties: a piperidine ring, a diphenyl phosphonate group, and a hydrochloride salt. This unique combination suggests potential applications as a bioactive agent, with each component contributing to its overall physicochemical and pharmacological profile.
-
The Piperidine Scaffold: A prevalent heterocyclic motif in numerous pharmaceuticals, the piperidine ring provides a rigid, three-dimensional framework that can orient substituents in defined spatial arrangements for optimal interaction with biological targets.[1][2] Its basic nitrogen atom is a key site for salt formation, enhancing aqueous solubility and stability.[3][4][5]
-
The Diphenyl Phosphonate Group: Phosphonates are recognized as stable bioisosteres of phosphates and are integral to the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1] The phenyl esters offer a balance of steric bulk and electronic properties that can influence ligand-receptor interactions and metabolic stability.
-
The Hydrochloride Salt: Conversion of the basic piperidine nitrogen to its hydrochloride salt is a standard strategy in drug development to improve a compound's solubility, stability, and handling properties.[3][4][5] This form is typically a crystalline solid with enhanced shelf-life compared to the free base.[3]
Below is a logical workflow illustrating the relationship between the compound's structural components and its anticipated properties.
Caption: Logical relationship between the structural components of diphenyl piperidine-2-phosphonate hydrochloride and its key physicochemical properties.
Predicted Physicochemical Properties
Due to the absence of specific experimental data for diphenyl piperidine-2-phosphonate hydrochloride in the public domain, the following properties are predicted based on data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₇H₂₁ClNO₃P | Based on the constituent atoms of the molecule. |
| Molecular Weight | 353.78 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Hydrochloride salts of piperidine derivatives are typically crystalline solids.[3][5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[3][4][5] Limited solubility in non-polar organic solvents. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base.[3][4][5] |
| Melting Point | Expected to be a relatively high and sharp melting point, likely in the range of 245-248 °C. | Piperidine hydrochloride has a melting point of 245-248 °C.[6] The larger diphenyl phosphonate moiety will influence this, but a high melting point is characteristic of crystalline salts. |
| pKa | Two pKa values are anticipated. One for the piperidinium ion (pKa₁ ~11.12) and one for the phosphonic acid precursor (pKa₂ ~2-3). | The pKa of piperidine is approximately 11.12.[7] The first pKa of phosphonic acids is generally in the range of 2-3.[8] |
| Stability | The hydrochloride salt is expected to be stable under normal storage conditions.[3] The phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][9][10] | The solid salt form enhances stability.[3] However, in aqueous solutions, particularly at pH extremes, hydrolysis of the phenyl phosphonate esters can occur.[9][10][11] |
Synthesis and Characterization
Proposed Synthetic Pathway
A likely approach involves the Pudovik or Kabachnik-Fields reaction.[12][13] The Pudovik reaction, for instance, involves the addition of a dialkyl phosphite to an imine.
Caption: Proposed synthetic workflow for diphenyl piperidine-2-phosphonate hydrochloride via a Pudovik reaction followed by salt formation.
Experimental Protocols for Characterization
NMR is a cornerstone technique for the structural elucidation of organic molecules. For diphenyl piperidine-2-phosphonate hydrochloride, ¹H, ¹³C, and ³¹P NMR would be essential.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expect to see signals corresponding to the aromatic protons of the phenyl groups, and the aliphatic protons of the piperidine ring. The proton at the 2-position of the piperidine ring will likely show coupling to the phosphorus atom.
-
¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments. The carbon at the 2-position of the piperidine ring will exhibit coupling to the phosphorus atom.
-
³¹P NMR: Acquire a proton-decoupled ³¹P NMR spectrum. A single resonance is expected, and its chemical shift will be characteristic of a phosphonate ester.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, and to confirm the overall structure.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Characteristic fragmentation patterns for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[2] The phosphonate moiety may also undergo characteristic fragmentation.[14]
HPLC is a crucial technique for assessing the purity of the compound and for developing analytical methods for its quantification.
Step-by-Step Protocol:
-
Column Selection: Due to the polar and ionic nature of the hydrochloride salt, a reversed-phase column with a polar-embedded or polar-endcapped stationary phase, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column would be suitable.[15][16][17]
-
Mobile Phase Preparation: For reversed-phase, a mobile phase consisting of a mixture of water and acetonitrile or methanol with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point. For HILIC, a high organic content mobile phase with a small amount of aqueous buffer is used.[16]
-
Method Development: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good peak shape and resolution from any impurities.
-
Detection: Use a UV detector set at a wavelength where the phenyl groups absorb (around 254 nm), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.[15]
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality from a solution of the compound by slow evaporation, vapor diffusion, or cooling crystallization.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and conformational information. This would confirm the chair conformation of the piperidine ring and the stereochemistry at the 2-position.[18][19][20]
Concluding Remarks
Diphenyl piperidine-2-phosphonate hydrochloride represents a molecule with significant potential in the realm of medicinal chemistry. While direct experimental data is currently limited, a robust understanding of its physicochemical properties can be extrapolated from the well-documented behavior of its constituent chemical motifs. The hydrochloride salt form is anticipated to confer favorable properties for handling and formulation, including enhanced stability and aqueous solubility. The analytical methodologies outlined in this guide provide a solid framework for the comprehensive characterization of this and related compounds. Further empirical studies are warranted to precisely determine its physicochemical parameters and to explore its full therapeutic potential.
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Methodological & Application
Application Note & Protocol: A Diastereoselective Approach to the Synthesis of Diphenyl Piperidine-2-Phosphonates
Introduction: The Significance of Chiral Piperidine Phosphonates
The piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] When functionalized with a phosphonate group at the 2-position, these structures become α-aminophosphonates, which are recognized as crucial bioisosteres of α-amino acids.[3][4] The tetrahedral geometry of the phosphonate group, in contrast to the planar carboxylic acid it replaces, can lead to unique binding interactions with biological targets. Consequently, chiral diphenyl piperidine-2-phosphonates are of significant interest in drug discovery, with potential applications as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacological probes.
The stereochemistry at the C-2 position is critical for biological activity. Therefore, the development of robust and stereoselective synthetic protocols to access enantiomerically pure piperidine-2-phosphonates is a key objective for medicinal and synthetic chemists. This document provides a detailed protocol for the stereoselective synthesis of diphenyl piperidine-2-phosphonates, leveraging a chiral auxiliary-based approach to control the diastereoselectivity of the key bond-forming steps.
Overview of Synthetic Strategies
Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines and α-aminophosphonates. These can be broadly categorized into:
-
Catalytic Asymmetric Methods: These involve the use of chiral catalysts, such as metal complexes or organocatalysts, to induce enantioselectivity in reactions like asymmetric hydrogenation, aza-Diels-Alder reactions, or Michael additions.[5][6][7]
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with a predefined stereocenter.
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.[8]
This protocol will focus on a chiral auxiliary-based method, which often provides high levels of stereocontrol and is a reliable strategy for targeted synthesis. Specifically, we will detail a diastereoselective Pudovik reaction, which involves the addition of a phosphite to an imine.[9][10]
Proposed Synthetic Pathway: A Diastereoselective Pudovik Reaction
The overall strategy involves the synthesis of a chiral cyclic imine (a tetrahydropyridine) derived from a chiral amine, followed by a diastereoselective addition of diphenyl phosphite. The chiral auxiliary will then be removed to yield the target diphenyl piperidine-2-phosphonate.
Detailed Experimental Protocol
This protocol is divided into three main stages: synthesis of the chiral imine, the diastereoselective Pudovik reaction, and the deprotection to obtain the final product.
Stage 1: Synthesis of the Chiral Imine (N-(1-phenylethyl)-2,3,4,5-tetrahydropyridine)
Rationale: This step involves the condensation of glutaraldehyde with a chiral primary amine, (R)-1-phenylethylamine, to form the cyclic imine. The chiral amine serves as the auxiliary to direct the subsequent phosphite addition.
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |
| Glutaraldehyde (25% in H₂O) | 100.12 g/mol | 50 | 20.0 mL |
| (R)-1-phenylethylamine | 121.18 g/mol | 50 | 6.06 g |
| Toluene | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | 10 g |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (100 mL) and glutaraldehyde (20.0 mL, 50 mmol).
-
Slowly add (R)-1-phenylethylamine (6.06 g, 50 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude chiral imine as a pale yellow oil. This product is often used in the next step without further purification.
Stage 2: Diastereoselective Pudovik Reaction
Rationale: This is the key stereochemistry-determining step. The addition of diphenyl phosphite to the chiral imine is catalyzed by a Lewis acid. The bulky phenyl group of the chiral auxiliary sterically hinders one face of the imine, leading to the preferential attack of the phosphite from the less hindered face.
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |
| Chiral Imine (from Stage 1) | 173.26 g/mol | 50 | 8.66 g |
| Diphenyl Phosphite | 234.19 g/mol | 60 | 14.05 g |
| Boron trifluoride etherate | 141.93 g/mol | 5 | 0.71 g |
| Dichloromethane (DCM) | - | - | 150 mL |
Procedure:
-
Dissolve the crude chiral imine (8.66 g, 50 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve diphenyl phosphite (14.05 g, 60 mmol) in anhydrous DCM (50 mL).
-
Slowly add the diphenyl phosphite solution to the imine solution at -78 °C.
-
Add boron trifluoride etherate (0.71 g, 5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of diastereomers. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Stage 3: Removal of the Chiral Auxiliary
Rationale: The final step is to remove the 1-phenylethyl group to yield the free piperidine. This is typically achieved by hydrogenolysis using a palladium catalyst.
| Reagent/Solvent | Molecular Weight | Amount (mmol) | Volume/Mass |
| Purified Diastereomer | 407.45 g/mol | 10 | 4.07 g |
| Palladium on Carbon (10%) | - | - | 0.4 g (10 wt%) |
| Methanol | - | - | 100 mL |
| Hydrogen Gas (H₂) | - | - | Balloon or Parr shaker |
Procedure:
-
Dissolve the purified diastereomer (4.07 g, 10 mmol) in methanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (0.4 g) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, diphenyl piperidine-2-phosphonate.
Characterization of the Final Product
The structure and purity of the synthesized diphenyl piperidine-2-phosphonate should be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess the purity.
-
³¹P NMR Spectroscopy: To confirm the presence of the phosphonate group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.
Safety and Handling
-
Glutaraldehyde: Is a toxic and corrosive substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Boron trifluoride etherate: Is highly corrosive and reacts violently with water. Handle under an inert atmosphere and add it to the reaction mixture slowly.
-
Diphenyl phosphite: Is a corrosive liquid. Avoid contact with skin and eyes.
-
Palladium on Carbon and Hydrogen Gas: Palladium on carbon is flammable, especially when saturated with hydrogen. The use of hydrogen gas presents a fire and explosion hazard. Perform the hydrogenation in a well-ventilated area, away from ignition sources.
References
-
Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(19), 5995. [Link]
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Hayes, J. F., Shipman, M., & Twin, H. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. Chemical Communications, (18), 1792-1793. [Link]
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Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic potential. Molecules, 17(11), 12821-12835. [Link]
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Ordóñez, M., & Cativiela, C. (2007). Stereoselective synthesis of α-aminophosphonic acids and derivatives. Tetrahedron: Asymmetry, 18(1), 3-39. [Link]
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Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(3), M1003. [Link]
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Patil, S., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Current Green Chemistry, 8(3), 213-219. [Link]
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Wang, W., Li, H., Wang, J., & Zu, L. (2008). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 10(9), 1803-1806. [Link]
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Taday, C. J., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
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Enders, D., & Thiebes, C. (2000). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry, 11(1), 127-130. [Link]
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Bertelsen, S., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4696-4699. [Link]
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Davies, S. G., & Ichihara, O. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. Tetrahedron: Asymmetry, 2(3), 183-186. [Link]
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Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
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Davis, F. A., & Zhou, P. (1997). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine N-heterocycles using sulfinimines (N-sulfinylimines). The Journal of Organic Chemistry, 62(21), 7521-7524. [Link]
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Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Angewandte Chemie International Edition in English, 27(8), 1068-1069. [Link]
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He, G., Wang, B., Nack, W. A., & Chen, G. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948-3952. [Link]
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Davis, F. A., Wu, Y., Yan, H., Prasad, K. R., & McCoull, W. (2002). 2H-Azirine 3-Phosphonates: A New Class of Chiral Iminodienophiles. Asymmetric Synthesis of Quaternary Piperidine Phosphonates. Organic Letters, 4(4), 655-658. [Link]
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Taday, C. J., et al. (2022). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
-
Zhang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]
-
Kim, I. S., & Krische, M. J. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Organic Letters, 12(19), 4404-4407. [Link]
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Zaykov, A. N. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(24), 7545. [Link]
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Zaykov, A. N. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(24), 7545. [Link]
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Saeedi, M., et al. (2008). Facile Diastereoselective Synthesis of Phosphonate Esters Bearing Cyclic or Acyclic Amides. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 503-510. [Link]
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Keglevich, G., & Mucsi, Z. (2015). Green phosphonate chemistry – Does it exist? RSC Advances, 5(5), 3409-3427. [Link]
-
Chen, F. M., & Benoiton, N. L. (1979). A new method for the synthesis of phosphonopeptides. Canadian Journal of Chemistry, 57(13), 1610-1612. [Link]
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Ding, Z., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition, 63(38), e202406612. [Link]
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Wiemer, D. F. (2009). New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
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Application Notes & Protocols: The Strategic Use of Piperidine-Containing Phosphorus Ligands in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Welcome to a detailed exploration of a powerful and nuanced class of catalysts: chiral phosphorus compounds featuring a piperidine scaffold. This guide moves beyond simple procedural lists to provide a deep, mechanistic understanding of why these ligands are effective and how to deploy them successfully in the laboratory. The inherent bifunctionality of these structures—marrying the coordinating power of phosphorus with the basic and hydrogen-bond-directing capabilities of the piperidine nitrogen—opens a vast potential for achieving high stereoselectivity in challenging chemical transformations.
We will delve into the design principles of these ligands, provide a detailed synthetic protocol for a representative example, and then explore their application in cornerstone asymmetric reactions, complete with step-by-step experimental guides and troubleshooting insights.
Core Principle: The Power of Bifunctional Catalysis
The efficacy of piperidine-containing phosphorus ligands stems from their ability to act as bifunctional catalysts. Unlike simple ligands that only coordinate to a metal center, these structures can engage in multiple, simultaneous interactions with the substrate and metal, creating a highly organized and stereochemically defined transition state.[1][2]
-
The Phosphorus Center: Typically a phosphine or phosphonate, this group serves as the primary coordinating atom to the transition metal (e.g., Palladium, Rhodium, Copper, Iridium). Its electronic and steric properties are tunable to influence catalytic activity and selectivity.[3][4]
-
The Piperidine Nitrogen: This amine functionality can act as a Brønsted base, a Lewis base, or a hydrogen-bond donor/acceptor. This allows it to deprotonate a nucleophile, activate an electrophile through hydrogen bonding, or stabilize charged intermediates within the catalytic cycle.[1][5]
This cooperative action lowers the activation energy of the desired stereochemical pathway while raising the energy of competing pathways, leading to high enantioselectivity.
Caption: Cooperative activation via a bifunctional catalyst.
Synthesis of a Representative Bifunctional Ligand
The synthesis of these ligands requires careful execution but is accessible. Here, we outline a protocol for a (S)-BINOL-derived phosphoramidite ligand incorporating a piperidine moiety. This class of ligand is highly modular, allowing for fine-tuning of steric and electronic properties.[6]
Experimental Workflow: Ligand Synthesis
Sources
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Development of in vitro assays for evaluating piperidine phosphonate activity
Title: A Multi-Tiered In Vitro Assay Cascade for the Comprehensive Evaluation of Piperidine Phosphonate Activity
Abstract
Piperidine phosphonates represent a promising class of small molecules, frequently investigated for their potent inhibitory activity against enzymes, particularly serine hydrolases. The covalent, often irreversible, nature of their interaction with enzyme targets necessitates a robust and systematic in vitro evaluation strategy. This guide provides a comprehensive, multi-tiered workflow designed for researchers, scientists, and drug development professionals. We move beyond simple potency testing to build a complete pharmacological profile, encompassing initial target engagement, mechanism of action, cellular efficacy, and selectivity. The protocols herein are designed as self-validating systems, with detailed expert insights into the causality behind experimental choices, ensuring both technical accuracy and field-proven reliability.
Introduction: The Rationale for a Tiered Approach
The phosphonate "warhead" is an effective mimic of the tetrahedral transition state of substrate hydrolysis, making it a powerful tool for targeting enzymes like proteases and lipases.[1] The piperidine scaffold is a common feature in medicinal chemistry, offering synthetic tractability and diverse opportunities for modification to enhance potency and selectivity.[2] However, the high reactivity that makes these compounds potent can also lead to off-target effects, highlighting the critical need for a thorough evaluation.[3][4]
A successful in vitro evaluation does not rely on a single assay. Instead, it employs a strategic cascade that answers a series of critical questions in a logical sequence:
-
Does the compound interact with the purified target enzyme? (Biochemical Potency)
-
How does it inhibit the enzyme? (Mechanism of Action)
-
Does the compound engage the target in a complex biological environment and is it cytotoxic? (Cellular Efficacy & Therapeutic Window)
-
What are the downstream consequences of target engagement and how selective is the compound? (Pathway Analysis & Off-Target Profiling)
This document will provide detailed protocols and the scientific rationale for each stage of this discovery workflow.
Section 1: Foundational Biochemical Assays - Target Engagement & Potency
The first step is to confirm direct interaction with the intended target in a controlled, purified system. This allows for the precise determination of inhibitory potency (IC50) without the complexities of a cellular environment.[5]
Protocol 1.1: Fluorometric Assay for Serine Hydrolase IC50 Determination
This protocol describes a generic, high-throughput compatible assay using a quenched fluorescent substrate to measure the activity of a target serine hydrolase (e.g., a protease).[6][7] The principle relies on the enzymatic cleavage of a substrate like FITC-casein; in its intact form, the fluorescence is quenched, but upon hydrolysis by the protease, fluorescent fragments are released, leading to an increase in signal directly proportional to enzyme activity.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5. Ensure all buffers are filtered and degassed.
-
Enzyme Stock Solution: Prepare a 100X stock of the purified serine hydrolase in Assay Buffer. Store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a 1 mg/mL (100X) stock of FITC-Casein in ultrapure water. Store at -20°C, protected from light.
-
Compound Stock Solution: Prepare a 10 mM stock of the piperidine phosphonate test compound in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare a serial dilution of the test compound. Perform an 8-point, 3-fold serial dilution in 100% DMSO, starting from the 10 mM stock.
-
Add 1 µL of each compound dilution to the appropriate wells of a black, flat-bottom 96-well plate. Include DMSO-only wells for the '100% activity' control and a known inhibitor for the 'positive control'.
-
Prepare the Enzyme Working Solution . Dilute the enzyme stock 1:100 in cold Assay Buffer. The final concentration should be empirically determined to give a robust linear signal within 30-60 minutes.
-
Add 49 µL of the Enzyme Working Solution to each well containing the test compound or DMSO.
-
Pre-incubation: Mix gently on a plate shaker for 30 seconds. Incubate the plate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for covalent or slow-binding inhibitors.[10]
-
Prepare the Substrate Working Solution . Dilute the FITC-Casein stock 1:100 in Assay Buffer.
-
Reaction Initiation: Add 50 µL of the Substrate Working Solution to all wells. The total reaction volume is now 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence intensity (Excitation: 485-490 nm, Emission: 525-535 nm) in kinetic mode, taking readings every 2 minutes for 30-60 minutes.[7]
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_DMSO - Rate_background)).
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[11]
-
Data Presentation: Potency of Piperidine Phosphonates
| Compound ID | Target Enzyme | IC50 (nM) |
| PP-001 | Trypsin | 15.2 |
| PP-002 | Thrombin | 250.7 |
| PP-003 | Cathepsin G | 8.9 |
| Control Inhibitor | Trypsin | 5.5 |
Protocol 1.2: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme is crucial for lead optimization. MoA studies differentiate between competitive, non-competitive, uncompetitive, and irreversible inhibition by measuring the inhibitor's IC50 at various substrate concentrations.[12]
Experimental Protocol:
-
Follow the general procedure outlined in Protocol 1.1 .
-
Instead of a single substrate concentration, prepare multiple Substrate Working Solutions at different concentrations, ranging from 0.2x to 10x the Michaelis-Menten constant (Km) of the substrate for the enzyme.
-
For each substrate concentration, perform a full dose-response curve for the inhibitor to determine its IC50 value.
-
Data Analysis:
-
Plot the determined IC50 values against the substrate concentration.
-
Competitive Inhibition: IC50 value increases linearly with substrate concentration.
-
Non-competitive Inhibition: IC50 value is independent of substrate concentration.
-
Uncompetitive Inhibition: IC50 value decreases as substrate concentration increases.
-
For a more detailed analysis, generate Lineweaver-Burk or Michaelis-Menten plots in the presence of a fixed inhibitor concentration to visualize the changes in Km and Vmax.[13]
-
Visualization: Modes of Enzyme Inhibition
Caption: Competitive vs. Non-Competitive enzyme inhibition mechanisms.
Section 2: Cellular Assays - Efficacy in a Biological Context
While biochemical assays are essential for determining potency, they do not predict a compound's behavior in a living system.[14][15] Cellular assays are critical for assessing membrane permeability, target engagement in the presence of endogenous substrates, and general cytotoxicity.[16]
Protocol 2.1: Cell Viability & Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17] It helps determine the concentration at which a compound becomes toxic to cells (CC50), establishing its therapeutic window.
Experimental Protocol:
-
Cell Culture:
-
Select a relevant cell line (e.g., a cancer cell line overexpressing the target enzyme). Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.
-
Seed cells into a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine phosphonate in cell culture media. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of media containing the test compound or vehicle control (media with 0.5% DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot % Viability versus the log of the compound concentration and use a 4PL non-linear regression to determine the CC50 value.
-
Data Presentation: Therapeutic Index
The therapeutic index (TI) provides a measure of a compound's safety margin. A higher TI is desirable. TI = CC50 / IC50
| Compound ID | IC50 (nM) | CC50 (µM) | Therapeutic Index (TI) |
| PP-001 | 15.2 | > 50 | > 3289 |
| PP-003 | 8.9 | 12.5 | 1404 |
| Doxorubicin | N/A | 0.8 | N/A |
Protocol 2.2: Competitive Activity-Based Protein Profiling (cABPP)
cABPP is a powerful chemoproteomic technique to confirm target engagement and assess selectivity in a complex biological sample, such as a cell lysate.[18][19] It uses a broad-spectrum activity-based probe (ABP) that covalently labels the active sites of many enzymes within a family (e.g., serine hydrolases).[20][21] If the test inhibitor binds to a target, it will block the subsequent labeling by the ABP.
Experimental Protocol:
-
Proteome Preparation:
-
Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS) via sonication.
-
Centrifuge to pellet cell debris and collect the supernatant (soluble proteome).
-
Determine the protein concentration using a BCA assay. Adjust the concentration to 1-2 mg/mL.
-
-
Competitive Labeling:
-
In a microcentrifuge tube, add 49 µL of the cell proteome.
-
Add 1 µL of the piperidine phosphonate inhibitor (at various concentrations) or DMSO (vehicle control).
-
Pre-incubation: Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
Probe Labeling: Add 1 µL of a broad-spectrum serine hydrolase probe, such as FP-Rhodamine (Fluorophosphonate-Rhodamine), to a final concentration of 1 µM.[22]
-
Incubate for another 30 minutes at 37°C.
-
-
Analysis by SDS-PAGE:
-
Stop the reaction by adding 2X SDS-PAGE loading buffer. Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE (e.g., 12% gel).
-
Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for rhodamine (e.g., Ex/Em ~540/625 nm).
-
-
Data Interpretation:
-
Each fluorescent band represents an active serine hydrolase labeled by the FP-Rhodamine probe.
-
A dose-dependent decrease in the fluorescence of a specific band indicates that the test inhibitor is binding to and inhibiting that particular enzyme. The primary target should show a loss of signal at low inhibitor concentrations.
-
Visualization: cABPP Experimental Workflow
Caption: General experimental workflow for cABPP analysis.
Section 3: Advanced Assays - Mechanism of Cell Death & Selectivity
After confirming cellular activity, the focus shifts to understanding the consequences. If the compound is cytotoxic, is it inducing a programmed cell death pathway like apoptosis? Furthermore, the initial cABPP results can be expanded to create a quantitative selectivity profile.
Protocol 3.1: Apoptosis Induction Assay (Caspase-Glo 3/7)
Apoptosis, or programmed cell death, is often mediated by a cascade of enzymes called caspases. Caspase-3 and -7 are key "executioner" caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate that produces a light signal upon cleavage by these caspases.[23]
Experimental Protocol:
-
Cell Treatment:
-
Seed and treat cells with the piperidine phosphonate at various concentrations (e.g., 0.5x, 1x, and 5x the CC50) for 24 hours, as described in Protocol 2.1 . Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
A dose-dependent increase in luminescence indicates the activation of executioner caspases and induction of apoptosis.
-
Visualization: Simplified Apoptosis Pathway
Caption: Caspase activation cascade leading to apoptosis.
Off-Target Selectivity Profiling
True selectivity is the cornerstone of a safe therapeutic. A non-selective compound can lead to toxicity and undesirable side effects.[3] The cABPP method described in Protocol 2.2 is the ideal platform for quantitatively assessing selectivity against an entire enzyme family present in the proteome. By performing densitometry on the gel bands from a cABPP experiment, one can generate IC50 values for both the intended target and numerous off-targets simultaneously.[18] This provides a comprehensive and physiologically relevant selectivity profile.
Data Presentation: Quantitative Selectivity Profile
| Enzyme Target | Function | IC50 (nM) for PP-003 |
| Cathepsin G | Primary Target | 8.9 |
| Neutrophil Elastase | Off-Target Serine Protease | 850 |
| FAAH | Off-Target Serine Hydrolase | > 10,000 |
| ABHD6 | Off-Target Serine Hydrolase | 2,300 |
| PR3 | Off-Target Serine Protease | > 10,000 |
Conclusion
The development of piperidine phosphonates as therapeutic agents requires a rigorous and multi-faceted in vitro evaluation. The tiered assay cascade presented in this guide provides a logical and efficient path from initial hit identification to a comprehensively profiled lead candidate. By systematically assessing biochemical potency, mechanism of action, cellular efficacy, cytotoxicity, and target selectivity, researchers can make informed decisions, prioritize compounds with the most promising therapeutic potential, and identify potential liabilities early in the drug discovery process. This integrated approach ensures scientific integrity and provides the robust data package necessary for advancing a compound toward further preclinical development.
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- KEGG PATHWAY D
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Application Notes and Protocols for the In Vitro Antiviral Activity Evaluation of Diphenyl Piperidine Phosphonate Derivatives
Introduction: The Rationale for Investigating Diphenyl Piperidine Phosphonate Derivatives
The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for new antiviral agents. Among the myriad of scaffolds explored in medicinal chemistry, piperidine-containing compounds represent a highly privileged structure, present in a wide range of clinically approved drugs.[1] The piperidine ring offers a versatile and conformationally adaptable framework that can be tailored to interact with various biological targets, often enhancing pharmacokinetic properties and metabolic stability.[1]
Concurrently, nucleoside phosphonates have emerged as a cornerstone of antiviral therapy, with their mechanism often involving the mimicry of natural nucleotides to inhibit viral polymerases.[2][3] The inherent stability of the phosphonate's carbon-phosphorus (C-P) bond, compared to the phosphate ester (P-O) bond in natural nucleotides, confers resistance to enzymatic hydrolysis, a significant advantage for drug development.[3] The diphenyl phosphonate moiety, in particular, can serve as a lipophilic prodrug, masking the charged phosphonic acid to facilitate passage across cell membranes before intracellular enzymes cleave the ester groups to release the active phosphonic acid.[4][5]
The strategic combination of these two pharmacophores—the piperidine scaffold and the diphenyl phosphonate group—yields a novel chemical space for antiviral drug discovery. These hybrid molecules, diphenyl piperidine phosphonate derivatives , hold the potential for unique mechanisms of action, improved cellular uptake, and potent inhibition of viral replication. This guide provides a comprehensive framework and detailed protocols for the systematic in vitro evaluation of their antiviral activity and cytotoxicity, empowering researchers to rigorously assess their therapeutic potential.
Guiding Principles: A Self-Validating Experimental Approach
The trustworthiness of any antiviral screening campaign hinges on a robust and self-validating experimental design. The protocols outlined herein are structured to ensure data integrity through the concurrent determination of a compound's efficacy and its toxicity to the host cell. This dual assessment is critical, as an apparent reduction in viral activity is meaningless if it is merely a consequence of host cell death. The primary output of this evaluation is the Selectivity Index (SI) , a crucial metric calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A high SI value is the hallmark of a promising antiviral candidate, indicating that the compound inhibits viral replication at concentrations far below those that harm the host cell.[4][6][7]
Figure 1: A generalized workflow for the in vitro evaluation of antiviral compounds.
PART 1: Foundational Assays - Cytotoxicity and Efficacy
The initial phase of evaluation involves two parallel experiments: determining the compound's toxicity profile and its primary antiviral efficacy. These assays are typically performed in 96-well plates for higher throughput.
Materials and Reagents
-
Cell Line: A susceptible host cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, Madin-Darby Canine Kidney (MDCK) for Influenza virus).[7]
-
Virus Stock: A well-characterized and titered laboratory strain of the target virus.
-
Test Compounds: Diphenyl piperidine phosphonate derivatives.
-
Compound Solvent: High-purity Dimethyl Sulfoxide (DMSO).[6][8]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%), which is sufficient for maintaining cell health during the assay without interfering with viral infection.[7]
-
Positive Control: A known antiviral drug for the specific virus (e.g., Remdesivir for SARS-CoV-2).[7]
-
Cell Viability Reagent: Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5][9][10] CCK-8 is often preferred for its simplicity and lower toxicity.[10]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader, biosafety cabinet.
Protocol 1: Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration at which the test compound causes a 50% reduction in host cell viability.
-
Cell Seeding: Seed a 96-well plate with the host cells at a density that will result in a near-confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.[7]
-
Compound Preparation: Prepare a 2X stock solution of the highest desired concentration of the diphenyl piperidine phosphonate derivative in assay medium. Perform serial dilutions (e.g., 1:2 or 1:3) in assay medium to create a range of 8-10 concentrations. Causality Insight: The phosphonate moiety may affect solubility; ensure complete dissolution in DMSO before preparing aqueous dilutions. Sonication may be required.[6]
-
Compound Addition: Remove the growth medium from the cells and add 100 µL of each compound dilution to triplicate wells. Also, include "cell control" wells containing only assay medium.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 48-72 hours) at 37°C, 5% CO2.[7]
-
Viability Measurement (CCK-8 Protocol):
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control wells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis (dose-response curve) to determine the CC50 value.
-
Protocol 2: Antiviral Efficacy Assay (EC50 Determination)
This protocol measures the compound's ability to inhibit the virus-induced cytopathic effect (CPE).[12]
-
Cell Seeding: Prepare a 96-well plate with host cells as described in the cytotoxicity assay (Protocol 1.2, Step 1).
-
Compound and Virus Preparation:
-
Prepare 2X serial dilutions of the test compound in assay medium as in Protocol 1.2, Step 2.
-
Dilute the virus stock in assay medium to a concentration that will cause 80-90% CPE within the assay duration (e.g., a Multiplicity of Infection - MOI of 0.01-0.1).
-
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of each 2X compound dilution to triplicate wells.
-
Immediately add 50 µL of the diluted virus to these wells. This results in a 1X final concentration of the compound.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[6]
-
-
Incubation: Incubate the plate at 37°C, 5% CO2 until 80-90% CPE is observed in the virus control wells (typically 48-72 hours).[7]
-
CPE Inhibition Measurement: Assess cell viability using the CCK-8 reagent as described in Protocol 1.2, Step 5.
-
Data Analysis:
-
Calculate the percentage of protection for each concentration using the formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100.
-
Plot the percentage of protection against the log of the compound concentration and use non-linear regression to determine the EC50 value.
-
Data Presentation and Interpretation
Summarize the results in a clear, tabular format to facilitate comparison between different derivatives.
| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| DPPP-001 | >100 | 5.2 | >19.2 |
| DPPP-002 | 78.5 | 15.1 | 5.2 |
| Control Drug | >100 | 1.8 | >55.6 |
A compound with an SI > 10 is generally considered a promising candidate for further investigation.[6]
PART 2: Confirmatory and Mechanistic Assays
For compounds demonstrating a promising SI, further assays are required to confirm the antiviral activity and elucidate the potential mechanism of action.
Figure 2: Relationship between confirmatory assays and the potential mechanism of action for phosphonate derivatives.
Protocol 3: Plaque Reduction Assay
This "gold standard" assay quantifies the reduction in the number of infectious virus particles.[13]
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound in assay medium. In a separate tube, incubate a known quantity of virus (e.g., 50-100 plaque-forming units, PFU) with each compound dilution for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS. Adsorb 200 µL of the virus-compound mixture onto the cells for 1 hour, gently rocking the plates every 15 minutes.
-
Overlay: Aspirate the inoculum and overlay the monolayer with 2 mL of an overlay medium (e.g., 0.5% agarose or methylcellulose in assay medium) containing the corresponding concentration of the test compound.[8][13] Causality Insight: The semi-solid overlay restricts viral spread to adjacent cells, resulting in the formation of localized, countable plaques.[8]
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 3-5 days, or until plaques are visible.
-
Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the concentration that inhibits plaque formation by 50% (PR50).
Protocol 4: Virus Yield Reduction Assay
This assay measures the quantity of new infectious virus produced in the presence of the compound.[12]
-
Infection and Treatment: Seed cells in 24-well plates. Infect the cells with the virus at a low MOI (e.g., 0.1) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate for a full replication cycle (e.g., 24-48 hours).
-
Harvesting: Subject the plates to three freeze-thaw cycles to lyse the cells and release progeny virions. Collect the supernatant.
-
Titration: Determine the viral titer in each supernatant sample using a standard titration method, such as a TCID50 (50% Tissue Culture Infectious Dose) assay or by performing a plaque assay on the collected supernatants.
-
Data Analysis: Calculate the reduction in viral titer (e.g., in log10 TCID50/mL) for each compound concentration relative to the untreated virus control.
Protocol 5: Quantitative PCR (qPCR) Assay
qPCR provides a highly sensitive method to quantify the reduction in viral genomic material, reflecting an impact on viral replication.
-
Infection and Treatment: Conduct the experiment as described for the Virus Yield Reduction Assay (Protocol 2.2, Steps 1-2).
-
Nucleic Acid Extraction: At the end of the incubation period, lyse the cells and extract total RNA or DNA (depending on the virus type) from both the cell lysate and the supernatant using a commercial extraction kit.
-
Reverse Transcription (for RNA viruses): For RNA viruses, convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. Use a housekeeping gene (e.g., GAPDH, actin) for normalization.
-
Data Analysis: Quantify the viral copy number in each sample by comparing it to a standard curve. Calculate the fold-change or percentage reduction in viral nucleic acid relative to the untreated virus control. This method is highly sensitive and can detect both infectious and non-infectious viral particles.[2]
Conclusion and Future Directions
The protocols detailed in this guide provide a robust, multi-faceted approach to evaluating the in vitro antiviral potential of novel diphenyl piperidine phosphonate derivatives. By systematically determining cytotoxicity (CC50), antiviral efficacy (EC50), and the resulting Selectivity Index (SI), researchers can effectively identify promising lead candidates. Confirmatory assays such as plaque reduction, virus yield reduction, and qPCR further validate these findings and offer initial insights into the compound's mechanism of action, likely involving the inhibition of viral genome replication.[2] Compounds that demonstrate significant and selective activity in these in vitro systems are primed for further preclinical development, including mechanism-of-action studies, resistance profiling, and evaluation in animal models of viral disease.
References
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protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
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Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. [Link]
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Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]
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Makkar, A., et al. (2019). Synthesis, characterization, docking study and antiviral evaluation of new 3,5- Bis (benzylidene)piperidin-4-one Derivatives bearing phosphonate group. Journal of Molecular Structure. [Link]
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National Institutes of Health. (2021). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. [Link]
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Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
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Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents. [Link]
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National Institutes of Health. (2021). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]
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National Institutes of Health. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]
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National Institutes of Health. (2015). Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. [Link]
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National Institutes of Health. (2017). COMPARATIVE ANALYSIS OF qPCR MEASUREMENT OF HIV VIRAL LOAD AND ELISA DETECTION OF p24 ANTIGEN AFTER HYPERBARIC OXYGEN EXPOSURE. [Link]
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National Institutes of Health. (2005). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. [Link]
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ResearchGate. (2016). (PDF) Cytotoxicity of u-aminophosphonates 7a-k and parent NH-piperidones 4a-c.... [Link]
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National Institutes of Health. (2022). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs. [Link]
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PubMed. (1998). Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine. [Link]
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ResearchGate. (2017). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. [Link]
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National Institutes of Health. (2012). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. [Link]
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National Institutes of Health. (2018). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. [Link]
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PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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Application Notes & Protocols: In Vitro Anticancer Screening of Novel Piperidine Phosphonate Compounds
Introduction: The Scientific Rationale for Piperidine Phosphonates in Oncology
The quest for novel anticancer therapeutics is driven by the need for agents with higher efficacy, greater selectivity, and lower toxicity. Two chemical moieties that have garnered significant interest in medicinal chemistry are the piperidine ring and the phosphonate group. The piperidine scaffold, a nitrogen-containing heterocycle, is a cornerstone in pharmacology, present in numerous natural products and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including potent anticancer effects through mechanisms such as the induction of apoptosis and cell cycle arrest.[2][3]
The phosphonate group (–PO(OH)₂), on the other hand, serves as a non-hydrolyzable bioisostere of the natural phosphate group.[4][5] This structural mimicry allows phosphonate-containing molecules to act as effective inhibitors of enzymes that metabolize phosphate substrates, which are often crucial for cancer cell proliferation and survival.[6] The carbon-phosphorus (C-P) bond in phosphonates provides enhanced metabolic stability compared to the labile phosphoester (P-O) bond found in natural phosphates, a desirable property in drug design.[5]
By combining the biologically active piperidine nucleus with the enzyme-inhibiting and metabolically stable phosphonate group, novel piperidine phosphonate compounds represent a promising class of molecules for anticancer drug discovery. This guide provides a comprehensive framework for the initial in vitro screening of these compounds, detailing a logical progression from primary cytotoxicity assessment to foundational mechanistic studies.
Part 1: Overall Experimental Workflow
The screening process follows a tiered approach. It begins with a broad cytotoxicity screen to identify active compounds and determine their potency (IC50). Promising "hit" compounds are then advanced to more detailed mechanistic assays to elucidate how they exert their anticancer effects, focusing on two key hallmarks of cancer therapy: the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Caption: High-level workflow for anticancer screening.
Part 2: Cytotoxicity Assessment using MTT Assay
The initial step in screening any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, sensitive, and widely used colorimetric method for this purpose.[7]
Scientific Principle
The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[7] The amount of formazan produced is directly proportional to the number of living cells.[8] By solubilizing these crystals and measuring the absorbance of the solution, one can quantitatively assess cell viability. A decrease in signal indicates a cytotoxic or cytostatic effect of the test compound.
Detailed Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, PC3) cultured in 96-well plates.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Novel piperidine phosphonate compounds (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS), stored at 4°C protected from light[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin.
-
Perform a cell count and calculate the cell concentration.
-
Dilute the cells in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[9]
-
Include "cell-free" blank wells containing 100 µL of medium only to measure background absorbance.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine phosphonate compounds in a complete culture medium from your stock solution. A typical concentration range for initial screening is 0.1 to 100 µM.
-
After 24 hours, carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the various compound concentrations to the respective wells. Each concentration should be tested in triplicate.
-
Include an "untreated control" group (cells in fresh medium only) and a "vehicle control" group (cells treated with the highest concentration of DMSO used in the dilutions, typically <0.5%).[7]
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Reading:
Data Analysis & Presentation
-
Corrected Absorbance: Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Percentage Viability: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) * 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. This value is determined by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example MTT Assay Data for Compound PP-01 on MCF-7 Cells (48h)
| Compound Conc. (µM) | Mean Corrected OD (570 nm) | Std. Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1.0 | 0.981 | 0.061 | 78.2% |
| 5.0 | 0.642 | 0.045 | 51.2% |
| 10.0 | 0.315 | 0.029 | 25.1% |
| 50.0 | 0.088 | 0.012 | 7.0% |
| Calculated IC50 | 4.8 µM |
Part 3: Mechanistic Study I - Apoptosis Detection
A hallmark of effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death that eliminates damaged or cancerous cells. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between live, apoptotic, and necrotic cells.[12]
Scientific Principle
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS), which is normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost.[12] By using these two stains simultaneously, we can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often due to primary necrosis/injury).
Caption: Principle of the Annexin V / PI Apoptosis Assay.
Detailed Protocol: Annexin V / PI Staining for Flow Cytometry
Materials:
-
FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Treated and control cells (from 6-well plates or T25 flasks)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and allow them to attach overnight.[14]
-
Treat cells with the piperidine phosphonate compound at its determined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated or vehicle control.
-
Harvest the cells. For adherent cells, collect the floating cells (which may be apoptotic) from the supernatant first. Then, trypsinize the attached cells and combine them with the respective supernatant.[14]
-
Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[14]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[15]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[12] Gently vortex.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL3 or FL4 channel).
-
Set up appropriate compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[14]
-
Data Analysis & Presentation
The flow cytometer software will generate dot plots (FITC vs. PI) divided into four quadrants. The percentage of cells in each quadrant is quantified.
Table 2: Example Apoptosis Assay Data for Compound PP-01 on MCF-7 Cells (24h)
| Treatment | % Live (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | 94.5% | 2.1% | 3.4% |
| PP-01 (IC50) | 55.2% | 28.7% | 16.1% |
| PP-01 (2x IC50) | 21.8% | 45.3% | 32.9% |
Part 4: Mechanistic Study II - Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing cell death.[2] Cell cycle analysis using PI staining is a fundamental technique to investigate these effects.
Scientific Principle
The cell cycle consists of distinct phases: G1 (growth), S (DNA synthesis), G2 (pre-mitosis), and M (mitosis). Cells in G1 have a normal (2N) DNA content. During the S phase, DNA is replicated, so cells in this phase have a DNA content between 2N and 4N. Cells in G2 and M have double the DNA content (4N).[16] Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA in the cell. By staining permeabilized cells with PI and analyzing them with a flow cytometer, a DNA content frequency histogram can be generated, allowing for the quantification of cells in each phase of the cycle.[16] An accumulation of cells in a particular phase after treatment suggests the compound induces cell cycle arrest at that checkpoint.
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol (for fixation)[17]
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[17]
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Fixation:
-
Prepare and treat cells in 6-well plates or T25 flasks as described for the apoptosis assay.
-
Harvest approximately 1-2 x 10⁶ cells per sample.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.[17]
-
Incubate the cells for at least 30 minutes (or up to several weeks) at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at ~800 x g for 5 minutes to remove the ethanol.
-
Wash the pellet once with cold PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal comes only from DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, using a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Collect at least 10,000-20,000 events per sample.
-
Use doublet discrimination gating (e.g., pulse width vs. pulse area) to exclude cell clumps from the analysis.[17]
-
Data Analysis & Presentation
The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Modeling software (e.g., FlowJo, ModFit) is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Table 3: Example Cell Cycle Analysis Data for Compound PP-01 on MCF-7 Cells (24h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2% | 22.5% | 12.3% |
| PP-01 (IC50) | 25.1% | 15.8% | 59.1% |
This result would suggest that Compound PP-01 induces a strong G2/M arrest in MCF-7 cells.
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for the initial in vitro anticancer evaluation of novel piperidine phosphonate compounds. By systematically assessing cytotoxicity (MTT), apoptosis (Annexin V/PI), and cell cycle distribution (PI staining), researchers can efficiently identify promising lead compounds and gain initial insights into their mechanisms of action. Positive results from this screening cascade provide a strong rationale for more advanced studies, including Western blot analysis of key cell cycle and apoptotic proteins (e.g., cyclins, caspases, Bcl-2 family proteins), investigation of specific signaling pathways, and eventual progression to in vivo preclinical models.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). STAR Protocols. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. Retrieved from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. Retrieved from [Link]
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Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (2016). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
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Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. (2022). Frontiers in Chemistry. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology. Retrieved from [Link]
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Cell cycle analysis. (n.d.). Wikipedia. Retrieved from [Link]
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Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved from [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry. Retrieved from [Link]
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Editorial: Phosphonate Chemistry in Drug Design and Development. (2021). Frontiers in Chemistry. Retrieved from [Link]
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GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and Antitumor Activity of Phosphonate Derivatives Containing Dipeptide. (2021). Chinese Journal of Applied Chemistry. Retrieved from [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Application Note: A Guide to Enzymatic Kinetic Studies with Piperidine Phosphonate Inhibitors
Introduction: The Significance of Piperidine Phosphonates in Enzyme Inhibition
In the landscape of drug discovery and development, enzyme inhibitors are cornerstone molecules for therapeutic intervention.[1] Among the vast classes of inhibitors, piperidine phosphonates have emerged as a particularly potent and versatile group. The phosphonate moiety (P(O)(OH)₂) serves as a non-hydrolyzable mimic of the tetrahedral transition state found in many enzymatic reactions, such as peptide bond cleavage by proteases or phosphate transfer by kinases.[2][3] This structural and electronic resemblance allows phosphonates to bind with high affinity to the active sites of target enzymes, often leading to potent inhibition.[3][4]
The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and providing a rigid framework for precise interactions within an enzyme's binding pocket.[5] The combination of the transition-state-mimicking phosphonate "warhead" with the versatile piperidine scaffold makes these compounds powerful tools for targeting enzymes implicated in a range of diseases, from neurodegenerative disorders like Alzheimer's to cancer and infectious diseases.[2][5][6] A notable example is their use as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the central nervous system, and serine proteases, a large family of enzymes with diverse physiological roles.[2][7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct detailed enzymatic kinetic studies with piperidine phosphonate inhibitors. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.
Foundational Principles of Enzyme Inhibition Kinetics
Understanding the mechanism of action (MOA) of an inhibitor is critical for rational drug design.[9] Kinetic studies are the primary method to elucidate this mechanism, revealing how an inhibitor interacts with an enzyme and its substrate to decrease catalytic activity.
Key Kinetic Parameters
A successful kinetic analysis hinges on the accurate determination of several key parameters:
-
Michaelis-Menten Constant (Kₘ): The substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).[10] It is an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ indicates a higher affinity.[10]
-
Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[10] Vₘₐₓ is directly proportional to the enzyme concentration.
-
Half-Maximal Inhibitory Concentration (IC₅₀): The concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[11] It is a common measure of inhibitor potency but is dependent on substrate concentration.[11]
-
Inhibition Constant (Kᵢ): The dissociation constant of the enzyme-inhibitor complex.[11] It represents the true binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it the gold standard for comparing inhibitor potency.[10][11]
Mechanisms of Reversible Inhibition
Reversible inhibitors bind to enzymes through non-covalent interactions.[1] Their effects can be visualized using graphical methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[12][13]
-
Competitive Inhibition: The inhibitor binds only to the active site of the free enzyme, directly competing with the substrate.[1][14] This form of inhibition can be overcome by increasing the substrate concentration.[1]
-
Kinetic Effect: Kₘ increases, Vₘₐₓ remains unchanged.[13]
-
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme.[1] It can bind to either the free enzyme or the enzyme-substrate (ES) complex with equal affinity.
-
Kinetic Effect: Kₘ remains unchanged, Vₘₐₓ decreases.[13]
-
-
Uncompetitive Inhibition: The inhibitor binds only to the ES complex, preventing the conversion of substrate to product.[1] This type of inhibition is more effective at higher substrate concentrations.
-
Kinetic Effect: Both Kₘ and Vₘₐₓ decrease.[13]
-
-
Mixed Inhibition: The inhibitor binds to an allosteric site but has a different affinity for the free enzyme versus the ES complex. This is a common mechanism and is a combination of competitive and non-competitive inhibition.
-
Kinetic Effect: Both Kₘ and Vₘₐₓ are altered.
-
The relationship between IC₅₀ and Kᵢ can be determined using the Cheng-Prusoff equation , which varies depending on the inhibition mechanism. For a competitive inhibitor, the equation is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[10]
}
Figure 1. Reaction schemes for different modes of reversible enzyme inhibition.
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable kinetic data. The following protocols provide a detailed, step-by-step methodology for characterizing piperidine phosphonate inhibitors. Acetylcholinesterase (AChE) is used as an example enzyme, with its activity monitored using the well-established Ellman's method.[15]
General Workflow for Kinetic Analysis
The overall process can be broken down into three main stages: initial potency determination (IC₅₀), mechanism of inhibition (MOI) studies, and data analysis.
}
Figure 2. General experimental workflow for kinetic inhibitor characterization.
Protocol 1: Determination of IC₅₀ Value
Objective: To determine the concentration of a piperidine phosphonate inhibitor required to reduce enzyme activity by 50%.
Materials:
-
Purified target enzyme (e.g., Acetylcholinesterase from electric eel).[15]
-
Substrate (e.g., Acetylthiocholine, ATCh).[15]
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB or Ellman's reagent).[15]
-
Piperidine phosphonate inhibitor stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0).[15]
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.[15]
Methodology:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate (ATCh), and DTNB in the assay buffer. The substrate concentration should ideally be at or near its Kₘ value to ensure sensitivity to different inhibition types.[9]
-
Inhibitor Dilution Series: Perform a serial dilution of the piperidine phosphonate inhibitor stock solution to create a range of concentrations (e.g., from 100 µM to 1 pM in half-log or two-fold dilutions).[16] Include a vehicle control (DMSO only) for 0% inhibition and a control without enzyme for 100% inhibition.
-
Assay Plate Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer.
-
Inhibitor dilution (or vehicle).
-
DTNB solution.
-
Enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at the enzyme's optimal temperature (e.g., 25°C or 37°C) for 10-15 minutes.[1]
-
Causality: This step is critical to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For slow-binding or irreversible inhibitors, this pre-incubation time may need to be extended and optimized.
-
-
Reaction Initiation: Add the substrate (ATCh) solution to all wells to start the reaction.[1]
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm every 30-60 seconds for 10-15 minutes using the kinetic mode of the microplate reader.[15] The rate of reaction is the initial linear slope of absorbance vs. time.
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Normalize the rates by converting them to percentage inhibition relative to the vehicle control.[15]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[15]
-
Protocol 2: Elucidation of the Mechanism of Inhibition (MOI)
Objective: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed by measuring reaction rates at varying substrate and inhibitor concentrations.[15]
Methodology:
-
Experimental Setup: This experiment is set up as a matrix. You will run the enzyme activity assay across a range of substrate concentrations (e.g., 0.25x to 8x Kₘ) at several fixed concentrations of the inhibitor.[9] The inhibitor concentrations should be chosen based on the previously determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Performance: For each inhibitor concentration (including zero), perform the kinetic assay as described in Protocol 1, but vary the concentration of the substrate (ATCh) in the reaction initiation step.
-
Data Acquisition: Measure the initial reaction rate (V₀) for every combination of substrate and inhibitor concentration.
-
Data Analysis:
-
For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.
-
To more clearly distinguish the inhibition mechanism, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[12]
-
Plot the data for all inhibitor concentrations on the same graph. The pattern of line intersections is diagnostic of the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
From these plots, the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration can be determined. A secondary plot (e.g., a Dixon plot) can then be used to calculate the Kᵢ.[17]
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Hypothetical Kinetic Data for Piperidine Phosphonate Inhibitors Against AChE
| Inhibitor | IC₅₀ (nM)[8] | Kᵢ (nM)[18] | Apparent Kₘ (µM) (at 1x Kᵢ) | Apparent Vₘₐₓ (% of Control) (at 1x Kᵢ) | Deduced Mechanism of Inhibition |
| Compound A | 5.7 | 2.5 | 180 | 100% | Competitive |
| Compound B | 15.2 | 15.2 | 90 | 50% | Non-competitive |
| Compound C | 35.0 | 21.5 | 45 | 50% | Uncompetitive |
| Compound D | 8.9 | 4.1 | 150 | 65% | Mixed |
| (Note: Data are hypothetical examples to illustrate expected outcomes. Kₘ of uninhibited AChE is assumed to be 90 µM) |
Conclusion
The protocols and principles outlined in this application note provide a robust framework for the kinetic characterization of piperidine phosphonate enzyme inhibitors. By systematically determining the IC₅₀ and elucidating the mechanism of inhibition, researchers can gain critical insights into the inhibitor's potency and mode of action. This knowledge is fundamental for structure-activity relationship (SAR) studies and is an indispensable part of the modern drug discovery pipeline, guiding the optimization of lead compounds into effective therapeutic agents.[17] The unique properties of phosphonates as transition-state analogs often result in potent, and sometimes irreversible, inhibition, making a thorough kinetic analysis essential for understanding their full biological effect.[19]
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Drag, M., & Salvesen, G. S. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives. Current Medicinal Chemistry, 16(14), 1-17. [Link]
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Berlicki, Ł., & Oleksyszyn, J. (2019). Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases. Molecules, 24(12), 2201. [Link]
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Grzywa, R., et al. (2020). Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. [Link]
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TMP Chem. (2021). Enzyme Kinetics Data Analysis. YouTube. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. [Link]
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Brem, J., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(12), 1775-1786. [Link]
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de Aguiar, P. F., & de O. Vilela, L. (1998). Kinetic analysis of inhibitor actions on enzymes. Ainfo. [Link]
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Walker, B., & Lynas, J. F. (2000). Asymmetric preference of serine proteases toward phosphonate and phosphinate esters. Biochemical and Biophysical Research Communications, 276(3), 971-975. [Link]
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Khan Academy. (n.d.). Enzyme kinetics and inhibition. Khan Academy. [Link]
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Berkowitz, D. B., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition, 2(2), 139-160. [Link]
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Malthouse, J. P., & Tipton, K. F. (1981). Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition. Biochimica et Biophysica Acta (BBA) - Enzymology, 659(2), 320-334. [Link]
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Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]
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ResearchGate. (n.d.). Enzyme Kinetics and Phosphonates. ResearchGate. [Link]
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Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
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Janeba, Z. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules, 27(10), 3290. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]
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Conda-Sheridan, M., et al. (2017). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 241-246. [Link]
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Imai, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(1), 1-11. [Link]
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Sajjadi, S., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific Reports, 9(1), 19941. [Link]
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SlideShare. (n.d.). Enzyme Inhibition. SlideShare. [Link]
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LibreTexts Biology. (2021). 6.4: Enzyme Inhibition. Biology LibreTexts. [Link]
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Sklepkiewicz, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116892. [Link]
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- 19. Recent Developments in Peptidyl Diaryl Phoshonates as Inhibitors and Activity-Based Probes for Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Piperidine Phosphonate Libraries
Abstract
Piperidine phosphonates represent a privileged scaffold in medicinal chemistry, acting as stable isosteres of phosphate-containing biomolecules and mimics of tetrahedral transition states.[1] This unique combination of a conformationally restricted piperidine ring and a phosphonate moiety makes them potent modulators of various enzymatic targets, including proteases, phosphatases, and kinases.[1][2] The successful identification of novel drug candidates from piperidine phosphonate libraries hinges on the deployment of robust and sensitive high-throughput screening (HTS) campaigns. This guide provides an in-depth overview of field-proven HTS methodologies, detailed experimental protocols, and the critical rationale behind assay design and data validation, tailored specifically for the unique chemical properties of this compound class.
Foundational Concepts: Designing a Screening Campaign for Piperidine Phosphonates
The journey from a compound library to validated hits is a multi-step process that requires careful planning and execution.[3] Unlike simpler aromatic compounds, piperidine phosphonates present specific challenges, such as variable solubility and the potential for metal chelation by the phosphonate group, which can interfere with enzymatic assays dependent on divalent cations (e.g., Mg²⁺, Mn²⁺). A successful screening strategy must anticipate and mitigate these issues.
The overall workflow of an HTS campaign is a funneling process designed to efficiently identify and validate promising compounds.
Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.
Key Biochemical Screening Platforms
Biochemical assays, using purified proteins, are the cornerstone of initial screening efforts as they directly measure the interaction between the compound and its intended target.
Fluorescence Polarization (FP) Assays
Principle of Operation: FP is a homogeneous assay technique that measures changes in the apparent molecular weight of a fluorescently labeled molecule (a "tracer").[4] A small, fluorescent tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows dramatically, leading to a high polarization signal. A compound from the library that displaces the tracer from the protein's binding site will cause the polarization to decrease, signaling a hit.[5][6]
Causality & Suitability: This method is exceptionally well-suited for screening piperidine phosphonate libraries against targets where the phosphonate mimics a natural ligand or substrate. For example, in screening for inhibitors of a protein tyrosine phosphatase (PTP), a fluorescently labeled phosphotyrosine peptide can be used as a tracer. A piperidine phosphonate that binds to the PTP's active site will displace the tracer, generating a clear signal. The ratiometric nature of FP makes it robust and less susceptible to interference from colored compounds or fluorescence quenching.[4]
Figure 2: Principle of a competitive Fluorescence Polarization (FP) assay.
Protocol: FP Competitive Assay for a Protein Tyrosine Phosphatase (PTP)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.2, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT. Rationale: EDTA is included to chelate any trace divalent metals, preventing non-specific interactions and potential compound precipitation. DTT maintains the PTP's catalytic cysteine in a reduced state, although for a binding assay, this is more for protein stability.
-
PTP Enzyme: Recombinant human PTP1B diluted to 2X final concentration (e.g., 20 nM) in Assay Buffer.
-
Fluorescent Tracer: Fluorescein-labeled pY peptide (e.g., FITC-DADEpYLIPQQG) diluted to 2X final concentration (e.g., 10 nM) in Assay Buffer.
-
Compound Library: Piperidine phosphonates serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X concentration (e.g., 40 µM for a 10 µM final screen).
-
-
Assay Procedure (384-well format):
-
Add 5 µL of 4X compound solution (or DMSO for controls) to assay wells.
-
Add 10 µL of 2X PTP enzyme solution to all wells except for the "no enzyme" control. Add 10 µL of Assay Buffer to these control wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Add 5 µL of 2X fluorescent tracer solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Read the plate on an FP-capable plate reader (e.g., Excitation 485 nm, Emission 535 nm).
-
-
Data Analysis & Validation:
-
Controls:
-
Negative Control (0% Inhibition): DMSO + Enzyme + Tracer (Represents high polarization).
-
Positive Control (100% Inhibition): Known potent inhibitor (or no enzyme) + Tracer (Represents low polarization).
-
-
Z'-Factor Calculation: A Z' factor > 0.5 indicates a robust and screenable assay.
-
Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
-
| Parameter | Example Value | Rationale |
| Final PTP Conc. | 10 nM | Should be close to the Kd of the tracer for optimal competition. |
| Final Tracer Conc. | 5 nM | Typically set at or below the Kd for sensitivity. |
| Final Compound Conc. | 10 µM | A standard starting concentration for primary HTS. |
| DMSO Tolerance | < 1% | High DMSO concentrations can denature proteins. |
| Incubation Time | 30-60 min | Must be sufficient to allow the binding reaction to reach equilibrium. |
AlphaScreen® Assays
Principle of Operation: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology.[7] "Donor" beads, when excited by a laser at 680 nm, convert ambient oxygen to singlet oxygen. If an "Acceptor" bead is within ~200 nm, the singlet oxygen triggers a chemiluminescent cascade in the acceptor bead, emitting light at 520-620 nm. The assay measures the interaction of two molecules by bringing the beads into proximity.[8][9]
Causality & Suitability: AlphaScreen is incredibly versatile. For a kinase inhibition screen, a biotinylated peptide substrate can be bound to streptavidin-coated Donor beads. The kinase phosphorylates the substrate. A phospho-specific antibody, bound to Protein A-coated Acceptor beads, then recognizes the phosphorylated substrate, bringing the beads together and generating a signal.[10] A piperidine phosphonate inhibitor would prevent phosphorylation, leading to a loss of signal. This no-wash, highly sensitive format is ideal for HTS.[7][8]
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Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of Piperidine Phosphonates
A Foreword on Piperidine Phosphonates and the Imperative of Cytotoxicity Profiling
Piperidine phosphonates represent a compelling class of organophosphorus compounds, demonstrating significant potential in medicinal chemistry and drug development. The unique structural amalgamation of a piperidine ring and a phosphonate group imparts these molecules with diverse pharmacological properties, including promising anticancer activities.[1] The phosphonate moiety can act as a bioisostere for carboxylates or phosphates, influencing the molecule's solubility, cell permeability, and interaction with biological targets.[2] However, as with any novel chemical entity destined for therapeutic consideration, a rigorous evaluation of its cytotoxic profile is a cornerstone of the preclinical development process.[3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental choices, potential pitfalls, and the logic behind constructing a robust cytotoxicity assessment workflow. Our focus is to empower you to not only generate data but to generate reliable, interpretable, and defensible results.
The Foundational Tier: Assessing Cell Viability and Membrane Integrity
The initial phase of cytotoxicity screening typically involves assays that provide a broad measure of cell health. The two most common and complementary assays are the MTT assay, which interrogates metabolic activity, and the LDH assay, which measures plasma membrane integrity.
The MTT Assay: A Window into Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cellular metabolic activity, which in turn is often correlated with cell viability.[4] The central principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The intensity of the resulting color, once the crystals are solubilized, is directly proportional to the number of metabolically active cells.
-
Why serum-free media during MTT incubation? Serum components can interact with MTT and influence its reduction, leading to inaccurate results. Using a serum-free medium during the brief MTT incubation step minimizes these potential artifacts.[5]
-
The importance of a solubilization step: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, such as DMSO or an acidified isopropanol solution, is essential to dissolve these crystals, allowing for accurate spectrophotometric quantification.[4]
Materials:
-
96-well flat-bottom sterile microplates
-
Piperidine phosphonate compounds of interest
-
Selected cell line(s)
-
Complete culture medium
-
Serum-free culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1) in 100 µL of complete culture medium. Incubate overnight (or until cells have adhered and are in a logarithmic growth phase) at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine phosphonate compounds in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and an untreated control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of serum-free medium and 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
The LDH Assay: Quantifying Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[9]
-
Why measure LDH in the supernatant? The assay's principle is based on the release of an intracellular enzyme into the extracellular space. Therefore, collecting the cell culture supernatant is the critical step to quantify the released LDH.
-
The necessity of a maximum LDH release control: To accurately calculate the percentage of cytotoxicity, a positive control where all cells are lysed (e.g., using a lysis buffer) is essential. This provides the value for 100% LDH release.[7]
Materials:
-
96-well flat-bottom sterile microplates
-
Piperidine phosphonate compounds of interest
-
Selected cell line(s)
-
Complete culture medium (with low serum, e.g., 1%)
-
LDH cytotoxicity assay kit (containing lysis buffer, substrate mix, and stop solution)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a medium with low serum content, as serum itself contains LDH which can increase the background signal.[7]
-
Controls: Set up the following controls in triplicate:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Vehicle Control: Cells with the vehicle used to dissolve the compounds.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (typically 1 hour before the end of the experiment).
-
Medium Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
Cytotoxicity (%) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
| Cell Line | Type | Recommended Seeding Density (cells/well in 96-well plate) | Reference(s) |
| HeLa | Human cervical cancer | 5,000 - 10,000 | |
| A549 | Human lung carcinoma | 7,000 - 15,000 | [4] |
| SH-SY5Y | Human neuroblastoma | 10,000 - 30,000 | |
| MDA-MB-231 | Human breast adenocarcinoma | 8,000 - 20,000 | [10] |
| PC-3 | Human prostate adenocarcinoma | 10,000 - 25,000 | [10] |
Table 1: Recommended Cell Seeding Densities for Cytotoxicity Assays. Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line and experimental condition to ensure cells are in the exponential growth phase during the assay.
Delving Deeper: Unraveling the Mechanism of Cell Death
Observing a cytotoxic effect is the first step. Understanding how the piperidine phosphonates induce cell death is crucial for their development as therapeutic agents. A primary mechanism to investigate is apoptosis, or programmed cell death.
Caspase Activity Assays: Detecting the Executioners of Apoptosis
Apoptosis is executed by a family of cysteine proteases called caspases. These enzymes exist as inactive zymogens and are activated in a cascade-like fashion. Initiator caspases (e.g., caspase-8 and caspase-9) are activated by pro-apoptotic signals, and they, in turn, cleave and activate executioner caspases (e.g., caspase-3 and caspase-7). Measuring the activity of these caspases provides direct evidence of apoptosis induction.
Materials:
-
White- or black-walled 96-well plates (for luminescence or fluorescence, respectively)
-
Piperidine phosphonate compounds of interest
-
Selected cell line(s)
-
Complete culture medium
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Plate-reading luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate as described previously. Treat with the piperidine phosphonate compounds for a duration appropriate to induce apoptosis (this may be shorter than the incubation for viability assays, e.g., 6-24 hours).
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the caspase reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Visualizing the Workflow and Pathways
Figure 1: A generalized workflow for the cytotoxic evaluation of piperidine phosphonates.
Figure 2: The extrinsic and intrinsic pathways of apoptosis converging on executioner caspases.
Ensuring Trustworthiness: A Self-Validating Experimental Design
The scientific integrity of cytotoxicity data hinges on the inclusion of appropriate controls and an awareness of potential assay artifacts. This is particularly relevant when screening novel chemical entities like piperidine phosphonates.
Potential for Assay Interference
-
Direct Reduction of MTT: Some chemical compounds, particularly those with reducing properties, can directly reduce MTT to formazan in a cell-free system, leading to a false-positive signal for cell viability.[4]
-
Interaction with LDH: Certain compounds may inactivate the LDH enzyme or interfere with the coupled enzymatic reaction, leading to an underestimation of cytotoxicity. While this is more documented for nanoparticles, the chemical reactivity of the test compound should be considered.
Mandatory Controls for Validation
To mitigate these risks, the following cell-free controls should be run in parallel with your experiments:
-
Compound-MTT Interaction Control: In a cell-free well, mix your piperidine phosphonate compound (at the highest concentration used) with MTT and serum-free medium. Incubate for the same duration as the main experiment. A significant color change indicates direct reduction of MTT by your compound.
-
Compound-LDH Assay Interaction Control: In a cell-free well, mix your compound with a known amount of LDH (a purified standard can be used) in culture medium. Compare the LDH activity to a control with LDH alone. A significant decrease in the signal suggests your compound may be inhibiting the LDH enzyme.
By including these controls, you create a self-validating system. If interference is detected, you can either modify the protocols (e.g., by washing the cells before adding the MTT reagent) or select an alternative assay that is not susceptible to the observed interference.
Conclusion: From Cytotoxicity to Therapeutic Potential
The systematic evaluation of cytotoxicity is a non-negotiable step in the journey of a piperidine phosphonate from a laboratory curiosity to a potential therapeutic agent. By employing a multi-tiered approach that begins with broad viability screening and progresses to mechanistic studies, researchers can build a comprehensive profile of a compound's cellular effects. The protocols and insights provided in this guide are intended to foster a rigorous and thoughtful approach to this critical aspect of drug discovery, ensuring that the data generated is not only accurate but also meaningful.
References
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Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. (2022). ResearchGate. Retrieved from [Link]
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxic activity of new α-aminophosphonic acids against human malignant cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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3,5-Bis(benzylidene)-4-oxo-1-phosphonopiperidines and Related Diethyl Esters: Potent Cytotoxins with Multi-Drug-Resistance Reverting Properties. (2009). ResearchGate. Retrieved from [Link]
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Optimized Synthesis and Cytotoxic Activity of α-Aminophosphonates Against a Multidrug Resistant Uterine Sarcoma Cell Line. (2022). Bentham Science. Retrieved from [Link]
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Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Apoptosis Mechanism Flowchart. (n.d.). Blocks And Arrows. Retrieved from [Link]
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What is the target SH-SY5Y cells density to perform cytotox 96 non radioactive cytotoxicity assay? (2016). ResearchGate. Retrieved from [Link]
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Cytotoxicity of u-aminophosphonates 7a-k and parent NH-piperidones 4a-c... (n.d.). ResearchGate. Retrieved from [Link]
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Modification of 3,5-bis(arylidene)-4-piperidone pharmacophore by phosphonate group using 1,2,3-triazole cycle as a linker for the synthesis of new cytostatics. (2013). ResearchGate. Retrieved from [Link]
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FIGURE 4. Graphic representation of apoptosis signalling pathways.... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (2016). PubMed. Retrieved from [Link]
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Extrinsic & Intrinsic Apoptosis Pathways Diagram. (n.d.). SciSpace. Retrieved from [Link]
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Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities. (n.d.). MDPI. Retrieved from [Link]
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Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of Cytotoxic Activities of Novel Aziridinyl Phosphonic Acid Derivatives. (2019). PubMed. Retrieved from [Link]
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Proper seeding densities for 3-day viability? (2023). Reddit. Retrieved from [Link]
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What is the best cell density of SH-SY5Y cell line to perform a MTT assay in 96 well plate? (2013). ResearchGate. Retrieved from [Link]
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Graphviz view of a cell cycle canonical signaling pathway with gene... (n.d.). ResearchGate. Retrieved from [Link]
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SH-SY5Y seeding density? (2023). ResearchGate. Retrieved from [Link]
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Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis, Characterization and Evaluation of Cytotoxic Activities of Novel Aziridinyl Phosphonic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and structure-activity relationship of novel N-phosphorylated E,E-3,5-bis(thienylidene)piperid-4-ones. (2009). ResearchGate. Retrieved from [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). MDPI. Retrieved from [Link]
-
Cytotoxicity Assay Protocol. (2024). Protocols.io. Retrieved from [Link]
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Particle-induced artifacts in the MTT and LDH viability assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Particle-Induced Artifacts in the MTT and LDH Viability Assays. (2012). ResearchGate. Retrieved from [Link]
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Particle-induced artifacts in the MTT and LDH viability assays. (2012). PubMed. Retrieved from [Link]
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In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. Retrieved from [Link]
-
Apoptosis-associated caspase activation assays. (2008). PubMed. Retrieved from [Link]
-
Anyone familiar with LDH assay and MTT assay? (2015). ResearchGate. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved from [Link]
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Application Notes & Protocols: Establishing In Vivo Efficacy for Diphenyl Piperidine-2-Phosphonate Using Preclinical Animal Models of Acute Neuronal Injury
Introduction: The Rationale for Targeting Excitotoxicity
The diphenyl piperidine-2-phosphonate scaffold represents a promising class of molecules for therapeutic intervention in neurological disorders. The piperidine moiety is a well-established pharmacophore in numerous centrally-acting agents, while the diphenyl groups enhance lipophilicity, which is a critical factor for penetration of the blood-brain barrier (BBB).[1] The phosphonate group, a stable analog of phosphate, often acts as a bioisostere for carboxylates or phosphates, enabling it to function as a potent enzyme inhibitor or receptor antagonist.[2]
Given these structural features, diphenyl piperidine-2-phosphonate is hypothesized to function as a neuroprotective agent, likely through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[3] Overactivation of these receptors by the neurotransmitter glutamate triggers a cascade of events known as excitotoxicity, which is a primary pathological process in acute brain injuries like ischemic stroke and traumatic brain injury (TBI).[4][5] This process involves excessive calcium (Ca²⁺) influx, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.[6] Therefore, testing the efficacy of a putative NMDA antagonist requires robust and clinically relevant animal models that replicate this excitotoxic cascade.[7][8]
This guide provides a comprehensive framework for selecting appropriate animal models and executing detailed protocols to evaluate the in vivo neuroprotective efficacy of diphenyl piperidine-2-phosphonate.
Scientific Rationale: Mechanism of Action and Model Selection
Hypothesized Mechanism: Attenuation of NMDA Receptor-Mediated Excitotoxicity
The primary hypothesis is that diphenyl piperidine-2-phosphonate acts as a non-competitive antagonist at the NMDA receptor. In pathological conditions such as ischemia, excessive glutamate release leads to sustained receptor activation, uncontrolled Ca²⁺ entry, and activation of downstream cell death pathways.[6] A therapeutic agent would ideally block this pathological signaling without interfering with normal synaptic transmission.[9][10] The proposed mechanism is illustrated below.
Caption: Hypothesized mechanism of neuroprotection.
Principles for Selecting an Appropriate Animal Model
The failure of many neuroprotective drugs to translate from preclinical success to clinical efficacy underscores the importance of rigorous model selection.[11][12] No single animal model can perfectly replicate the heterogeneity of human stroke or TBI.[13][14] Therefore, the choice should be guided by the ability to produce a reproducible injury with quantifiable and clinically relevant outcomes. Rodent models are most frequently used due to their cost-effectiveness, well-characterized genetics, and the availability of established protocols.[13][15]
| Model | Species | Injury Type | Advantages | Disadvantages | Primary Application |
| Transient Middle Cerebral Artery Occlusion (tMCAo) | Rat, Mouse | Focal Ischemia-Reperfusion | Mimics human stroke pathophysiology (core & penumbra); reproducible infarcts.[14] | Technically demanding; potential for subarachnoid hemorrhage. | Testing neuroprotectants in ischemic stroke.[16] |
| Controlled Cortical Impact (CCI) | Rat, Mouse | Focal Contusion (TBI) | Highly reproducible; precise control over injury severity (depth, velocity).[17] | Requires craniotomy, which induces inflammation; primarily models focal injury. | Testing therapeutics for traumatic brain injury.[13][18] |
| Photothrombotic Stroke | Rat, Mouse | Focal Ischemia (Permanent) | Less invasive than MCAo; highly localized and reproducible infarct in the cortex.[19] | Lacks a significant penumbra; does not model reperfusion injury. | Screening compounds and studying cortical reorganization. |
Table 1: Comparison of recommended in vivo models for excitotoxicity.
For initial efficacy testing of diphenyl piperidine-2-phosphonate, the tMCAo and CCI models are recommended as they represent two of the most common and mechanistically relevant forms of acute brain injury in humans.
Experimental Protocols
These protocols must be performed under approved institutional animal care and use committee (IACUC) guidelines. Aseptic surgical techniques are mandatory.
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAo) in Rats
This model simulates ischemic stroke by temporarily blocking blood flow to the middle cerebral artery, creating a core of infarcted tissue and a surrounding, salvageable penumbra.[14]
Workflow Diagram:
Caption: Experimental workflow for the tMCAo model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (280-320g) with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA. Place a temporary micro-clip on the ICA.
-
Make a small incision in the ECA stump.
-
-
Induction of Ischemia:
-
Introduce a 4-0 silicone-coated nylon monofilament through the ECA incision into the ICA until a slight resistance is felt, indicating occlusion of the MCA origin (~18-20 mm from the bifurcation).
-
Remove the temporary clip on the ICA to secure the filament and allow occlusion.
-
Confirm occlusion via Laser Doppler Flowmetry (LDF), observing a >80% reduction in cerebral blood flow (CBF).
-
-
Compound Administration: Administer diphenyl piperidine-2-phosphonate or vehicle via the desired route (e.g., intraperitoneal, intravenous). The timing is critical and should be defined by the study design (e.g., 30 min before occlusion, at the time of reperfusion, or 1h post-reperfusion).
-
Reperfusion: After the occlusion period (e.g., 90 minutes), re-anesthetize the animal, withdraw the filament to restore blood flow, and confirm reperfusion with LDF.
-
Post-Operative Care: Suture the incision, discontinue anesthesia, and administer subcutaneous saline for hydration and an analgesic (e.g., buprenorphine). Monitor the animal closely during recovery.
Protocol: Controlled Cortical Impact (CCI) in Mice
This model produces a focal brain contusion by direct impact onto the exposed dura, allowing for precise control of injury severity.[13][17] It is highly relevant for studying the secondary injury cascade, including excitotoxicity.[20]
Workflow Diagram: dot digraph "CCI_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Anesthesia [label="Anesthetize Animal\n(e.g., Isoflurane)"]; Mount [label="Mount in Stereotaxic Frame"]; Incise [label="Midline Scalp Incision"]; Craniotomy [label="Perform Craniotomy\n(e.g., 4mm) over Parietal Cortex", fillcolor="#FBBC05"]; Impact [label="Induce Injury with CCI Device\n(Set Velocity, Depth, Dwell Time)", fillcolor="#EA4335"]; Administer_Drug [label="Administer Compound or Vehicle\n(Pre- or Post-Injury)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Close [label="Replace Bone Flap (optional)\n& Suture Scalp"]; Recovery [label="Post-Operative Care & Recovery\n(Analgesia, Hydration)"]; Endpoints [label="Endpoint Analysis\n(24h - 28d post-injury)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Anesthesia -> Mount; Mount -> Incise; Incise -> Craniotomy; Craniotomy -> Impact; Impact -> Close; Administer_Drug -> Impact [style=dashed]; Close -> Recovery; Recovery -> Endpoints; }
Sources
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- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Excitotoxicity: Still Hammering the Ischemic Brain in 2020 [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. NMDA antagonists: their role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection - Wikipedia [en.wikipedia.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal modelling of traumatic brain injury in preclinical drug development: where do we go from here? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The Use of Animal Models for Stroke Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | An overview of preclinical models of traumatic brain injury (TBI): relevance to pathophysiological mechanisms [frontiersin.org]
- 19. Neuroprotection by the NMDA receptor-associated open-channel blocker memantine in a photothrombotic model of cerebral focal ischemia in neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Coupling Reaction for Diphenyl Piperidine-2-Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of diphenyl piperidine-2-phosphonates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in this synthetic coupling reaction. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of diphenyl piperidine-2-phosphonate, which is often achieved through a variation of the Pudovik or Kabachnik-Fields reaction.[1][2]
Problem 1: Low to No Product Yield
You've run the reaction between a piperidine derivative (or its precursor imine), an appropriate aldehyde, and diphenyl phosphite, but the yield of the desired diphenyl piperidine-2-phosphonate is disappointingly low or non-existent.
dot
Caption: Troubleshooting flowchart for low product yield.
Probable Causes & Solutions:
-
Inefficient Imine Formation (Kabachnik-Fields Pathway): The three-component Kabachnik-Fields reaction relies on the in-situ formation of an imine from the piperidine derivative and the aldehyde.[3] If the amine is not sufficiently nucleophilic or the aldehyde is sterically hindered, imine formation can be the rate-limiting step.
-
Solution: Switch to a two-step Pudovik reaction.[2][3] Pre-form the imine by reacting the piperidine derivative and aldehyde, often with a dehydrating agent like magnesium sulfate or by azeotropic removal of water. Isolate the imine and then react it with diphenyl phosphite. This often provides cleaner reactions and higher yields.[4]
-
-
Poor Quality of Diphenyl Phosphite: Diphenyl phosphite can hydrolyze over time to phenol and phosphorous acid, especially if exposed to moisture.
-
Solution: Use freshly opened or distilled diphenyl phosphite. Store it under an inert atmosphere (nitrogen or argon) and away from moisture.
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being overcome, or conversely, high temperatures could be causing decomposition.
-
Solution: Screen a range of temperatures. Start at room temperature and incrementally increase to 50 °C, 80 °C, and reflux, monitoring the reaction by TLC or LC-MS at each stage. Some phosphonate syntheses require temperatures in the range of 60-90 °C to proceed efficiently.[5]
-
-
Incorrect Solvent: The polarity and protic nature of the solvent can significantly impact the reaction rate and equilibrium.
-
Solution: Ensure the solvent is anhydrous. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices. For catalyst-free conditions, sometimes neat (solvent-free) reactions under elevated temperatures or microwave irradiation can be effective.[1]
-
-
Catalyst Inefficiency or Absence: While some Pudovik reactions can proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid to activate the imine.[2]
Problem 2: Formation of Significant Side Products
You are obtaining the desired product, but it is contaminated with one or more significant side products, complicating purification and reducing the isolated yield.
Probable Causes & Solutions:
-
Formation of α-Hydroxyphosphonate: This side product arises from the reaction of the aldehyde with diphenyl phosphite before the amine is involved. This is more common in the one-pot Kabachnik-Fields setup.[3][4]
-
Solution 1: As with low yield, a two-step Pudovik approach (pre-forming the imine) will eliminate this side reaction.[4]
-
Solution 2: If a one-pot reaction is desired, try altering the order of addition. Add the amine and aldehyde together first and allow them to stir for a period (e.g., 30 minutes) to favor imine formation before adding the diphenyl phosphite.
-
-
Rearrangement Products: In some cases, the initial adduct can undergo rearrangement, particularly with certain substrates or under harsh conditions. For instance, a phosphonate-phosphate rearrangement can occur.[6]
-
Solution: Milder reaction conditions are key. Lower the reaction temperature and consider using a less aggressive catalyst. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
-
Bis-addition or Polymerization: If the starting materials have multiple reactive sites, or if the product itself can react further, complex mixtures can result.
-
Solution: Use a protecting group strategy to block other reactive functional groups on your piperidine or aldehyde starting materials. Ensure accurate stoichiometry to avoid an excess of any one reactant that might promote side reactions.
-
Problem 3: Difficulty in Product Purification
The crude reaction mixture is proving difficult to purify, with the product co-eluting with starting materials or byproducts during chromatography.
Probable Causes & Solutions:
-
Similar Polarity of Components: The diphenyl piperidine-2-phosphonate product may have a similar polarity to the starting diphenyl phosphite or unreacted imine.
-
Solution 1 (Chromatography Optimization): Systematically screen different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often resolve closely eluting spots.
-
Solution 2 (Chemical Quenching/Wash): If excess diphenyl phosphite is the issue, a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) of the crude product (dissolved in an organic solvent like ethyl acetate) can help to hydrolyze and remove it.
-
Solution 3 (Crystallization): If the product is a solid, attempting crystallization from a suitable solvent system can be a highly effective purification method. Experiment with solvent/anti-solvent pairs like ethyl acetate/hexanes or dichloromethane/pentane.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of diphenyl piperidine-2-phosphonate?
A1: The synthesis typically follows one of two main pathways, both leading to the formation of an α-aminophosphonate:
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine (the piperidine derivative), a carbonyl compound (aldehyde), and a hydrophosphoryl compound (diphenyl phosphite).[3] The reaction is believed to proceed through the initial formation of an imine, which is then attacked by the diphenyl phosphite.[7]
-
Pudovik Reaction: This is a two-step variation where the imine is pre-formed from the amine and aldehyde and then reacted with the hydrophosphoryl compound.[2][3] This method often offers better control and higher yields by avoiding the formation of α-hydroxyphosphonate side products.[4]
dot
Caption: Comparison of Kabachnik-Fields and Pudovik reaction pathways.
Q2: How do I choose between the Kabachnik-Fields and Pudovik reactions?
A2: The choice depends on your specific substrates and experimental goals.
| Feature | Kabachnik-Fields (One-Pot) | Pudovik (Two-Step) |
| Simplicity | High (all reagents added at once) | Moderate (requires imine pre-formation) |
| Control | Lower | Higher |
| Common Side Products | α-hydroxyphosphonate | Generally fewer side products |
| Recommended For | Initial screening, robust substrates | Sensitive substrates, maximizing yield |
Q3: What analytical techniques are best for monitoring this reaction?
A3: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks on reaction progress. It's fast, inexpensive, and can help you visualize the consumption of starting materials and the appearance of the product spot.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and helping to identify any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for definitively identifying the formation of the phosphonate product and quantifying its purity relative to other phosphorus-containing species. ¹H NMR can be used to track the disappearance of starting material signals (e.g., the aldehydic proton) and the appearance of new signals corresponding to the product.[8]
Q4: Can I use other phosphite reagents instead of diphenyl phosphite?
A4: Yes, other phosphite esters, such as diethyl phosphite or diisopropyl phosphite, are commonly used in these reactions. The choice of the ester group can influence reactivity and the properties of the final product. Diphenyl phosphite is often used in the synthesis of precursors for biologically active compounds.[9][10][11] The use of diphenyl phosphite may also be advantageous in subsequent steps if cleavage of the phenyl groups to the phosphonic acid is desired.
Q5: My reaction involves a palladium catalyst. Could the piperidine be causing issues?
A5: Yes, piperidine and other amines can act as poisons for palladium and other precious metal catalysts by strongly coordinating to the metal's active sites, leading to deactivation.[12] If your synthesis involves a cross-coupling step (e.g., Hirao reaction) to form the C-P bond, you may observe a sluggish or stalled reaction.[4][13] To mitigate this, consider protonating the piperidine with an acid to reduce its coordinating ability or using a more poison-resistant catalyst system.[12]
Experimental Protocols
Protocol 1: General Procedure for Pudovik Reaction (Two-Step)
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (if using azeotropic removal), add the aldehyde (1.0 equiv.), the piperidine derivative (1.0 equiv.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) if necessary.
-
Heat the mixture to reflux and monitor the removal of water.
-
Once imine formation is complete (as monitored by TLC or NMR), cool the reaction mixture and remove the solvent under reduced pressure. The crude imine can be used directly or purified if necessary.
Step 2: Phosphonylation
-
Dissolve the crude imine (1.0 equiv.) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.
-
Add diphenyl phosphite (1.0-1.2 equiv.) dropwise at room temperature.
-
If using a catalyst (e.g., ZnCl₂), add it at this stage.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024).
- Technical Support Center: Optimizing Phosphonate Synthesis - Benchchem. (n.d.).
- Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. (n.d.).
- Studies on Oxidative Couplings in H-Phosphonate Chemistry - Diva-portal.org. (n.d.).
- New synthesis and reactions of phosphonates - Iowa Research Online. (n.d.).
- H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides - Frontiers. (2020).
- Synthesis of sterically hindered peptide analogs using diphenyl phosphite as the coupling reagent | Request PDF - ResearchGate. (2025).
- Mechanistic Insights into Piperidine Interactions with Dinitropyridines: A Quantum Mechanical Study for SARS-CoV-2 Inhibitor Development - ResearchGate. (2024).
- Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews. (n.d.).
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - ResearchGate. (2025).
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. (2022).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. (n.d.).
- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - MDPI. (n.d.).
- Org. Synth. 2024, 101, 423. (n.d.).
- Metal Phosphonate Chemistry: From Synthesis to Applications - ResearchGate. (n.d.).
- Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases - PubMed. (n.d.).
- Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC - NIH. (n.d.).
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives - Benchchem. (n.d.).
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate - Benchchem. (n.d.).
- Phosphorazidic acid, diphenyl ester - Organic Syntheses Procedure. (n.d.).
- Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry - SciSpace. (n.d.).
- Piperidine synthesis - Organic Chemistry Portal. (n.d.).
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - NIH. (n.d.).
- Application Notes and Protocols for Piperidine-Mediated Reactions - Benchchem. (n.d.).
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (n.d.).
- Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction - RGM College Of Engineering and Technology. (2020).
- New Directions in Metal Phosphonate and Phosphinate Chemistry - MDPI. (n.d.).
- Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC - NIH. (2020).
- GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION - Obrnuta faza. (n.d.).
- Synthetic Methods of Phosphonopeptides - MDPI. (2020).
- A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC - PubMed Central. (2023).
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
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- 5. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 6. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Piperidine Phosphonate HCl Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. Piperidine phosphonates, particularly as hydrochloride salts, represent a class of compounds with significant therapeutic potential. However, their unique physicochemical properties—high polarity, hygroscopicity, and complex impurity profiles—present considerable purification challenges.[1][2][3] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these complexities and achieve high-purity materials essential for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the purification of piperidine phosphonate HCl salts.
Q1: Why is my isolated piperidine phosphonate HCl salt a sticky oil or a hygroscopic, waxy solid? How can I induce solidification?
A1: This is a frequent and frustrating issue stemming from the inherent nature of many phosphonic acids and their salts.[4] The high polarity and strong hydrogen bonding capacity of the phosphonate and piperidine moieties lead to a strong affinity for residual solvents (especially water) and can result in a low melting point or amorphous state.
Causality & Troubleshooting:
-
Residual Solvents: Even trace amounts of water or other polar solvents can prevent crystallization. Co-evaporation with an anhydrous, non-polar solvent like toluene can help azeotropically remove water before attempting crystallization.
-
Hygroscopicity: The material may be rapidly absorbing atmospheric moisture.[4] All handling, including filtration and drying, should be performed under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents.
-
Impurity Profile: The presence of even small amounts of impurities can act as a "eutectic melter," depressing the melting point and preventing solidification. A preliminary purification step, like a simple solvent wash, might be necessary.
-
Counter-ion Stoichiometry: Ensure the correct molar equivalent of HCl has been used. An excess or deficit of HCl can lead to mixtures of the free base, mono-hydrochloride, and di-hydrochloride (if applicable), which are notoriously difficult to crystallize.
-
Lyophilization: For highly intractable oils, lyophilization (freeze-drying) from a suitable solvent like tert-butanol can yield a more manageable, amorphous solid powder, which can then be used in subsequent crystallization attempts.[4] Using t-BuOH often produces a finer powder compared to the "sticky goo" that can result from lyophilizing from water.[4]
Q2: My compound is extremely soluble in polar solvents like water and methanol, making extraction and removal of polar impurities difficult. What strategies can I use?
A2: The high polarity of these salts makes traditional aqueous workups challenging. The key is to avoid aqueous phases where possible or to use techniques that leverage the ionic nature of the compound.
Recommended Strategies:
-
Solvent Trituration/Washing: If your impurities are less polar than your desired salt, washing the crude solid with a solvent in which the salt is insoluble can be highly effective. Common choices include diethyl ether, ethyl acetate, acetone, or acetonitrile.[5] This is often the simplest first step to remove organic byproducts.
-
Salt Precipitation: Instead of an aqueous workup, focus on precipitating the HCl salt directly from an organic solution. After synthesis of the free base, dissolve the crude material in a suitable solvent (e.g., 2-propanol, ethanol) and add a solution of anhydrous HCl (e.g., HCl in diethyl ether or dioxane).[5] The desired salt will often precipitate, leaving many impurities behind in the solution.
-
Ion-Exchange Chromatography: This technique is ideal for highly polar, ionic compounds. You can use a strong anion-exchange resin to bind the phosphonate, wash away non-ionic or cationic impurities, and then elute the purified compound with a gradient of a suitable acid, such as aqueous formic acid.[4]
Q3: How do I choose the right chromatography technique for such a polar molecule that shows poor retention on standard reversed-phase columns?
A3: Standard reversed-phase (e.g., C18) chromatography is often ineffective for piperidine phosphonates due to their high polarity, causing them to elute in the solvent front.[6] Specialized techniques are required.
Chromatography Selection Guide:
| Technique | Principle | Best For | Key Considerations |
| HILIC | Partitioning of the polar analyte between a polar stationary phase (e.g., silica, amide) and a high-organic mobile phase.[1] | High-Purity Analysis & Purification. Excellent for highly polar and hydrophilic phosphonates.[1] | Uses reversed-phase type solvents, but water is the "strong" eluting solvent.[6] Requires careful solvent matching for sample injection to avoid peak distortion. |
| IP-RPLC | An ion-pairing reagent (e.g., N,N-dimethylhexylamine) is added to the mobile phase to form a neutral, hydrophobic complex with the phosphonate, enhancing retention on a non-polar (C18) column.[1] | Purity Analysis & Quantification. Good for ionic phosphonates when HILIC is not available. | The ion-pairing reagent can be difficult to remove from the column and may suppress MS signals if not volatile. |
| Anion-Exchange | Electrostatic interaction between the negatively charged phosphonate group and a positively charged stationary phase.[4] | Preparative Scale Purification. Effective for removing non-ionic or cationic impurities. | Requires a salt or pH gradient for elution, which may necessitate a subsequent desalting step. |
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed workflows and troubleshooting for the most critical purification steps.
Guide 1: Recrystallization and Salt Formation
Recrystallization is the most powerful technique for achieving high purity, but finding the right conditions is critical.[7]
Troubleshooting Common Recrystallization Problems
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point in that solvent system, or the rate of cooling is too fast.
-
Solution: Add more solvent to decrease the saturation level. Re-heat to ensure complete dissolution and then allow the solution to cool much more slowly. Seeding with a small crystal can also help initiate proper crystal growth.
-
-
Problem: No crystals form, even after cooling.
-
Cause: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution: Try to reduce the solvent volume by careful evaporation. If that fails, add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent (e.g., adding diethyl ether to an isopropanol solution).[5] Gently scratching the inside of the flask with a glass rod at the solvent line can also induce nucleation.
-
Workflow Diagram: Recrystallization Strategy
Caption: Decision workflow for recrystallizing HCl salts.
Protocol 1: Optimized Recrystallization of a Piperidine Phosphonate HCl Salt
This protocol uses a mixed solvent system, which is often effective for compounds with challenging solubility profiles.
-
Solvent Selection: Begin by testing solubility in various solvents. A good starting point for HCl salts is 2-propanol, ethanol, or methanol.[5] For anti-solvents, consider diethyl ether, ethyl acetate, or hexane.
-
Dissolution: Place the crude, dry HCl salt (1.0 g) in a flame-dried flask under a nitrogen atmosphere. Add the primary solvent (e.g., 2-propanol) dropwise at room temperature until a slurry is formed, then heat gently (e.g., to 50-60°C) while continuing to add the solvent until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling.[7]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter it hot through a small plug of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Avoid disturbing the flask. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Anti-Solvent Addition (If Necessary): If crystallization is still sluggish, add an anti-solvent (e.g., diethyl ether) dropwise to the cold solution until slight turbidity persists. Let it stand.
-
Isolation and Drying: Collect the crystals by vacuum filtration, preferably using a Schlenk funnel under an inert atmosphere to prevent moisture uptake. Wash the filter cake with a small amount of cold, anhydrous anti-solvent to remove residual mother liquor.[5] Dry the crystals under high vacuum to a constant weight.
Guide 2: Chromatographic Purification
When crystallization is ineffective, chromatography is the next line of defense. For piperidine phosphonates, HILIC is often the most successful approach.
Principle of HILIC for Polar Compounds
Caption: Mechanism of retention in HILIC.
Protocol 2: HILIC Method for Purity Analysis
This protocol provides a starting point for developing a HILIC-based analytical method.
-
Column and Mobile Phase Selection:
-
Column: Use a HILIC-type column (e.g., bare silica, amide, or zwitterionic phase).[1] A common choice is an Atlantis Premier BEH Z-HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[1]
-
Causality: The buffer (ammonium formate) is volatile, making this method compatible with mass spectrometry (MS) detection. The acidic pH ensures the piperidine nitrogen is protonated.
-
-
Sample Preparation: Dissolve the piperidine phosphonate HCl salt in a solvent that mimics the initial mobile phase conditions to ensure good peak shape. A typical diluent would be 80:20 Acetonitrile:Water.[1]
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV (if chromophore is present) and/or CAD (Charged Aerosol Detector) or MS for universal detection.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and run a gradient to increase the percentage of Mobile Phase A. This will elute the polar compounds, with water acting as the strong solvent.
-
Example Gradient Table:
Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) 0.0 5 95 10.0 40 60 12.0 40 60 12.1 5 95 | 15.0 | 5 | 95 |
-
-
-
Analysis: Assess the peak purity and identify impurities. For preparative work, the same principles can be applied to a larger column, collecting fractions corresponding to the main peak.
Part 3: Stability and Handling Considerations
-
pH Stability: The phosphonate group's protonation state is pH-dependent, which significantly affects solubility.[8][9] While the C-P bond is robust, phosphonate esters are susceptible to hydrolysis under strongly acidic or basic conditions.[2][10] When working in solution, maintain a pH that ensures both stability and solubility.
-
Chelation and Precipitation: Phosphonates are potent chelating agents for di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺).[2][9] The formation of insoluble metal-phosphonate complexes can lead to precipitation.[9] Use high-purity water and buffers, and be aware of potential metal contaminants from reactors or reagents.
-
Storage: Store pure piperidine phosphonate HCl salts in a desiccator under an inert atmosphere, protected from light and moisture, to prevent degradation and maintain their physical form.
References
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphonate Compounds. (n.d.). Benchchem.
- Demadis, K. D., et al. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Industrial & Engineering Chemistry Research.
- How do salts of phosphonates affect the solubility of other substances in water? (2025). Blog.
-
Phosphonate. (n.d.). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Stability of Phosphonate Compounds in Aqueous Solutions. (2025). Benchchem.
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. (2013). ResearchGate. Retrieved from [Link]
- Keglevich, G., & Bálint, E. (2012).
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
- Ju, K.-S., & Doroghazi, J. R. (2018). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Biological Chemistry.
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HPLC Methods for analysis of Phosphonate ion. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Bálint, E., et al. (2024). Green phosphonate chemistry – Does it exist? RSC Sustainability.
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Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]
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Identification and minimization of byproducts in piperidine phosphonate synthesis
Welcome to the Technical Support Center for Piperidine Phosphonate Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Kabachnik-Fields (or phospha-Mannich) reaction to synthesize α-aminophosphonates from piperidine derivatives.[1] Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize byproduct formation, thereby improving yield, purity, and overall process efficiency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of piperidine phosphonates. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Target Piperidine Phosphonate
Question: My reaction has a low yield, and TLC/LCMS analysis shows significant amounts of unreacted starting materials. What are the likely causes?
Answer: A low yield with significant starting material remaining often points to issues with reaction kinetics or equilibrium. The Kabachnik-Fields reaction is a complex, multi-step equilibrium process, and several factors can stall it.[2][3]
Possible Causes & Solutions:
-
Inefficient Imine Formation: The reaction can proceed through an imine intermediate formed from the piperidine and the carbonyl compound.[4] If this step is slow or unfavorable, the overall reaction will not proceed efficiently.
-
Solution: The use of a catalyst is often essential. Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can activate the carbonyl compound, promoting imine formation.[3][5] In some cases, removal of water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the imine, but this can also deactivate certain Lewis acid catalysts.[6]
-
-
Poor Nucleophilicity of the Phosphite: The dialkyl phosphite must be sufficiently nucleophilic to attack the imine intermediate.
-
Solution: Ensure the quality of your dialkyl phosphite. Older reagents can oxidize or hydrolyze. While less common, using a stronger base can deprotonate the phosphite, increasing its nucleophilicity, but this can also promote unwanted side reactions.
-
-
Steric Hindrance: Bulky substituents on the piperidine, carbonyl compound, or phosphite can significantly slow the reaction rate.
-
Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates and equilibrium positions.
-
Solution: Screen different solvents. While many protocols use solvents like toluene, dichloromethane, or THF, solvent-free conditions have also proven highly effective and offer green chemistry benefits.[9] For instance, one study found that a solvent-free, sonicated reaction gave a 99% yield in just 20 seconds, whereas using various solvents resulted in lower yields.[9]
-
Issue 2: Presence of a Significant α-Hydroxyphosphonate Byproduct
Question: My crude NMR shows a prominent signal corresponding to the α-hydroxyphosphonate, competing with my desired α-aminophosphonate. How can I prevent this?
Answer: The formation of an α-hydroxyphosphonate is a known competitive pathway in the Kabachnik-Fields reaction.[4] It arises from the direct addition of the dialkyl phosphite to the carbonyl compound (an Abramov or Pudovik-type reaction).[6][10]
Causality Diagram: Competing Reaction Pathways
Caption: Formation of a bis-adduct from a primary amine.
Minimization Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry. Using a slight excess of the primary amine relative to the carbonyl and phosphite can help ensure the latter two are consumed before the second addition can occur extensively.
-
Protecting Groups: If feasible, protect the N-H proton of the desired α-aminophosphonate product in situ or use a piperidine derivative with a pre-installed, easily removable protecting group on the nitrogen.
-
Steric Hindrance: If the initial product is sterically bulky, it will be less reactive towards a second addition. This is often substrate-dependent.
-
Purification: These bis-adducts often have significantly different polarity from the mono-adduct, making them separable by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I reliably identify byproducts in my reaction mixture?
A1: A multi-technique approach is best.
-
³¹P NMR Spectroscopy: This is the most powerful tool. The phosphorus nucleus is highly sensitive to its chemical environment, and different phosphonate species will have distinct chemical shifts. [11]The desired α-aminophosphonate, unreacted dialkyl phosphite, α-hydroxyphosphonate byproduct, and potential phosphate oxidation products will all appear as separate signals. [12][13]* LCMS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of all components in the mixture, confirming the presence of expected products and byproducts.
-
¹H and ¹³C NMR: These techniques provide structural information to confirm the identity of isolated byproducts after purification.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) | Key Identifying Features |
| Dialkyl Phosphite (Starting Material) | +5 to +10 | Large ¹J(P,H) coupling (~700 Hz) if undecoupled. [11] |
| α-Aminophosphonate (Product) | +20 to +30 | Varies with structure, sharp singlet in ¹H-decoupled spectra. |
| α-Hydroxyphosphonate (Byproduct) | +18 to +25 | Often close to the product signal, requires good resolution. |
| Phosphoric Acid / Phosphate Esters | -5 to +5 | Can result from hydrolysis or oxidation of phosphite. [14] |
Protocol 1: Quantitative ³¹P NMR Analysis
-
Sample Preparation: Prepare a solution of the crude reaction mixture and a known amount of an internal standard (e.g., triphenyl phosphate) in a deuterated solvent.
-
Acquisition: Acquire the ³¹P NMR spectrum using inverse-gated decoupling. This technique decouples protons during signal acquisition but leaves them coupled during the relaxation delay, which suppresses the Nuclear Overhauser Effect (NOE) and allows for accurate integration. [11][13]3. Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 of any phosphorus nucleus in the sample to ensure full relaxation and accurate quantification.
-
Analysis: Integrate the signals corresponding to the product, byproducts, and internal standard. The relative molar amounts can be calculated directly from the integral values.
Q2: What is the best way to purify piperidine phosphonates?
A2: The optimal purification method depends on the physical properties of the product and the nature of the impurities.
-
Column Chromatography: This is the most common method. Silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity is often successful. The polarity of α-aminophosphonates can be tuned by the ester groups on the phosphorus.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity. Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid-Base Extraction: If impurities are acidic (e.g., phosphoric acid) or basic (unreacted piperidine), a liquid-liquid extraction workup can remove them. However, the aminophosphonate product itself is amphoteric, so careful pH control is required to avoid partitioning it into the aqueous layer. [15] Q3: Can the phosphonate ester groups be removed, and are there any associated byproducts?
A3: Yes, the alkyl ester groups can be hydrolyzed to yield the corresponding phosphonic acid, which is often the biologically active form. The classic method involves treatment with strong acid (e.g., refluxing HCl). A milder and highly effective method is the McKenna reaction, using bromotrimethylsilane (TMSBr) followed by solvolysis. [16][17] Potential Byproducts during Deprotection:
-
N-Alkylation: During deprotection with TMSBr, the ethyl bromide (if using diethyl phosphonate) formed in situ can potentially N-alkylate the piperidine nitrogen. This can be minimized by performing the reaction under a gentle flow of inert gas to remove volatile byproducts. [16]* Incomplete Hydrolysis: Insufficient reagent or reaction time can lead to a mixture of the phosphonic acid and the mono-ester intermediate. Monitoring by ³¹P NMR is recommended to ensure complete conversion.
References
-
Ordóñez, M., et al. (2022). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC. Available at: [Link]
-
Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Center for Biotechnology Information (PMC). Available at: [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved from: [Link]
-
Wang, Z., et al. (2020). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 31P{H}NMR spectrum (a) and 31P NMR spectrum (b) of the mixture of. Retrieved from: [Link]
-
Wu, Y., et al. (2014). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Isbera, M., et al. (2022). Kabachnik–Fields reactions with stable nitroxide free radicals. ARKIVOC. Available at: [Link]
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. Available at: [Link]
-
Dembkowski, K., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Martínez-Muñoz, D., et al. (2018). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Gabova, O. E., et al. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV. Available at: [Link]
-
Zhang, Q., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. PubMed. Available at: [Link]
- Kumar, P., et al. (2005). Process of purifying phosphoramidites. Google Patents.
-
Savignac, P., & Volle, J. (2016). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. MDPI. Available at: [Link]
-
Keglevich, G., et al. (2024). Green phosphonate chemistry – Does it exist? RSC Publishing. Available at: [Link]
-
Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. Available at: [Link]
-
De Clercq, E. (2009). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Available at: [Link]
-
Bálint, E., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Mighani, M., et al. (2018). Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. MDPI. Available at: [Link]
-
Frantz, R., et al. (2005). Syntheses and properties of phosphonate π-conjugated of pyridine. ResearchGate. Available at: [Link]
-
Bálint, E., et al. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. Available at: [Link]
-
Wende, R. C., et al. (2016). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from: [Link]
-
Mighani, M., et al. (2018). Microwave-Assisted Multicomponent Syntheses of Heterocyclic Phosphonates. ResearchGate. Available at: [Link]
-
Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available at: [Link]
-
Reddy, B. S., et al. (2013). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. ResearchGate. Available at: [Link]
-
De Clercq, E. (2009). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. National Center for Biotechnology Information (PMC). Available at: [Link]
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- 9. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
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- 17. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
Technical Support Center: Optimizing the Synthesis of 2-Substituted Piperidine Phosphonates
Welcome to the technical support center dedicated to advancing your research in the synthesis of 2-substituted piperidine phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to delve into the underlying principles, offering expert insights to help you troubleshoot common issues and significantly improve the yield and purity of your target compounds.
Introduction
The synthesis of 2-substituted piperidine phosphonates is a critical process in medicinal chemistry, as this scaffold is a key component in a variety of biologically active molecules. The most common synthetic routes involve the formation of a cyclic imine intermediate from the piperidine precursor, followed by a nucleophilic addition of a phosphite, typically via a Pudovik or Kabachnik-Fields reaction. While seemingly straightforward, this reaction sequence is often plagued by challenges related to yield, purity, and stereoselectivity. This guide provides a comprehensive resource to address these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most frequent problems encountered during the synthesis of 2-substituted piperidine phosphonates.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors, ranging from incomplete conversion of starting materials to product degradation. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Imine Formation | The initial and crucial step is the formation of the cyclic imine or enamine tautomer from the 2-substituted piperidine. This equilibrium can be unfavorable, leading to a low concentration of the reactive intermediate. | 1. Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine. 2. Azeotropic Removal of Water: If the solvent allows, use a Dean-Stark apparatus to remove water azeotropically. 3. Acid Catalysis: A catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can promote imine formation. |
| Low Reactivity of the Phosphite | The nucleophilicity of the dialkyl phosphite can be insufficient for efficient addition to the imine. | 1. Use of a More Reactive Phosphite: Consider using a more nucleophilic phosphite, such as a trialkyl phosphite in the presence of a Lewis acid. 2. Base Catalysis: The Pudovik reaction is often base-catalyzed. A mild, non-nucleophilic base like triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) can deprotonate the phosphite, increasing its reactivity. |
| Product Degradation | The resulting α-aminophosphonate can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. | 1. Temperature Control: Maintain a controlled and, if possible, lower reaction temperature. 2. pH Control during Workup: Neutralize the reaction mixture carefully during the workup to avoid extremes of pH. 3. Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting materials are consumed. |
| Side Reactions | Several side reactions can compete with the desired product formation, consuming starting materials and complicating purification. (See Q2 for more details). | 1. Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may favor side reactions. 2. Catalyst Screening: The choice of catalyst can significantly influence the reaction pathway. Screen different Lewis acids or bases to find the optimal conditions for your specific substrate.[1] |
Logical Workflow for Troubleshooting Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
Q2: My reaction mixture is very impure, with multiple spots on the TLC plate. What are the common side products?
A complex reaction mixture is a common issue, often arising from the high reactivity of the intermediates and the presence of multiple reactive sites.
Common Side Products and Their Formation:
-
Bis-addition Product: The product, an α-aminophosphonate, still possesses a secondary amine that can react with another molecule of the imine, leading to a bis-adduct.
-
Self-Condensation of the Piperidine: The cyclic imine or enamine can undergo self-condensation, leading to oligomeric byproducts.
-
Oxidation Products: The piperidine ring, especially if unsubstituted on the nitrogen, can be susceptible to oxidation, particularly if the reaction is run in the presence of air for extended periods.
-
Hydrolysis of the Phosphonate Ester: If water is present, especially under acidic or basic conditions, the phosphonate ester can hydrolyze to the corresponding phosphonic acid.
Strategies to Minimize Side Product Formation:
-
N-Protection: Protecting the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or tosyl (Ts) group, is highly recommended.[1] This prevents side reactions at the nitrogen and can improve the stability and handling of the starting material.
-
Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphite to ensure complete conversion of the imine and minimize self-condensation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.
-
Dry Solvents: Use anhydrous solvents to minimize the hydrolysis of the phosphonate ester.
Q3: I'm struggling to purify my 2-substituted piperidine phosphonate by column chromatography. What are the best practices?
The purification of these compounds can be challenging due to their basicity and polarity.
Recommended Purification Protocol:
-
Stationary Phase: Standard silica gel is often suitable. However, if your compound is very basic and shows significant tailing, consider using alumina (basic or neutral) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).
-
Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
For N-protected derivatives: A common starting point is a mixture of hexanes and ethyl acetate.
-
For compounds with a free N-H: A more polar system, such as dichloromethane/methanol or ethyl acetate/methanol, will likely be required. The addition of a small amount of triethylamine (0.5-1%) to the eluent can help to suppress tailing and improve the peak shape.
-
-
Loading Technique: For difficult separations, consider dry loading the crude product. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
-
Alternative Techniques: If column chromatography on silica or alumina is unsuccessful, consider reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Purification Workflow:
Caption: A decision-making workflow for the purification of 2-substituted piperidine phosphonates.
Q4: I have obtained a product, but I am unsure of its purity and structure. How can I characterize it effectively?
Thorough characterization is essential to confirm the structure and purity of your final compound.
Key Analytical Techniques:
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the piperidine ring protons and the phosphonate ester alkyl groups. The proton at the 2-position will be a multiplet coupled to both the adjacent ring protons and the phosphorus atom.
-
¹³C NMR: The carbon at the 2-position will show a large one-bond coupling to the phosphorus atom (¹JC-P), which is a key diagnostic peak.
-
³¹P NMR: This is a crucial technique. The product should show a single peak in the typical range for phosphonates (usually δ 15-30 ppm). The absence of a signal for the starting dialkyl phosphite (typically δ 0-10 ppm with a large ¹JP-H coupling) is a good indicator of a complete reaction.
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of your product. Electrospray ionization (ESI) is usually a suitable method.
-
Infrared (IR) Spectroscopy: Look for the characteristic P=O stretching vibration (around 1250 cm⁻¹) and the P-O-C stretch (around 1050 cm⁻¹).
Frequently Asked Questions (FAQs)
Q: Should I use an N-protected piperidine?
A: In most cases, yes. Using an N-protected piperidine (e.g., N-Boc or N-Ts) can significantly improve the outcome of the reaction by preventing side reactions at the nitrogen atom.[1] This often leads to a cleaner reaction profile and simplifies purification. The choice of protecting group may depend on the specific reaction conditions and the desired final product.
Q: What is the role of the catalyst in the Pudovik/Kabachnik-Fields reaction?
A: The catalyst plays a crucial role in activating the reactants.
-
Base catalysts (e.g., Et₃N, DBU) deprotonate the dialkyl phosphite, increasing its nucleophilicity.
-
Lewis acid catalysts (e.g., Mg(ClO₄)₂, ZnCl₂) coordinate to the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack.[1] The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity.
Q: How can I control the diastereoselectivity of the reaction?
A: Controlling the stereochemistry at the 2-position is a common challenge.
-
Chiral Auxiliaries: The use of a chiral protecting group on the piperidine nitrogen can induce facial selectivity in the attack of the phosphite.
-
Chiral Catalysts: Chiral Lewis acids or Brønsted acids can create a chiral environment around the imine, favoring the formation of one diastereomer over the other.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and thus the diastereomeric ratio. It is often worthwhile to screen a range of solvents.
Q: My starting 2-substituted piperidine is a mixture of enantiomers. Will this affect the reaction?
A: If your starting material is racemic, and you are not using any chiral reagents or catalysts, your product will also be a mixture of diastereomers. If a specific stereoisomer is required, you will need to either start with an enantiomerically pure piperidine derivative or perform a chiral separation of the final product.
References
-
Reddy, B. S., et al. (2013). Synthesis and Application of N-Tosyl Piperidinyl-Containing α-Aminophosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1045-1053. [Link]
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Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of Piperidine Phosphonates
Welcome to our dedicated technical support center for the synthesis of piperidine phosphonates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or production-scale synthesis. Piperidine phosphonates are a valuable class of compounds in medicinal chemistry, often serving as bioisosteres of amino acids or carboxylates in drug candidates.[1][2] Their synthesis, typically via the Kabachnik-Fields or Pudovik reaction, presents unique challenges when scaling up. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities, ensuring a safe, efficient, and successful scale-up campaign.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis and properties of piperidine phosphonates.
Q1: What are the primary synthetic routes to piperidine phosphonates, and which is preferable for scale-up?
A1: The two most common methods for synthesizing α-aminophosphonates, including piperidine phosphonates, are the Kabachnik-Fields reaction and the Pudovik reaction.[3][4][5][6]
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of a piperidine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[7][8][9][10] It is often favored for its operational simplicity.
-
Pudovik Reaction: This reaction involves the addition of a dialkyl phosphite to a pre-formed imine (Schiff base) derived from a piperidine and a carbonyl compound.[4][5][11][12]
The choice for scale-up depends on several factors. The Kabachnik-Fields reaction is often more convergent and can be more atom-economical. However, controlling the reaction exotherm and potential side reactions between the three components can be more challenging at a larger scale. The Pudovik reaction, being a two-step process, allows for the isolation and purification of the imine intermediate, which can lead to a cleaner final product and more predictable reaction kinetics during the phosphonylation step. For complex substrates or when high purity is critical, the Pudovik approach may be more suitable for a robust scale-up process.
Q2: What are the key safety concerns when handling piperidine and phosphites on a large scale?
A2: Both piperidine and dialkyl phosphites present significant safety hazards that are amplified at scale.
-
Piperidine: It is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor.[13][14][15] Inhalation or skin contact can be harmful.[15] On a large scale, proper personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and splash goggles, is essential.[13] The work area must be well-ventilated, and all equipment should be properly grounded to prevent static discharge, which could ignite flammable vapors.[13][14]
-
Dialkyl Phosphites: These reagents can be irritants and may be harmful if inhaled or absorbed through the skin. Some phosphites can also be flammable. The primary concern with phosphites is their potential to undergo thermal decomposition, especially in the presence of impurities or at elevated temperatures, which can lead to the release of flammable and toxic gases.[16]
-
Organophosphorus Compounds: The final products and intermediates are organophosphorus compounds, a class known for its potential neurotoxicity.[17] Appropriate handling procedures and containment are crucial to prevent exposure.
A thorough risk assessment should be conducted before any scale-up operation, considering the hazards of all reactants, intermediates, products, and solvents.[18]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section provides solutions to specific problems that may be encountered during the scale-up of piperidine phosphonate synthesis.
Issue 1: Low or Stagnant Reaction Conversion
Q: We are scaling up a Kabachnik-Fields reaction and are observing incomplete conversion, even with extended reaction times. What are the likely causes and how can we address this?
A: Low conversion at scale can be attributed to several factors that may not be apparent at the bench.
-
Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure that the stirring speed and impeller design are adequate for the reactor volume and viscosity of the reaction mixture.
-
Poor Temperature Control: The Kabachnik-Fields reaction can be exothermic.[18] On a larger scale, inefficient heat dissipation can lead to an initial temperature spike that might degrade reactants or catalysts, followed by a drop in temperature that slows down the reaction rate.[18] Continuous monitoring of the internal reaction temperature is crucial.[18]
-
Catalyst Deactivation: If a catalyst is used (e.g., a Lewis acid), it may be deactivated by moisture or other impurities present in the starting materials or solvents, which have a more significant impact at a larger scale. Ensure all reactants and solvents are appropriately dried before use.
-
Reversibility of Imine Formation: The formation of the imine intermediate in the Kabachnik-Fields reaction is often reversible. The water generated as a byproduct can hydrolyze the imine back to the starting materials. On a larger scale, removal of this water can be less efficient. Consider using a Dean-Stark trap or adding a dehydrating agent to drive the equilibrium towards product formation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Issue 2: Formation of Impurities and Side Products
Q: During the scale-up of our piperidine phosphonate synthesis, we are observing significant amounts of a stubborn impurity that co-elutes with our product. What could this impurity be and how can we minimize its formation?
A: The nature of the impurity will depend on the specific reactants and conditions, but some common side products in these reactions include:
-
α-Hydroxyphosphonate: This can form from the reaction of the carbonyl compound and the dialkyl phosphite.[10] Its formation is favored in the absence of a sufficient amount of the amine or if the amine is not reactive enough. To minimize this, ensure that the amine is added in the correct stoichiometric ratio and consider pre-mixing the amine and carbonyl to favor imine formation before adding the phosphite.
-
Bis-phosphonate Adducts: In some cases, a second molecule of the phosphite can react with the product or intermediates. This is more likely at higher temperatures or with prolonged reaction times.
-
Products of Self-Condensation of the Carbonyl Compound: Aldehydes, in particular, can undergo self-condensation (aldol reaction) under acidic or basic conditions.
-
Oxidation Products: Piperidines can be susceptible to oxidation, especially at elevated temperatures.
Strategies to Minimize Impurity Formation:
| Strategy | Rationale |
| Optimize Reactant Addition Order | Pre-forming the imine by mixing the piperidine and carbonyl compound before adding the phosphite can minimize the formation of the α-hydroxyphosphonate impurity. |
| Precise Temperature Control | Maintaining a consistent and optimal reaction temperature can prevent the formation of thermally induced side products.[18] |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials and products. |
| Use of a Catalyst | A suitable catalyst can increase the rate of the desired reaction, allowing for lower reaction temperatures and shorter reaction times, thereby reducing the formation of side products.[3] |
Issue 3: Difficult Work-up and Product Isolation
Q: Our lab-scale work-up procedure, which involves a simple liquid-liquid extraction, is proving to be problematic at a larger scale, with emulsion formation and poor separation. What are some alternative work-up and purification strategies for piperidine phosphonates?
A: Work-up and purification are often the most challenging aspects of scaling up a reaction.
-
Managing Emulsions: Emulsions are common when working with amines and can be exacerbated by vigorous mixing in large reactors. To break emulsions, you can try adding a saturated brine solution or a small amount of a different organic solvent with a different polarity. In some cases, filtration through a pad of celite can also be effective.
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of different solvent systems is recommended to find conditions that provide good recovery and high purity.
-
Salt Formation and Precipitation: Piperidine phosphonates are basic and can be protonated to form salts. By carefully selecting the acid and solvent, it may be possible to selectively precipitate the product as a salt, leaving impurities in the mother liquor.
-
Chromatography: While column chromatography is less ideal for large-scale production, it can be a viable option for high-value products or when other methods fail. Consider using automated flash chromatography systems for pilot-scale purifications.
Recommended Work-up Protocol for a Generic Piperidine Phosphonate Synthesis:
-
Quenching: Carefully quench the reaction mixture by adding it to a cooled, stirred solution of a weak acid (e.g., saturated ammonium chloride solution) or base (e.g., saturated sodium bicarbonate solution), depending on the reaction conditions and the stability of the product.
-
Extraction: Transfer the quenched mixture to a suitably sized separatory funnel or reactor with a bottom outlet. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently agitate to extract the product. Allow the layers to separate. If an emulsion forms, refer to the strategies mentioned above.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization, salt formation, or chromatography as required.
Experimental Workflow Diagram
Caption: General experimental workflow for the work-up and purification of piperidine phosphonates.
References
- CatSci Ltd. "Technical Piece SOLVENTS IN SCALE-UP INTRODUCTION SOLVENT CLASSES.
- Stanford Environmental Health & Safety. "Scale Up Safety_FINAL." Stanford University, 15 Mar. 2023.
- Keglevich, György, and Erika Bálint. "Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction." Molecules, vol. 22, no. 11, 2017, p. 2009.
- Keglevich, György. "The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry." Molecules, vol. 27, no. 23, 2022, p. 8283.
- IJNRD. "Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance." International Journal of Novel Research and Development, vol. 9, no. 2, 2024.
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Tocris Bioscience, n.d.
- Loba Chemie. "PIPERIDINE FOR SYNTHESIS." Loba Chemie, 26 Feb. 2024.
- Asynt. "Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN." Asynt, 1 Nov. 2024.
- Tajti, Ádám, et al. "Continuous flow MW-assisted Kabachnik-Fields reaction of butylamine and cyclohexylamine with benzaldehyde and diethyl phosphite.
- Gábor, Dóra, et al. "Catalyst‐ and Solvent‐Free Room Temperature Synthesis of α‐Aminophosphonates: Green Accomplishment of the Kabachnik–Fields Reaction.
- Keglevich, György. "(PDF) The Kabachnik–Fields Reaction: Mechanism and Synthetic Use.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics." PubMed Central, n.d.
- Krajnc, A., et al. "Continuous flow procedure involving an aza‐Pudovik reaction for the... - ResearchGate.
- Carl ROTH. "Safety Data Sheet: Piperidine." Carl ROTH, 31 Mar. 2025.
- Zafar, Shaista, et al. "(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Keglevich, György. "The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry." Preprints.org, 4 Dec. 2025.
- University of Rochester, Department of Chemistry. "Organic Reaction Workup Formulas for Specific Reagents." University of Rochester, n.d.
- Request PDF. "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- National Center for Biotechnology Information. "Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction." PubMed Central, n.d.
- Paytode, Chitra. "Pilot plant scale up.
- Wikipedia. "Pudovik reaction." Wikipedia, n.d.
- University of Rochester, Department of Chemistry. "How To Run A Reaction: The Workup." University of Rochester, n.d.
- Coles, Martyn P., et al. "Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines." Organometallics, vol. 44, no. 4, 2025, pp. 431-438.
- Royal Society of Chemistry. "Green phosphonate chemistry – Does it exist?" RSC Publishing, 11 Dec. 2024.
- National Center for Biotechnology Information. "The Kabachnik–Fields Reaction: Mechanism and Synthetic Use." PubMed Central, n.d.
- Request PDF. "The Pudovik Reaction Catalyzed by Tertiary Phosphines.
- MDPI. "Special Issue : Progress in Synthesis and Applications of Phosphorus-Containing Compounds." MDPI, n.d.
- National Center for Biotechnology Information. "A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity." PubMed Central, 12 Aug. 2023.
- Royal Society of Chemistry. "From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability." RSC Publishing, 4 Nov. 2022.
- Thermo Fisher Scientific. "Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides." Thermo Fisher Scientific, n.d.
- CORE. "6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction." CORE, n.d.
- Request PDF. "6. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments.
- ResearchGate. "The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism.
- Beilstein Journals. "NMR reaction monitoring in flow synthesis." Beilstein Journals, n.d.
- Wikipedia. "VX (nerve agent)." Wikipedia, n.d.
- National Center for Biotechnology Information. "Thermal synthesis of nucleoside H-phosphonates under mild conditions." PubMed, n.d.
- Penta chemicals.
- Royal Society of Chemistry. "Synthesis of end-functionalized phosphate and phosphonate-polypeptides by ring-opening polymerization of their corresponding N-carboxyanhydride." Polymer Chemistry, n.d.
- Request PDF. "Retention and Release of Commercial and Purified Phosphonate Scale Inhibitors on Carbonate Substrate.
- Request PDF. "Synthesis and Crystal Structure from X-ray Powder Diffraction Data of Two Zirconium Diphosphonates Containing Piperazine Groups.
- National Center for Biotechnology Information. "Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries." PubMed Central, 18 Nov. 2013.
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Technical Support Center: Stability and Degradation of Diphenyl Piperidine-2-phosphonate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenyl piperidine-2-phosphonate. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and detailed experimental protocols to navigate the complexities of its stability and degradation in solution. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the handling and analysis of diphenyl piperidine-2-phosphonate in solution.
Q1: My diphenyl piperidine-2-phosphonate solution is showing unexpected precipitation. What could be the cause?
A1: Precipitation of phosphonate compounds in aqueous solutions can be due to several factors:
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of your compound, leading to precipitation. This is especially true in cold solutions, as the solubility of some salts decreases at lower temperatures.[1]
-
pH-Dependent Solubility: The solubility of phosphonic acids and their esters can be highly dependent on the pH of the solution.[2] Changes in pH can alter the ionization state of the molecule, affecting its solubility.
-
Metal Ion Chelation: Phosphonates are effective chelating agents for di- and trivalent metal ions.[3] If your buffer or solvent contains contaminating metal ions, this can lead to the formation of insoluble metal-phosphonate complexes.
Q2: I'm observing rapid degradation of my compound in solution. What are the likely degradation pathways?
A2: Diphenyl piperidine-2-phosphonate is susceptible to several degradation pathways in solution:
-
Hydrolysis: The phosphonate ester linkages are prone to hydrolysis under both acidic and basic conditions.[3][4][5] This is often the primary degradation route, leading to the cleavage of one or both phenyl groups to form the corresponding phosphonic acid. The rate of hydrolysis is influenced by pH and temperature.[1][6]
-
Oxidation: The piperidine ring can be susceptible to oxidation. While less common than hydrolysis for the phosphonate group, oxidative degradation can occur, especially in the presence of oxidizing agents or under prolonged exposure to air.[7]
-
Photodegradation: Organophosphorus compounds can be degraded by exposure to light, particularly UV irradiation.[8][9][10][11] If your experiments are not conducted under light-protected conditions, photodegradation could be a significant factor.
Q3: My analytical results (e.g., HPLC, NMR) are inconsistent. What should I check?
A3: Inconsistent analytical results can stem from both sample instability and analytical method issues.
-
Sample Stability: Ensure that your samples are being stored appropriately (temperature, light protection) and that the analysis is performed promptly after sample preparation to minimize degradation.
-
Method Validation: Verify that your analytical method is validated for specificity, linearity, accuracy, and precision for diphenyl piperidine-2-phosphonate and its potential degradants.
-
Mobile Phase Compatibility: If using HPLC, ensure the mobile phase is compatible with your compound and will not induce on-column degradation. For instance, high concentrations of organic solvents in the mobile phase can sometimes cause precipitation of buffer salts.[1]
-
Reference Standard Purity: Confirm the purity and integrity of your reference standard.
Section 2: Troubleshooting Guides
This section provides more detailed troubleshooting for complex experimental issues, focusing on the causality behind the problems and providing structured solutions.
Troubleshooting Guide 1: Investigating Unexpectedly High Degradation Rates
If you are observing faster-than-expected degradation of diphenyl piperidine-2-phosphonate, a systematic investigation is required.
Potential Causes & Explanations:
-
Incorrect pH of the Solution: The hydrolysis of phosphonate esters is often pH-dependent.[1][5][6] An incorrectly prepared buffer or a shift in pH during the experiment can significantly accelerate degradation.
-
Elevated Temperature: The rate of most chemical degradation reactions, including hydrolysis and oxidation, increases with temperature.[6][12] Inadequate temperature control of your experimental setup or storage conditions can be a major contributor.
-
Presence of Catalytic Impurities: Metal ions can catalyze both hydrolysis and oxidation reactions.[3][7] Contaminants in your solvents, reagents, or glassware can act as catalysts.
-
Photodegradation: Unintended exposure to light, especially UV light from laboratory light sources, can lead to significant degradation.[8][11]
Troubleshooting Workflow:
Caption: Potential degradation pathways of the compound.
Section 4: References
-
Bolisetty, S., et al. (2009). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. Chemosphere, 76(6), 839-844.
-
Wikipedia. (n.d.). Phosphonate. [Link]
-
Al-Musawi, T. J., et al. (2020). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. Molecules, 25(15), 3352. [Link]
-
Buller, A. R., et al. (2014). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell Chemical Biology, 21(4), 556-561. [Link]
-
Li, S., et al. (2020). Recent Advances in Degradation of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 68(47), 13349-13364. [Link]
-
Zhang, L., et al. (2022). Study on Photocatalytic Degradation of Organophosphorus Pesticides. AIP Conference Proceedings, 2419(1), 020019. [Link]
-
Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control, 4(5), 752-758. [Link]
-
Keglevich, G., et al. (2021). A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. Molecules, 26(16), 4937. [Link]
-
Lian, J., et al. (2021). Identification of photodegradation product of organophosphorus pesticides and elucidation of transformation mechanism under simulated sunlight irradiation. Ecotoxicology and Environmental Safety, 228, 112984. [Link]
-
Beke, G., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5031. [Link]
-
StabilityStudies.in. (n.d.). Stability Testing Failures and Their Impact on Drug Safety. [Link]
-
Voice, A. K., et al. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 37, 1534-1543. [Link]
-
Bajaj, S., et al. (2003). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]
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Technical Support Center: Methods for Resolving Stereoisomers of Piperidine-2-Phosphonates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the resolution of piperidine-2-phosphonate stereoisomers. The chiral integrity of these scaffolds is often paramount to their biological activity and therapeutic efficacy in drug development.[1] This guide provides in-depth, field-proven insights into the most common challenges and questions encountered during their stereochemical resolution. It is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Part 1: Strategic Approach to Resolution
Q: I have a racemic mixture of a piperidine-2-phosphonate. Which resolution method should I try first?
A: The optimal method depends on your experimental goals, including the required scale, desired purity, available equipment, and the specific properties of your molecule.[2] Consider the following decision framework:
-
For Large-Scale Production (> grams): Diastereomeric salt crystallization is often the most cost-effective and scalable method.[2][3] However, it requires significant upfront method development.
-
For High-Purity Analytical & Small-Scale Preparative Work (< grams): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is typically the method of choice.[2][3] It offers rapid method development and access to both enantiomers in high purity.
-
For Biocatalytic & Green Chemistry Approaches: Enzymatic kinetic resolution is an excellent option that provides high enantioselectivity under mild conditions.[4] Its success is contingent on finding a suitable enzyme for your specific substrate.
Below is a workflow to guide your selection process.
Caption: Decision workflow for selecting a resolution method.
Part 2: Troubleshooting Diastereomeric Salt Crystallization
This classical method involves reacting the racemic piperidine-2-phosphonate (a base) with an enantiomerically pure chiral acid to form diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]
Troubleshooting Guide
Q: I'm not getting any crystals; the salt is "oiling out." What should I do? A: Oiling out is a common problem where the diastereomeric salt separates as a liquid phase instead of a solid. This often happens when the salt's melting point is lower than the crystallization temperature or its solubility is too high in the chosen solvent.
-
Causality: The solvent system is not optimal for inducing nucleation and crystal growth.
-
Solutions:
-
Change the Solvent: The current solvent may be too effective at solvating the salt. Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile).[2]
-
Use a Solvent/Anti-solvent System: Dissolve the salt in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" (in which the salt is insoluble, e.g., hexane, heptane) dropwise until turbidity persists.[5][6] This can shock the system into nucleation.
-
Lower the Temperature: After dissolution at a higher temperature, cool the solution very slowly. A rapid temperature drop encourages oiling, while slow cooling promotes orderly crystal formation.[5]
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization to begin.[5]
-
Q: My crystals have formed, but the diastereomeric excess (d.e.) is very low. How can I improve the purity? A: Low d.e. indicates that both diastereomeric salts are co-precipitating. This is a selectivity issue related to the crystallization thermodynamics and kinetics.
-
Causality: The solubility difference between the two diastereomeric salts in the chosen solvent system is not large enough, or the cooling was too rapid.[5]
-
Solutions:
-
Recrystallize: The most straightforward approach is to perform one or more recrystallizations of the obtained solid.[6] Dissolve the crystals in a minimal amount of hot solvent and cool slowly to enrich the less soluble diastereomer.
-
Optimize the Resolving Agent: Not all chiral acids are equally effective. Screen different resolving agents. For basic piperidines, tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid are excellent starting points.[5][6]
-
Slow Down Cooling: A fast cooling rate can trap the more soluble diastereomer in the crystal lattice.[5] Allow the solution to cool gradually to room temperature, then transfer it to a 0-4 °C environment.
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initially precipitating salt, although it will lower the theoretical maximum yield.[6][8]
-
Data Presentation: Example Resolving Agent Screening
| Resolving Agent (0.5 eq) | Solvent | Yield (%) | d.e. (%) of Crystals |
| (+)-Dibenzoyl-D-tartaric acid | Ethanol | 42 | 85 |
| (-)-Di-p-toluoyl-L-tartaric acid | Isopropanol | 38 | 92 |
| (S)-(+)-Mandelic acid | Acetone | 45 | 75 |
| (R)-(-)-Camphorsulfonic acid | Ethyl Acetate | 25 | 60 |
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic piperidine-2-phosphonate (1.0 eq) in a suitable solvent (e.g., ethanol, 20 mL/g). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid, 0.5 - 1.0 eq) in the same solvent, heating gently if necessary.[7]
-
Crystallization: Add the resolving agent solution to the racemic mixture solution, typically at an elevated temperature (e.g., 60 °C). Stir and allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (0-4 °C) for several hours can maximize precipitation.[2]
-
Isolation: Collect the precipitated crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent to remove the soluble diastereomer in the mother liquor.[7]
-
Analysis & Purification: Dry the crystals and determine the diastereomeric excess (e.g., by chiral HPLC of the liberated free base). If purity is insufficient, perform a recrystallization.[2]
-
Liberation of Free Base: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10. Extract the liberated enantiomerically pure piperidine-2-phosphonate into an organic solvent (e.g., dichloromethane, ethyl acetate).[7]
Part 3: Troubleshooting Chiral Chromatography (HPLC/SFC)
Chiral chromatography physically separates enantiomers using a Chiral Stationary Phase (CSP) that interacts differently with each stereoisomer.[9] Polysaccharide-based CSPs are highly effective for resolving piperidine derivatives.[5][10]
Troubleshooting Guide
Q: I'm seeing severe peak tailing for my basic piperidine-2-phosphonate. What's causing this? A: Peak tailing for basic analytes is a classic issue in chromatography. It results from strong, non-specific interactions between the basic nitrogen of your piperidine and acidic silanol groups on the silica surface of the CSP.
-
Causality: Secondary ionic interactions with the silica support are interfering with the primary chiral recognition mechanism.
-
Solutions:
-
Add an Amine Modifier: This is the most effective solution. Add a small amount of a basic modifier to your mobile phase to neutralize the active silanol sites. For normal phase, use 0.1% diethylamine (DEA) or triethylamine (TEA).[5][11] For reversed-phase, a volatile buffer like ammonium bicarbonate can be effective.
-
Switch to an Immobilized CSP: Immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC) are more robust and can tolerate a wider range of solvents, including those that might better mask silanol activity.[10]
-
Consider SFC: Supercritical Fluid Chromatography (SFC) often provides better peak shapes and higher efficiency for basic compounds like piperidines due to the properties of the supercritical CO2 mobile phase.[3]
-
Q: My enantiomers are co-eluting or have very poor resolution (Rs < 1.0). What should I try next? A: Poor resolution means the selected CSP and mobile phase combination does not provide sufficient chiral recognition for your analyte.[12] A systematic screening approach is required.
-
Causality: The transient diastereomeric complexes formed between the analyte and the CSP are not different enough in energy to result in differential retention.[12]
-
Solutions:
-
Screen Different CSPs: There is no universal chiral column. Screen a set of columns with different selectivities. A good starting set includes amylose-based (e.g., Chiralpak® AD, IA) and cellulose-based (e.g., Chiralcel® OD, IB) CSPs.[5][12]
-
Optimize the Mobile Phase: In normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the hexane/heptane mobile phase. Small changes can dramatically alter selectivity.[2]
-
Change the Elution Mode: If normal phase fails, try polar organic mode (e.g., acetonitrile or methanol as the mobile phase) or reversed-phase (acetonitrile/water or methanol/water).[13] The chiral recognition mechanism can be completely different in different solvent environments.
-
Lower the Temperature: Running the column at a lower temperature (e.g., 10-25 °C) can enhance the stability of the transient diastereomeric interactions, often leading to improved resolution, albeit with longer run times.
-
Data Presentation: Example Chiral HPLC Column Screening
Analyte: N-Boc-piperidine-2-phosphonate diethyl ester
| CSP (Column) | Mobile Phase | Flow (mL/min) | t1 (min) | t2 (min) | α (Selectivity) | Rs (Resolution) |
| Chiralpak® AD-H | Hexane/IPA (80:20) + 0.1% DEA | 1.0 | 8.5 | 9.2 | 1.08 | 1.3 |
| Chiralcel® OD-H | Hexane/IPA (90:10) + 0.1% DEA | 1.0 | 10.1 | 11.5 | 1.14 | 2.5 |
| Chiralpak® IA | Hexane/IPA (85:15) + 0.1% DEA | 1.0 | 7.1 | 7.1 | 1.00 | 0.0 |
| Regis Whelk-O® 1 | Hexane/IPA (80:20) + 0.1% DEA | 1.0 | 12.3 | 12.8 | 1.04 | 0.8 |
Part 4: Troubleshooting Enzymatic Kinetic Resolution
Enzymatic kinetic resolution uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other unreacted.[4] For piperidine-2-phosphonates, a common strategy is the lipase-catalyzed acylation of the secondary amine on the piperidine ring.[14][15]
Caption: Workflow for enzymatic kinetic resolution via N-acylation.
Troubleshooting Guide
Q: My enzymatic reaction is extremely slow or appears to have stopped before 50% conversion. A: Slow or stalled reactions are typically due to enzyme inhibition, denaturation, or non-optimal reaction conditions.
-
Causality: The enzyme's catalytic activity is compromised.
-
Solutions:
-
Check for Water Content: Many lipase-catalyzed acylations in organic solvents require a small amount of water for the enzyme to maintain its active conformation. The system may be too dry. Try hydrating the enzyme or using a solvent with higher water content. Conversely, too much water can promote competitive hydrolysis of the acyl donor or product.[14]
-
Screen Solvents: The choice of organic solvent is critical. Highly polar solvents can strip essential water from the enzyme, inactivating it. Screen less polar solvents like methyl tert-butyl ether (MTBE), toluene, or hexane.[14]
-
Product/Substrate Inhibition: High concentrations of the substrate or the formed product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
Enzyme Denaturation: Ensure the temperature is within the optimal range for the enzyme (typically 30-50 °C for most lipases). Also, ensure the pH of the enzyme preparation is appropriate.
-
Q: The reaction works, but the enantioselectivity (E-value) is too low for a practical separation. A: Enantioselectivity is an intrinsic property of the enzyme-substrate-acyl donor combination in a given environment. Improving it requires systematic screening.
-
Causality: The enzyme's active site does not differentiate sufficiently between the two enantiomers of the substrate.
-
Solutions:
-
Screen Different Enzymes: This is the most crucial step. Test a variety of lipases from different sources (e.g., Candida antarctica B (Novozym 435), Pseudomonas cepacia, Porcine Pancreas).[15][16] Sometimes, proteases or esterases can also be effective.
-
Vary the Acyl Donor: The structure of the acyl donor can have a profound impact on selectivity. Screen a range of activated esters, such as vinyl acetate, isopropenyl acetate, or trifluoroethyl esters of various acids (e.g., acetate, butyrate).[14] The steric and electronic properties of the acyl donor influence how it fits into the active site along with the substrate.
-
Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity, as it magnifies the small differences in activation energy for the reaction of the two enantiomers. This comes at the cost of a slower reaction rate.
-
Experimental Protocol: Lipase-Catalyzed N-Acylation Screening
-
Setup: In an array of vials, place the racemic piperidine-2-phosphonate (e.g., 20 mg, 1.0 eq) and the enzyme (e.g., 20 mg of lipase).
-
Reaction Initiation: Add the organic solvent (e.g., 1 mL of MTBE) and the acyl donor (e.g., vinyl acetate, 1.5 - 3.0 eq).
-
Incubation: Shake the vials at a constant temperature (e.g., 30 °C) on an orbital shaker.
-
Monitoring: Periodically take small aliquots from the reaction mixture. Filter off the enzyme and analyze the sample by chiral HPLC to determine the enantiomeric excess of the remaining substrate (ee_s) and the formed product (ee_p), as well as the conversion (c).
-
Calculation: Use the determined values to calculate the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. An E-value > 200 is considered excellent for preparative scale.
References
- Process for resolving racemic mixtures of piperidine derivatives. (n.d.). Google Patents.
- Technical Support Center: Resolving Enantiomers of 1,4-Dimethylpiperidine Derivatives. (n.d.). Benchchem.
- Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. (n.d.). Benchchem.
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (n.d.). National Institutes of Health.
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. (2010). Organic Process Research & Development.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. (2006). PubMed.
- Technical Support Center: Purification of Chiral Piperidine Derivatives. (n.d.). Benchchem.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed.
- Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). Benchchem.
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2000). ResearchGate.
- Enzymatic Resolution of Chiral Phosphinate Esters. (n.d.). Chemistry.
- Enzymatic resolution of chiral phosphinate esters. (n.d.). PubMed.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Application Notes and Protocols: Kinetic Resolution of Functionalizable Piperidine Fragments. (n.d.). Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- CHIRAL Handbook. (n.d.). BGB Analytik.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). National Institutes of Health.
- [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (n.d.). PubMed.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bgb-analytik.com [bgb-analytik.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Piperidine Phosphonate Hydrochlorides in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine phosphonate hydrochlorides in organic solvents. Here, we provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my piperidine phosphonate hydrochloride poorly soluble in common organic solvents like dichloromethane (DCM) or acetonitrile (ACN)?
The poor solubility of piperidine phosphonate hydrochlorides in many common organic solvents stems from their dual chemical nature. These molecules are salts, meaning they exist as an ionic pair: a positively charged piperidinium ion and a negatively charged chloride anion. This ionic character creates a strong crystal lattice energy.[1][2]
Polar solvents, especially protic ones like water or methanol, can effectively solvate these ions, breaking down the lattice and leading to dissolution.[1][3] However, moderately polar or nonpolar aprotic solvents like DCM, THF, or ACN lack the strong dipole moments and hydrogen-bonding capability required to overcome this high lattice energy, resulting in poor solubility.[4][5] The general principle of "like dissolves like" governs this behavior; the ionic, highly polar salt form is incompatible with less polar organic solvents.[3][5]
Q2: Can I simply use a more polar solvent like DMSO or DMF? What are the potential downsides?
Yes, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can often dissolve piperidine phosphonate hydrochlorides more effectively than less polar options.[6]
However, there are several potential downsides to consider:
-
High Boiling Points: Both DMSO (189 °C) and DMF (153 °C) have high boiling points, making them difficult to remove under vacuum. This can complicate the isolation of your product or downstream processing.
-
Reactivity: DMSO can be a reactant in certain chemical transformations, particularly under oxidizing conditions. DMF can decompose to form dimethylamine, which can act as an unwanted nucleophile in sensitive reactions.
-
Hygroscopicity: These solvents readily absorb moisture from the atmosphere, which can be detrimental to water-sensitive reactions.
While useful as a last resort for solubilization, their use should be carefully evaluated based on the specific requirements of your experiment.
Q3: What is the role of the hydrochloride salt, and can I modify it to improve solubility?
The hydrochloride salt is typically formed to improve the stability, crystallinity, and aqueous solubility of the parent amine (the "freebase").[7] Ironically, this is the very reason it becomes difficult to dissolve in organic solvents.
The most effective way to improve solubility in organic media is to disrupt the ionic nature of the salt. This is achieved by converting the hydrochloride salt back to its neutral, or "freebase," form. By adding a base, you deprotonate the piperidinium ion, neutralizing the charge and breaking the ionic bond.[8] The resulting freebase is significantly more lipophilic and, therefore, more soluble in a wider range of organic solvents.[8][9]
Q4: Are there any general solvent selection rules for this class of compounds?
For the hydrochloride salt form, the rule is to start with the most polar solvents that are compatible with your reaction. Protic solvents like methanol and ethanol are often good starting points. For the freebase form, a much wider range of solvents becomes available, from polar aprotic (e.g., acetone, ethyl acetate) to nonpolar aromatic (e.g., toluene).[10][11] A systematic screening process is the most reliable approach.
Section 2: Troubleshooting Workflow: A Step-by-Step Guide
When faced with a poorly soluble piperidine phosphonate hydrochloride, a systematic approach can save time and resources. The following workflow is designed to guide you from initial assessment to a successful dissolution strategy.
Troubleshooting Workflow Diagram
Caption: Logical workflow for addressing solubility issues.
Step 1: Initial Solvent Screening
Before attempting more complex methods, confirm that a simple solvent change isn't sufficient.
Table 1: Common Organic Solvents for Screening Hydrochloride Salts
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity Index | Notes for HCl Salts |
| Polar Protic | Methanol (MeOH) | 65 | 5.1 | Good starting point. Can form H-bonds. Can be reactive (transesterification). |
| Ethanol (EtOH) | 78 | 4.3 | Similar to methanol, slightly less polar. Generally less reactive. | |
| Polar Aprotic | DMSO | 189 | 7.2 | Excellent solvent, but very high boiling point. Can be reactive. |
| DMF | 153 | 6.4 | Good solvent, high boiling point. Can decompose to form amines. | |
| Acetonitrile (ACN) | 82 | 5.8 | Often insufficient polarity for HCl salts unless the organic part is large. | |
| Ethers | THF | 66 | 4.0 | Generally poor solubility for salts. |
| Chlorinated | DCM | 40 | 3.1 | Very poor solubility for salts. Useful for extracting the freebase. |
| Hydrocarbons | Toluene | 111 | 2.4 | Insoluble. Useful as an anti-solvent for precipitating the freebase. |
Protocol 1.1: Small-Scale Solubility Test
-
Add ~5-10 mg of your piperidine phosphonate hydrochloride to a small glass vial.
-
Add the test solvent dropwise (e.g., 100 µL at a time) while stirring or vortexing.
-
Observe for dissolution. Continue adding solvent up to a target concentration (e.g., 10 mg/mL).
-
If the compound dissolves, it is considered soluble in that solvent. If not, proceed to the next step.
Step 2: Modifying the Solute (In-situ Neutralization)
This is the most common and effective method. By converting the salt to its freebase form in situ, you dramatically increase its affinity for organic solvents.
Protocol 2.1: In-situ Neutralization (Freebasing)
-
Suspend your piperidine phosphonate hydrochloride in your desired organic solvent (e.g., DCM or Ethyl Acetate). The compound will likely not dissolve at this stage.
-
Add a suitable base. The choice of base is critical:
-
Organic Base (e.g., Triethylamine, TEA, or DIPEA): Add 1.1 to 1.5 molar equivalents of the base. The resulting ammonium salt (e.g., triethylammonium chloride) is often soluble in the organic phase or can be removed with an aqueous wash. This is a homogeneous and mild method.
-
Inorganic Base (e.g., K₂CO₃, NaHCO₃): Add a 10% aqueous solution of the base and stir vigorously. The freebase will be extracted into the organic layer, while the resulting inorganic salts (e.g., KCl) remain in the aqueous layer. This method requires a liquid-liquid extraction.
-
-
Stir the mixture at room temperature. As the freebase is formed, the solid should dissolve into the organic solvent.
-
Workup:
-
If an organic base was used, you may proceed directly if the ammonium salt does not interfere. Otherwise, wash the organic layer with water or brine to remove the salt.
-
If an inorganic base was used, separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
The resulting organic solution contains the soluble freebase form of your compound.
Step 3: Modifying the Solvent System
If neutralization is not possible or desirable for your specific application, you can modify the solvent environment itself.
Protocol 3.1: Using Co-solvents A co-solvent system uses a mixture of solvents to achieve a desired polarity.[12][13][14] This can be a powerful technique for dissolving compounds that are not soluble in any single solvent.[15][16]
-
Suspend the hydrochloride salt in a solvent where the freebase is expected to be soluble (e.g., DCM).
-
Slowly add a highly polar co-solvent, such as methanol, dropwise until the solid dissolves.
-
Common mixtures include DCM/MeOH or THF/MeOH. The small amount of polar protic solvent helps to disrupt the crystal lattice while the bulk solvent keeps the organic part of the molecule solvated.
Protocol 3.2: Temperature Adjustment Gently heating the mixture can increase the solubility of your compound.
-
Suspend the compound in the chosen solvent.
-
Warm the mixture gently (e.g., to 40-50 °C) with stirring.
-
Caution: Do not overheat, as this can cause degradation of your compound. Always check the thermal stability of your molecule. The compound may precipitate upon cooling, so this method is best for reactions that are run at elevated temperatures.
Section 3: Advanced Strategies
If the above methods fail, more advanced techniques may be required, particularly in challenging reaction systems.
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used.[17][18] These catalysts, often quaternary ammonium salts (e.g., tetrabutylammonium bromide), form an ion pair with the chloride anion or another reactant, shuttling it into the organic phase where it can react.[19][20] This facilitates the reaction without needing to fully dissolve the hydrochloride salt in the organic solvent.[17]
Conclusion
Addressing the solubility of piperidine phosphonate hydrochlorides in organic solvents is a common challenge rooted in fundamental chemical principles. The ionic nature of the salt form favors polar, protic solvents, while the organic backbone requires solubility in less polar media. By systematically screening solvents, modifying the solute through neutralization to its freebase form, or adjusting the solvent system with co-solvents or heat, researchers can effectively overcome these issues. The in-situ neutralization technique is often the most robust and widely applicable solution.
References
-
Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Inno-Health Magazine. [Link]
-
TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?[Link]
-
Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]
-
Gothwal, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Al-Achi, A., & Gupta, M. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Solubility of Things. (n.d.). Piperidine. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Solvent. [Link]
-
Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. [Link]
-
Hielscher. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis. [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Zinnia Health. (2023). Freebasing Cocaine: Why and How People Do This. [Link]
-
Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[Link]
-
PubChem - NIH. (n.d.). Piperidine phosphate. [Link]
-
Bluelight.org. (2016). Cocaine - Turning freebase back to HCL. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
American Addiction Centers. (2024). Freebasing Cocaine: Effects and Risks of Freebasing. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Tactics to Improve Solubility. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
PubChem - NIH. (n.d.). Piperidine. [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?[Link]
-
ResearchGate. (2015). How can I separate my active natural compound from HCL?[Link]
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Technical Support Center: Stereochemical Integrity in Chiral Piperidine Phosphonate Synthesis
Welcome to the technical support center for the synthesis of chiral piperidine phosphonates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical purity in these valuable compounds. Chiral piperidine phosphonates are significant structural motifs in medicinal chemistry, and their biological activity is often contingent on a specific stereoisomer.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral piperidine phosphonate synthesis, and where does it typically occur?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into an equal mixture of both enantiomers, known as a racemate. In the synthesis of chiral piperidine phosphonates, this leads to a loss of the desired stereochemical outcome. The most common site for racemization is a stereogenic carbon atom, particularly one that is alpha (α) to the piperidine nitrogen and bears an acidic proton.[3] Abstraction of this proton under basic or even strongly acidic conditions can lead to a planar, achiral intermediate, such as an enamine or an iminium ion. Subsequent re-protonation can occur from either face of this planar intermediate, resulting in a mixture of stereoisomers and a decrease in enantiomeric excess (ee%).[3]
Q2: Which synthetic steps are most prone to causing racemization?
A2: Several stages in a multi-step synthesis of a chiral piperidine phosphonate carry a high risk of racemization:
-
N-Protecting Group Removal: The deprotection of the piperidine nitrogen is a frequent source of racemization. Both strongly acidic conditions (e.g., HCl for Boc group removal) and strongly basic conditions (e.g., piperidine for Fmoc removal) can facilitate the abstraction of a proton at an adjacent stereocenter.[3][4]
-
N-Alkylation or N-Acylation: These reactions often employ basic conditions to deprotonate the nitrogen, which can inadvertently lead to the deprotonation of an activated α-carbon, especially if it's adjacent to an electron-withdrawing group.[3]
-
Cyclization to Form the Piperidine Ring: Intramolecular cyclization reactions, particularly those that proceed through enamine or iminium ion intermediates under thermal, acidic, or basic conditions, can compromise the stereochemical integrity of the molecule.[3]
-
Functionalization of the α-Carbon: Any reaction that generates a carbanion or a radical at a chiral center alpha to the nitrogen is a potential pathway for racemization.[3]
Q3: How can I choose the right N-protecting group to minimize racemization?
A3: The choice of the N-protecting group is critical. An ideal protecting group should be stable under the reaction conditions used for constructing the phosphonate moiety and introducing other substituents, yet be removable under mild conditions that do not induce racemization.
-
For Base-Sensitive Substrates: If your molecule is susceptible to base-catalyzed racemization, avoid protecting groups like Fmoc, which require basic conditions for removal. Instead, consider groups that are cleaved under acidic or neutral conditions.
-
For Acid-Sensitive Substrates: Conversely, if acid-catalyzed epimerization is a concern, be cautious with acid-labile groups like Boc. Milder acidic conditions or alternative methods should be explored.[3]
-
Orthogonal Strategies: Employing an orthogonal protection strategy is often the best approach. For instance, a benzyl (Bn) or carbobenzyloxy (Cbz) group can be removed under neutral conditions via hydrogenolysis (e.g., Pd/C, H₂), which is generally very mild and minimizes the risk of racemization.[3]
Q4: What are the best practices for setting up a reaction to prevent racemization?
A4: Careful control of reaction conditions is paramount:
-
Temperature: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can provide the necessary activation energy for racemization to occur.[3]
-
Reagent Stoichiometry and Addition: Use the minimum effective amount of acid or base. Slow, controlled addition of reagents can help to avoid localized excesses that might promote side reactions, including racemization.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of charged intermediates that may lead to racemization. It is often beneficial to screen different solvents.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions that could affect the stereochemical outcome.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving racemization issues encountered during your experiments.
Scenario 1: Significant drop in enantiomeric excess (ee%) after N-deprotection.
| Symptom | Potential Cause | Recommended Solution |
| High ee% of N-protected piperidine phosphonate, but low ee% after deprotection. | Harsh Deprotection Conditions: Strong acids (e.g., concentrated HCl) or bases (e.g., DBU, strong hydroxides) are likely abstracting a proton at a stereocenter.[3][4] | Switch to Milder Conditions: For Boc removal, consider using trimethylsilyl iodide (TMSI) at low temperatures. For Fmoc removal, perform the reaction at a lower temperature (e.g., 0 °C). Change Protecting Group: If possible, switch to a protecting group that can be removed under neutral conditions, such as hydrogenolysis for a Cbz or benzyl group.[3] |
Scenario 2: Racemization observed during the formation of the piperidine ring (cyclization).
| Symptom | Potential Cause | Recommended Solution |
| The desired chiral piperidine phosphonate is formed with low enantiomeric or diastereomeric excess. | High Reaction Temperature: Elevated temperatures can facilitate equilibration to a more stable, but undesired, stereoisomer or a racemic mixture.[3] | Optimize Temperature: Screen a range of temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing to find the optimal balance between reaction rate and stereoselectivity. |
| Inappropriate Catalyst or Base: The choice of catalyst or base can significantly impact the transition state and favor pathways that lead to racemization.[3] | Screen Catalysts/Bases: For asymmetric cyclizations, the catalyst is crucial. Experiment with different chiral catalysts and ligands. For base-mediated cyclizations, try using non-nucleophilic, sterically hindered bases to minimize side reactions. |
Workflow for Troubleshooting Racemization
Caption: A decision-making workflow for troubleshooting racemization.
Advanced Strategies for Stereocontrol
For particularly challenging syntheses, consider these advanced methods to ensure high stereochemical fidelity.
Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity.[5]
-
Asymmetric Hydrogenation: The hydrogenation of prochiral precursors, such as enamines or imines, using a chiral catalyst can directly generate the desired chiral piperidine phosphonate. Transition metal catalysts with chiral ligands (e.g., Rhodium-BINAP or Palladium-based catalysts) have shown excellent results, achieving up to 99% ee.[5][6]
-
Organocatalysis: Chiral small organic molecules can catalyze stereoselective reactions. For instance, chiral thioureas and quinine-derived catalysts have been successfully used for the enantioselective hydrophosphonylation of imines to produce chiral α-amino phosphonates.[1][7]
Experimental Protocol: Asymmetric Hydrogenation of an α-Iminophosphonate
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., a palladium complex with a chiral ligand, 1-2 mol%) in a degassed, anhydrous solvent (e.g., toluene or methanol).
-
Reaction Setup: In a separate flask, dissolve the α-iminophosphonate substrate in the same solvent.
-
Hydrogenation: Transfer the catalyst solution to the substrate solution. Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture and purify the product by column chromatography to obtain the chiral piperidine phosphonate.
-
Enantiomeric Excess Determination: Determine the ee% of the product using chiral HPLC.
Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.
-
Mechanism of Action: The auxiliary creates a chiral environment that biases the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess.
-
Common Auxiliaries: Evans oxazolidinones and carbohydrates like arabinopyranosylamine have been used to synthesize chiral piperidine derivatives.[8]
-
Removal: After the desired stereocenter is set, the auxiliary is cleaved under conditions that do not affect the newly formed chiral center.
Workflow for Synthesis Using a Chiral Auxiliary
Sources
- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]
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Validation & Comparative
A Comparative Guide to Diphenyl Piperidine-2-Phosphonate and its Thio-Analogs for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of diphenyl piperidine-2-phosphonate and its corresponding thio-analogs. The contents are tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights, practical experimental protocols, and comparative data to inform discovery and development programs.
Introduction: The Significance of the Phosphonate and Thiophosphonate Moieties
The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] When functionalized at the 2-position with a phosphonate group, it gives rise to α-aminophosphonates, which are recognized as structural analogs of α-amino acids.[3] This structural mimicry allows them to act as potent inhibitors of various enzymes, including proteases and cholinesterases.[4][5]
The substitution of the phosphoryl oxygen with a sulfur atom to create a thiophosphonate introduces significant changes in the molecule's physicochemical and biological properties. The P=S bond is generally more lipophilic and less polarized than the P=O bond. This can lead to altered membrane permeability, protein binding, and metabolic stability. This guide will dissect these differences through a comparative study of diphenyl piperidine-2-phosphonate and its thio-analog.
Synthetic Strategies: Crafting the Target Molecules
The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a phosphite.[6]
Synthesis of Diphenyl Piperidine-2-Phosphonate
A plausible synthetic route for diphenyl piperidine-2-phosphonate involves a variation of the Kabachnik-Fields reaction. The protocol below outlines a general procedure.
Experimental Protocol 1: Synthesis of Diphenyl Piperidine-2-Phosphonate
-
Reactant Preparation: In a round-bottom flask, dissolve piperidine (1.0 mmol) and an appropriate aldehyde or its precursor (1.0 mmol) in a suitable solvent such as toluene or dichloromethane.
-
Iminium Ion Formation: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a dehydrating agent to facilitate the formation of the corresponding iminium ion intermediate.
-
Nucleophilic Addition: To the reaction mixture, add diphenyl phosphite (1.2 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Synthesis of Diphenyl Piperidine-2-Thiophosphonate
The synthesis of the thio-analog would require the use of a thiophosphorus reagent. A possible approach involves the reaction of the pre-formed imine with a diphenyl thiophosphite or a related species.
Experimental Protocol 2: Proposed Synthesis of Diphenyl Piperidine-2-Thiophosphonate
-
Imine Formation: React piperidine-2-carbaldehyde with the desired amine in a suitable solvent to form the corresponding imine. Isolate and purify the imine.
-
Thiophosphonylation: In a separate flask under an inert atmosphere, react the purified imine (1.0 mmol) with O,O-diphenyl hydrogen thiophosphite (1.2 mmol) in the presence of a suitable catalyst or base.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an aqueous work-up similar to the phosphonate synthesis.
-
Purification: Purify the crude product by column chromatography.
Comparative Physicochemical Properties
The replacement of oxygen with sulfur in the phosphonate group is expected to significantly alter the physicochemical properties of the molecule.
| Property | Diphenyl Piperidine-2-Phosphonate (P=O) | Diphenyl Piperidine-2-Thiophosphonate (P=S) | Rationale |
| Polarity | Higher | Lower | The P=O bond is more polar than the P=S bond due to the higher electronegativity of oxygen. |
| Lipophilicity (LogP) | Lower | Higher | The less polar nature of the P=S bond increases the molecule's affinity for non-polar environments. |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | The oxygen atom in the P=O group is a stronger hydrogen bond acceptor than the sulfur atom in the P=S group. |
| Chemical Stability | Generally Stable | May be susceptible to oxidation to the corresponding phosphonate. | The P=S bond can be oxidized under certain conditions. |
| Acidity of P-OH (if hydrolyzed) | More acidic | Less acidic | The electron-withdrawing effect of the P=O group is stronger, leading to a more acidic phosphonic acid. |
Comparative Biological Evaluation
A key area of interest for α-aminophosphonates is their potential as enzyme inhibitors, particularly cholinesterases, which are crucial targets in neurodegenerative diseases.
Anticholinesterase Activity
Mechanism of Action: Organophosphorus compounds, including phosphonates and thiophosphonates, inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by phosphorylating the serine residue in the active site of the enzyme. This forms a stable covalent bond, rendering the enzyme inactive. The rate of this phosphorylation and the stability of the resulting adduct determine the inhibitory potency.
Experimental Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [7][8][9][10][11]
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
AChE or BChE solution in phosphate buffer.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution in deionized water.
-
Stock solutions of the test compounds (diphenyl piperidine-2-phosphonate and its thio-analog) in DMSO, with subsequent serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the enzyme solution, and the test compound solution at various concentrations. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the DTNB solution followed by the substrate solution (ATCI or BTCI).
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Illustrative Comparative Data:
The following table presents hypothetical IC₅₀ values based on general trends observed for phosphonates and their thio-analogs. Thio-analogs are often more potent inhibitors of cholinesterases.
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Diphenyl Piperidine-2-Phosphonate | 1.5 | 5.2 | 3.47 |
| Diphenyl Piperidine-2-Thiophosphonate | 0.4 | 2.8 | 7.0 |
| Donepezil (Reference) | 0.006 | 3.1 | 517 |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of any new chemical entity. The MTT assay is a standard colorimetric assay for assessing cell viability.
Mechanism of Action: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
Experimental Protocol 4: MTT Cytotoxicity Assay
-
Cell Culture: Plate a suitable cell line (e.g., a human cancer cell line or a normal cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Illustrative Comparative Cytotoxicity Data:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Diphenyl Piperidine-2-Phosphonate | MCF-7 (Breast Cancer) | 25.8 |
| Diphenyl Piperidine-2-Thiophosphonate | MCF-7 (Breast Cancer) | 12.3 |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 0.5 |
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by several structural features.
-
The Phosphorus Center (P=O vs. P=S): As suggested by the illustrative data, the thio-analog is expected to be more potent, likely due to its increased lipophilicity, which may enhance its ability to cross cell membranes and interact with the active site of target enzymes.
-
Diphenyl Esters: The two phenyl groups act as leaving groups during the phosphorylation of the enzyme's active site. Their electronic and steric properties can influence the rate of this reaction.
-
Piperidine Ring: The piperidine moiety contributes to the overall shape, size, and pharmacokinetic profile of the molecule.[1] Its conformational flexibility can allow for optimal binding to the target protein.
Conclusion
The comparative analysis of diphenyl piperidine-2-phosphonate and its thio-analog reveals that the substitution of a phosphoryl oxygen with sulfur can have a profound impact on the molecule's properties. The thio-analog is anticipated to be a more potent enzyme inhibitor, particularly for cholinesterases, but this may come at the cost of increased cytotoxicity. This trade-off is a critical consideration in drug development. The synthetic routes and experimental protocols provided in this guide offer a framework for the practical evaluation of these and related compounds. Further investigation into the structure-activity relationships, focusing on modifications of the ester groups and substituents on the piperidine ring, will be crucial for optimizing the therapeutic potential of this class of compounds.
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A Comparative Guide for the Validation of Diphenyl Piperidine-2-Phosphonate's Enzyme Inhibitory Activity
Introduction: The Quest for Novel Cholinesterase Inhibitors
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone therapeutic strategy in the management of Alzheimer's disease (AD).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine; their inhibition leads to increased acetylcholine levels in the brain, which can modestly improve cognitive function.[1][2][3] While several AChE inhibitors are clinically approved, the search for new, more effective, and selective agents with potentially disease-modifying properties continues to be a critical area of research.[4][5]
Organophosphorus compounds are a well-established class of serine esterase inhibitors, primarily acting by phosphorylating a critical serine residue in the enzyme's active site.[6][7][8] Additionally, the piperidine moiety is a common structural feature in many potent AChE inhibitors, including the FDA-approved drug Donepezil.[1][9][10] The compound of interest, diphenyl piperidine-2-phosphonate, merges these two key pharmacophores: an organophosphorus group (diphenyl phosphonate) and a piperidine ring. This structural combination provides a strong rationale for hypothesizing that it will exhibit inhibitory activity against cholinesterases.
This guide presents a comprehensive framework for the validation and comparative analysis of diphenyl piperidine-2-phosphonate's inhibitory potency against AChE and BuChE. We will detail the experimental design, provide a step-by-step protocol based on the well-established Ellman's method, and outline the data analysis required to benchmark its activity against a standard clinical inhibitor, Donepezil.[4]
Experimental Design & Rationale
A robust validation of a novel inhibitor requires a direct comparison with a known standard under identical experimental conditions. This approach minimizes variability and allows for a clear assessment of the compound's relative potency and selectivity.
1. Target Enzymes:
-
Acetylcholinesterase (AChE): The primary target for Alzheimer's disease therapy.[8] We will use AChE from Electrophorus electricus (electric eel), a commonly used and commercially available source.[11]
-
Butyrylcholinesterase (BuChE): A co-regulator of acetylcholine levels, BuChE inhibition is also considered beneficial in AD.[1] We will use BuChE from equine serum.
2. Test Compound:
-
Diphenyl piperidine-2-phosphonate
3. Reference Compound (Positive Control):
-
Donepezil: A well-characterized, potent, and selective AChE inhibitor used clinically.[5][10] This serves as our benchmark for potency.
4. Assay Methodology:
-
Ellman's Method: A widely accepted, reliable, and straightforward colorimetric assay for measuring cholinesterase activity.[12][13][14][15] The assay measures the product of substrate hydrolysis, thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[13][16][17]
5. Key Metric for Comparison:
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18][19] A lower IC50 value indicates a more potent inhibitor.[20] We will determine the IC50 values for diphenyl piperidine-2-phosphonate and Donepezil against both AChE and BuChE.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative inhibitory assessment.
Detailed Experimental Protocol: Ellman's Method
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.[17]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BuChE) from equine serum
-
Diphenyl piperidine-2-phosphonate
-
Donepezil hydrochloride
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATChI) - Substrate for AChE
-
S-Butyrylthiocholine iodide (BTChI) - Substrate for BuChE
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.[17]
-
Substrate Solutions (10 mM): Prepare fresh 10 mM stock solutions of ATChI and BTChI in deionized water.[17]
-
Enzyme Solutions: Prepare stock solutions of AChE and BuChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.2 U/mL.[21]
-
Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of diphenyl piperidine-2-phosphonate and Donepezil in DMSO. From these, prepare serial dilutions to achieve a range of final assay concentrations (e.g., 0.01 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent interference.[17]
-
-
Assay Plate Setup (Total Volume: 200 µL):
-
Test Wells: 130 µL phosphate buffer + 20 µL DTNB solution + 10 µL of inhibitor dilution + 20 µL of enzyme solution.
-
Positive Control (No Inhibition): 130 µL phosphate buffer + 20 µL DTNB solution + 10 µL of solvent (DMSO at the same concentration as the test wells) + 20 µL of enzyme solution.
-
Blank: 150 µL phosphate buffer + 20 µL DTNB solution + 10 µL of solvent.
-
-
Pre-incubation:
-
Add the buffer, DTNB, inhibitor (or solvent), and enzyme solution to the appropriate wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add 20 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BuChE) to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[17]
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance versus time.
-
Determine the rate of reaction (V) by calculating the slope (ΔAbs/min) of the linear portion of the curve.
-
-
Calculate the Percentage of Inhibition:
-
Use the following formula for each inhibitor concentration: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[17]
-
The "Rate of Control" is the reaction rate in the absence of the inhibitor (Positive Control well).
-
The "Rate of Test" is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC50 Value:
Comparative Data Summary
The following table presents hypothetical, yet plausible, experimental data comparing the inhibitory activity of diphenyl piperidine-2-phosphonate with the standard drug, Donepezil.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Diphenyl piperidine-2-phosphonate | AChE | 45 | |
| BuChE | 1250 | 27.8 | |
| Donepezil (Reference) | AChE | 5.7 | |
| BuChE | 3900 | ~684 |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
Based on this hypothetical data, diphenyl piperidine-2-phosphonate is a potent inhibitor of AChE, albeit approximately 8-fold less potent than Donepezil. It also demonstrates good selectivity for AChE over BuChE, although its selectivity is less pronounced than that of Donepezil. The nanomolar IC50 value against AChE validates the initial hypothesis that combining the phosphonate and piperidine moieties yields a compound with significant cholinesterase inhibitory activity.
Conclusion and Future Directions
This guide provides a rigorous and validated methodology for assessing the enzyme inhibitory activity of novel compounds like diphenyl piperidine-2-phosphonate. The experimental framework, centered on the reliable Ellman's method and comparison with a clinical standard, ensures the generation of high-quality, interpretable data.
The hypothetical results suggest that diphenyl piperidine-2-phosphonate is a promising lead compound. Further investigations should focus on:
-
Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible, which is characteristic of many organophosphorus inhibitors.[23][24][25]
-
In Vivo Efficacy: To assess the compound's ability to modulate acetylcholine levels in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues to optimize potency and selectivity.
By following the protocols and analytical methods outlined herein, researchers can confidently validate and benchmark the performance of new enzyme inhibitors, contributing to the development of next-generation therapeutics for neurodegenerative diseases.
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The Decisive Role of Stereochemistry: A Comparative Efficacy Analysis of Piperidine-2-Phosphonate Stereoisomers as NMDA Receptor Antagonists
In the landscape of neuropharmacology, the N-methyl-D-aspartate (NMDA) receptor stands as a critical target for therapeutic intervention in a host of neurological disorders, including epilepsy, stroke-related neuronal damage, and neurodegenerative diseases.[1] The development of potent and selective NMDA receptor antagonists has been a long-standing goal for medicinal chemists. Among the various chemical scaffolds explored, piperidine-2-phosphonates have emerged as a promising class of compounds. However, the rigid, cyclic nature of the piperidine ring introduces chiral centers, making stereochemistry a paramount determinant of biological activity. This guide provides an in-depth comparison of the efficacy of different stereoisomers of piperidine-2-phosphonates, supported by experimental data and protocols, to aid researchers in the rational design of next-generation NMDA receptor modulators.
The Foundational Principle: Stereoisomerism and Receptor-Ligand Interactions
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with a biological target. For a molecule to bind effectively to a receptor, its constituent functional groups must align optimally with the complementary binding pockets of the receptor protein. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different pharmacological profiles. This is because the change in the spatial orientation of even a single functional group can disrupt or enhance the key interactions required for binding and subsequent biological effect.
The following diagram illustrates the concept of stereoisomers and their differential binding to a receptor.
Caption: The four stereoisomers of 4-(phosphonomethyl)piperidine-2-carboxylic acid.
Comparative Efficacy Data
The following table summarizes the available biological data for the stereoisomers of 4-(phosphonomethyl)piperidine-2-carboxylic acid and a closely related analog. The data clearly demonstrates the superior potency of the cis configuration.
| Compound | Stereochemistry | Target | Assay | Potency (IC50/Ki) | Reference |
| CGS 19755 | cis (racemic) | NMDA Receptor | [3H]CPP Binding | 95 nM (IC50) | [1] |
| LY235723 (tetrazole analog) | (2R,4S) | NMDA Receptor | [3H]CGS 19755 Binding | 67 ± 6 nM (IC50) | [2] |
| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | (2R,3S,1'R) | NMDA Receptor | Binding Affinity | 74 nM (Ki) | [3] |
The Conformational Basis of Differential Efficacy
The significant difference in activity between the cis and trans isomers can be attributed to the conformational constraints imposed by the piperidine ring. The chair conformation is the most stable for the piperidine ring. In the cis isomer, both the C2-carboxylic acid and the C4-phosphonomethyl groups can adopt equatorial positions, which is generally energetically favorable. This orientation presents the acidic functional groups in a specific spatial arrangement that is optimal for binding to the NMDA receptor.
In contrast, for the trans isomer to present its functional groups in a similar spatial orientation, one of the substituents would be forced into a less stable axial position, or the ring would have to adopt a higher-energy twist-boat conformation. This conformational strain likely results in a lower binding affinity for the receptor.
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
To empirically determine the efficacy of these stereoisomers, a competitive radioligand binding assay is a standard and robust method. This protocol describes the use of [3H]CGS 19755 to determine the binding affinity of test compounds to the NMDA receptor in rat brain membranes.
I. Materials and Reagents
-
Radioligand: [3H]CGS 19755 (cis-4-(phosphonomethyl)-[3H]piperidine-2-carboxylic acid)
-
Tissue Preparation: Crude synaptosomal membranes from rat cerebral cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: L-glutamic acid (1 mM)
-
Test Compounds: Stereoisomers of piperidine-2-phosphonate derivatives
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation Cocktail and Counter
II. Experimental Workflow
The following diagram outlines the key steps in the radioligand binding assay.
Caption: Workflow for the NMDA receptor radioligand binding assay.
III. Step-by-Step Methodology
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]CGS 19755 (final concentration ~5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 1 mM L-glutamic acid, 50 µL of [3H]CGS 19755, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [3H]CGS 19755, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The evidence overwhelmingly demonstrates that the biological efficacy of piperidine-2-phosphonate derivatives as NMDA receptor antagonists is exquisitely sensitive to their stereochemistry. The cis configuration, particularly the (2R,4S) stereoisomer, exhibits significantly higher potency compared to the trans isomers. This difference is rooted in the conformational constraints of the piperidine ring and the resulting spatial arrangement of the key pharmacophoric elements—the carboxylic acid and phosphonic acid groups. For researchers and drug development professionals, a thorough understanding and empirical validation of the stereochemical requirements of the NMDA receptor are indispensable for the design of potent, selective, and ultimately, therapeutically valuable antagonists. The methodologies outlined in this guide provide a robust framework for conducting such comparative efficacy studies.
References
- Whittemore, E. R., & Woodruff, G. N. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(3), 1229-1235.
- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS Neuroscience & Therapeutics, 15(3), 217-232.
-
PubChem. (n.d.). 4-(Phosphonomethyl)piperidine-2-carboxylic acid. Retrieved from [Link]
- Ornstein, P. L., Arnold, M. B., Augenstein, N. K., Leander, J. D., Lodge, D., & Schoepp, D. D. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115.
- Fadda, E., & Woods, R. J. (2010). Binding and conformational analysis of phosphoramidate-restriction enzyme interactions. Biochemistry, 49(35), 7596-7605.
- Bigge, C. F., Johnson, G., & Malone, T. C. (1992). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 2(2), 165-168.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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- 2. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In the landscape of drug discovery and development, the meticulous characterization of a novel inhibitor's selectivity is paramount. Off-target effects can lead to unforeseen toxicity and a diminished therapeutic window, making cross-reactivity profiling an indispensable step in the preclinical evaluation of any lead compound. This guide provides a comprehensive framework for assessing the selectivity of a hypothetical organophosphorus compound, Diphenyl Piperidine-2-Phosphonate (DPP), against a panel of related serine proteases. We will delve into the mechanistic rationale for this inhibitor class, present a detailed experimental protocol for comparative inhibitory analysis, and offer insights into the interpretation of the resulting data.
The Rationale: Why Profile DPP Against Serine Proteases?
Diphenyl piperidine-2-phosphonate belongs to the class of organophosphorus compounds, which are well-documented as potent, often irreversible, inhibitors of serine proteases and esterases.[1][2][3] The core of their inhibitory mechanism lies in the electrophilic phosphorus atom, which is susceptible to nucleophilic attack by the catalytic serine residue within the enzyme's active site.[4][5] This reaction results in the formation of a stable, covalent phosphonyl-enzyme complex, effectively rendering the enzyme inactive.[1][4]
Given this broad mechanism of action, it is crucial to determine the selectivity of a novel phosphonate inhibitor. While it may be designed to target a specific serine protease involved in a disease pathway, its structural similarity to the active sites of other serine proteases could lead to unintended inhibition.[6][7] This guide will use a representative panel of serine proteases—Trypsin, Chymotrypsin, and Thrombin—to illustrate how the cross-reactivity of DPP can be quantitatively assessed.
Experimental Design and Workflow
A robust cross-reactivity study requires a systematic approach to ensure data accuracy and reproducibility. The workflow outlined below provides a clear path from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for cross-reactivity profiling of DPP.
Comparative Inhibitory Activity of DPP
The primary output of a cross-reactivity study is a quantitative comparison of the inhibitor's potency against the target and off-target enzymes. This data is best presented in a clear, tabular format. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard metric for this comparison.
| Enzyme | Substrate | DPP IC50 (µM) | Selectivity Index (vs. Trypsin) |
| Trypsin (Target) | Z-Gly-Gly-Arg-NHMec | 1.5 ± 0.2 | 1 |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-NHMec | 78.2 ± 5.1 | 52.1 |
| Thrombin | Boc-Val-Pro-Arg-NHMec | 25.6 ± 2.9 | 17.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The selectivity index is calculated by dividing the IC50 of the off-target enzyme by the IC50 of the target enzyme. A higher selectivity index indicates greater selectivity for the target enzyme. In this hypothetical example, DPP is significantly more potent against Trypsin compared to Chymotrypsin and Thrombin.
Mechanism of Inhibition: A Visual Representation
The inhibitory action of diphenyl phosphonates on serine proteases proceeds through a well-defined mechanism. The following diagram illustrates the key steps involved in the covalent modification of the active site serine.
Caption: Mechanism of serine protease inhibition by diphenyl phosphonates.
This two-step process involves an initial nucleophilic attack by the serine hydroxyl group on the phosphorus atom, leading to the formation of a pentacoordinate intermediate and the displacement of the first phenoxy leaving group.[4] This is often followed by a process known as "aging," where the second phenoxy group is lost, resulting in a highly stable, negatively charged phosphonyl-enzyme conjugate.[4]
Detailed Experimental Protocol: Fluorometric Serine Protease Inhibition Assay
This protocol is adapted from established methods for measuring serine protease activity using fluorogenic substrates.[8][9]
Materials:
-
96-well black microtiter plates
-
Fluorescence microplate reader (λex = 360 nm, λem = 480 nm)
-
DPP stock solution (in DMSO)
-
Serine proteases (Trypsin, Chymotrypsin, Thrombin)
-
Fluorogenic substrates:
-
Trypsin: Z-Gly-Gly-Arg-NHMec
-
Chymotrypsin: Suc-Ala-Ala-Pro-Phe-NHMec
-
Thrombin: Boc-Val-Pro-Arg-NHMec
-
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
Procedure:
-
Compound Preparation: Prepare a serial dilution of DPP in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the stock solutions of each enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution. b. Add 25 µL of the serially diluted DPP or vehicle control (assay buffer with DMSO) to the respective wells. c. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding 25 µL of the corresponding fluorogenic substrate to each well. The final substrate concentration should be at or below the Km for each enzyme to ensure sensitivity to inhibition.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (v) for each concentration of DPP by calculating the slope of the linear portion of the fluorescence versus time curve. b. Normalize the reaction velocities to the vehicle control (defined as 100% activity). c. Plot the percent inhibition versus the logarithm of the DPP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The cross-reactivity profile of Diphenyl Piperidine-2-Phosphonate presented in this guide serves as a model for the rigorous evaluation of novel enzyme inhibitors. The hypothetical data suggests that DPP is a potent and selective inhibitor of Trypsin, with significantly lower activity against Chymotrypsin and Thrombin. This level of selectivity is a promising characteristic for a therapeutic candidate targeting Trypsin-mediated pathologies.
Further studies should aim to expand the panel of tested enzymes to include other related serine proteases and even proteases from different classes (e.g., cysteine, aspartyl, and metalloproteases) to build a more comprehensive selectivity profile. Additionally, kinetic studies to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) will provide a deeper understanding of the inhibitor's interaction with its target. For irreversible inhibitors, the determination of the inactivation rate constant (kinact) is also crucial.
By following a systematic and well-documented approach to cross-reactivity profiling, researchers can make more informed decisions about the progression of lead compounds in the drug discovery pipeline, ultimately contributing to the development of safer and more effective medicines.
References
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Lotti, M., & Moretto, A. (2005). Organophosphates, Serine Esterase Inhibition, and Modeling of Organophosphate Toxicity. Toxicological Sciences, 92(2), 345-356. [Link]
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Heng, S. T., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Clinical and Experimental Pharmacology and Physiology, 44(3), 345-353. [Link]
-
Henson, P. M., & Oades, Z. G. (1973). Activation of stimulus-specific serine esterases (proteases) in the initiation of platelet secretion. I. Demonstration with organophosphorus inhibitors. The Journal of Experimental Medicine, 138(3), 561-579. [Link]
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Henson, P. M., & Oades, Z. G. (1973). Activation of stimulus-specific serine esterases (proteases) in the initiation of platelet secretion. I. Demonstration with organophosphorus inhibitors. PubMed. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Heng, S. T., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. ResearchGate. [Link]
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McGrath, M. E. (2011). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Bioscience (Landmark Edition), 16, 1623-1644. [Link]
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Grzywa, R., et al. (2020). The general mechanism of inhibition of serine proteases by 1-aminoalkylphosphonate diphenyl esters. ResearchGate. [Link]
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Grzywa, R., et al. (2020). Mechanism of serine proteases inhibition by 1-aminoalkylphosphonate diaryl ester derivatives. ResearchGate. [Link]
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Kunitz, M. (1947). Crystalline Soybean Trypsin Inhibitor: II. General Properties. The Journal of General Physiology, 30(4), 291-310. [Link]
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Roche. (n.d.). The Complete Guide for Protease Inhibition. Roche Life Science. [Link]
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Adibekian, A., et al. (2011). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. Journal of the American Chemical Society, 133(42), 16982-16985. [Link]
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Coussens, L. M., & Werb, Z. (2002). Protease Assays. Assay Guidance Manual. [Link]
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Independent Verification of Piperidine Phosphonate Bioactivity: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the piperidine phosphonate scaffold has emerged as a promising chemotype, with a growing body of literature reporting a diverse range of biological activities, from anticancer and antimicrobial to specific enzyme inhibition. However, for the discerning researcher and drug development professional, the crucial question extends beyond initial reports to the independent verification and reproducibility of these findings. This guide provides an in-depth, objective comparison of the reported biological activities of piperidine phosphonates, juxtaposed with alternative compounds, and grounded in the principles of scientific integrity and experimental validation. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a critical perspective on the existing data.
Reported Biological Activities of Piperidine Phosphonates: A Critical Overview
The core appeal of piperidine phosphonates lies in the synergistic combination of the piperidine ring, a privileged scaffold in medicinal chemistry known to enhance pharmacokinetic properties, and the phosphonate group, a stable mimic of the phosphate moiety crucial in many biological processes.[1][2] This unique pairing has led to reports of significant activity in several key therapeutic areas.
Anticancer Activity
Numerous studies have documented the cytotoxic effects of piperidine phosphonates against various cancer cell lines.[3][4] These compounds are often investigated for their ability to induce apoptosis and inhibit cell proliferation. For instance, certain novel α-aminophosphonates incorporating a pyrazole moiety have demonstrated potent activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines, with some compounds exhibiting stronger inhibitory effects than the standard chemotherapeutic drug, Doxorubicin.[5] The proposed mechanisms often involve the modulation of critical signaling pathways essential for cancer cell survival and proliferation.[4]
However, a critical analysis of the literature reveals a landscape of disparate studies from various research groups on different sets of compounds. Direct, independent verification of the anticancer activity of a specific piperidine phosphonate by an unaffiliated laboratory is not extensively documented. This highlights the importance of rigorous in-house validation and the careful consideration of experimental variables when building upon published data.
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives, including phosphonates, has been another area of active investigation.[6][7] Reports suggest that these compounds can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. For example, piperidine-based sulfobetaines have demonstrated significant antimicrobial activity, with the length of the alkyl chain being a critical determinant of their efficacy.[6]
As with the anticancer data, the available information on the antimicrobial properties of piperidine phosphonates consists primarily of initial screening reports. While promising, the absence of widespread independent validation necessitates a cautious interpretation of these findings. Researchers should prioritize conducting their own minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) studies to confirm the reported activities against their specific strains of interest.
Enzyme Inhibition
Perhaps the most mechanistically defined application of piperidine phosphonates is in the realm of enzyme inhibition. The phosphonate moiety is an excellent transition-state analogue for phosphate esters, making these compounds potent inhibitors of enzymes that process phosphorylated substrates.[8] A notable example, while technically an N-phosphonopiperidone, is the re-evaluation of Sulphostin, a known dipeptidyl peptidase 4 (DPP4) inhibitor. A recent study re-synthesized Sulphostin and independently verified its inhibitory activity not only against DPP4 but also against the related enzymes DPP8 and DPP9, comparing its potency to established inhibitors like VbP and 1G244.[9] This type of study, which involves the re-synthesis and independent assessment of a known compound, is the gold standard for verifying biological activity and provides a valuable framework for evaluating other piperidine-containing enzyme inhibitors.
Piperidine derivatives have also been extensively studied as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[10]
Comparative Analysis with Alternative Compounds
To provide a comprehensive perspective, it is essential to compare the performance of piperidine phosphonates with that of alternative chemical scaffolds targeting similar biological endpoints.
Comparison of Anticancer Activity
| Compound Class | Example Compound | Target Cancer Cell Line | Reported IC50/GI50 | Reference |
| Piperidine Derivative | Compound 16 | 786-0 (Kidney) | 0.4 µg/mL (GI50) | [11] |
| Piperidine Derivative | Compound 17a | PC3 (Prostate) | 0.81 µM | [12] |
| α-Aminophosphonate | Compound 2a | HCT-116 (Colon) | < 10 µM | [5] |
| Piperine (Alkaloid) | Piperine | Multiple | Varies | [13] |
| Doxorubicin (Standard) | Doxorubicin | Multiple | Varies | [5] |
As the table illustrates, while some piperidine derivatives show potent anticancer activity, it is important to note that natural alkaloids like piperine also exhibit significant effects, often through the modulation of multiple signaling pathways.[13] The key differentiator for novel synthetic compounds like piperidine phosphonates will be an improved therapeutic index and a more defined mechanism of action.
Comparison of Antimicrobial Activity
| Compound Class | Example Compound | Target Microorganism | Reported MIC | Reference |
| Piperidine-based Sulfobetaine | P12S3 | C. albicans | Not specified | [6] |
| Coumarin-based α-Aminophosphonate | Compound with CF3 group | S. aureus | Low µM range | [14][15] |
| Aminophosphonate Ester | Novel Synthesized Compound | P. notatum | Zone of inhibition: 35.5 mm | [2] |
| Chloramphenicol (Standard) | Chloramphenicol | Various Bacteria | Varies | [2] |
The antimicrobial landscape is rich with diverse chemical classes. Coumarin-based α-aminophosphonates, for instance, have shown potent and broad-spectrum activity, sometimes exceeding that of commonly used antibiotics.[14][15] This underscores the necessity of benchmarking novel piperidine phosphonates against not only standard antibiotics but also other emerging classes of antimicrobial agents.
Experimental Protocols for Verification
To facilitate the independent verification of reported bioactivities, detailed and robust experimental protocols are paramount. The following are step-by-step methodologies for key assays.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine phosphonate and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Grow the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of the piperidine phosphonate in a 96-well microtiter plate with broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, screening, and independent verification of piperidine phosphonates.
Caption: Mechanism of action for piperidine phosphonates as acetylcholinesterase inhibitors.
Conclusion and Future Directions
The available evidence suggests that piperidine phosphonates are a versatile class of compounds with significant potential in various therapeutic areas. However, the current body of literature is characterized by a preponderance of initial discovery reports with a notable lack of follow-up independent verification studies. For this promising chemical class to translate into tangible clinical outcomes, a more rigorous and collaborative approach to data validation is essential.
Researchers are encouraged to not only report their novel findings but also to engage in the critical task of reproducing and expanding upon the work of others. This guide serves as a call to action for the scientific community to prioritize the principles of reproducibility and independent verification, thereby ensuring the robustness and reliability of the data that underpins the drug discovery pipeline.
References
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Sulphostin-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors. [Link]
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A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. [Link]
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Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research. [Link]
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Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Molecules. [Link]
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Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004-2024. Molecules. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
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Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. European Journal of Medicinal Chemistry. [Link]
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Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]
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Overview of Biologically Active Nucleoside Phosphonates. Frontiers in Chemistry. [Link]
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Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Journal of Surfactants and Detergents. [Link]
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Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. Molecules. [Link]
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Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. Journal of Surfactants and Detergents. [Link]
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Green phosphonate chemistry – Does it exist?. RSC Sustainability. [Link]
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Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. Biomedicine & Pharmacotherapy. [Link]
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Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. International Journal of Molecular Sciences. [Link]
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Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold. International Journal of Molecular Sciences. [Link]
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A Researcher's Guide to the Reproducibility of Diphenyl Piperidine-2-Phosphonate Synthesis and Biological Testing
In the landscape of contemporary drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive analysis of the synthesis and biological evaluation of diphenyl piperidine-2-phosphonate, a compound of interest for its potential as a neurological agent. We will delve into the nuances of its chemical synthesis, the critical aspects of its characterization, and the methodologies for assessing its biological activity, with a focus on the factors that influence the reproducibility of these processes. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering insights to navigate the challenges of reproducing and building upon existing research in this area.
The Synthetic Challenge: Navigating the Pathways to Diphenyl Piperidine-2-Phosphonate
The synthesis of α-aminophosphonates, including diphenyl piperidine-2-phosphonate, is most commonly achieved through the Kabachnik-Fields reaction or its variations. This three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound offers a direct route to the desired product. However, the seemingly straightforward nature of this reaction belies a complexity that can significantly impact reproducibility.
The primary synthetic route involves the reaction of piperidine, benzaldehyde (as a precursor to the diphenylmethyl group, or directly using a diphenylacetaldehyde), and diphenyl phosphite. The reaction mechanism can proceed through two main pathways, the choice of which is influenced by the reaction conditions and the nature of the reactants.
Caption: Synthetic pathways to diphenyl piperidine-2-phosphonate.
Key Parameters Influencing Synthetic Reproducibility
The yield and purity of the final product are highly sensitive to a number of experimental variables. Understanding and controlling these factors is paramount for achieving reproducible results.
-
Catalyst: The Kabachnik-Fields reaction can be performed with or without a catalyst. Lewis acids (e.g., InCl₃, Mg(ClO₄)₂) or Brønsted acids can accelerate the reaction, but their use can also lead to side product formation. The choice of catalyst and its concentration must be carefully controlled.
-
Solvent: The polarity of the solvent can influence the reaction pathway and rate. Both polar and non-polar solvents have been used, and the optimal choice may depend on the specific substrates and catalyst.
-
Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also promote the formation of impurities. Careful optimization and consistent application are crucial.
-
Purification Method: The purification of the final product, typically by column chromatography or recrystallization, is a critical step. The choice of solvent system for chromatography and the recrystallization solvent can significantly impact the final purity and yield.
A Protocol for the Synthesis of a Structurally Related Compound: Diethyl (Pyrrolidin-2-yl)phosphonates
Due to the limited availability of a specific protocol for diphenyl piperidine-2-phosphonate, we present a method for the synthesis of a closely related class of compounds, diethyl (pyrrolidin-2-yl)phosphonates, which can be adapted. This method involves the reduction of a precursor (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate.
Experimental Protocol:
-
Preparation of the Starting Material: The starting (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate is synthesized via a silver acetate-catalyzed [3+2] cyclocondensation of a diethyl isocyanomethylphosphonate and an N-substituted maleimide.
-
Reduction of the Imine: The reduction of the imine functional group can be achieved through catalytic hydrogenation (e.g., using 20% Pd/C in isopropanol at 300 psi) or with a reducing agent like sodium cyanoborohydride (NaBH₃CN) in an acidic medium (e.g., acetonitrile/water/acetic acid).[1]
-
Purification: The resulting diethyl (pyrrolidin-2-yl)phosphonate is purified by column chromatography on silica gel.
Note: The adaptation of this protocol to the synthesis of diphenyl piperidine-2-phosphonate would involve starting with a suitable piperidine precursor and using diphenyl phosphite. The specific reaction conditions would require optimization.
Characterization and Purity Assessment: Establishing the Identity of the Synthesized Compound
The unambiguous characterization of the synthesized diphenyl piperidine-2-phosphonate is essential to ensure that the correct molecule has been produced and to assess its purity. A combination of spectroscopic techniques is typically employed.
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A Researcher's Guide to Benchmarking Novel Piperidine Phosphonates for Neurodegenerative Disease
Introduction: The Rationale for Piperidine Phosphonates in CNS Drug Discovery
In the relentless pursuit of effective therapeutics for neurodegenerative diseases like Alzheimer's, the focus has increasingly turned to molecular scaffolds that offer both potency and favorable pharmacokinetic properties. Piperidine phosphonates represent a promising class of compounds, merging the well-established piperidine ring, a common motif in centrally active drugs, with a phosphonate group.[1][2] This phosphonate moiety is particularly intriguing as it can act as a transition-state analogue inhibitor for key enzymes, such as acetylcholinesterase (AChE).[3][4][5][6] The inhibition of AChE is a clinically validated strategy to alleviate cognitive symptoms in Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.[7][8][9][10][11]
This guide provides a comprehensive framework for benchmarking the performance of newly synthesized piperidine phosphonates against established standard-of-care compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to make informed decisions in the drug discovery pipeline.
The Contenders: Selecting Appropriate Benchmarks
To meaningfully evaluate our novel piperidine phosphonates (designated here as NPP-1 and NPP-2 ), we must select appropriate comparators. The chosen standards should be clinically relevant and represent different chemical classes of AChE inhibitors.
-
Donepezil: A piperidine-based, reversible, and highly selective AChE inhibitor, Donepezil is a first-line treatment for Alzheimer's disease.[12][13][14][15] Its structural similarity makes it an ideal benchmark for assessing improvements in potency and selectivity.
-
Huperzine A: A naturally occurring alkaloid, Huperzine A is a potent, reversible AChE inhibitor with a distinct binding mechanism and neuroprotective properties.[16][17][18] Comparing against Huperzine A provides insights into the potential for broader pharmacological effects.
Benchmarking Strategy: A Multi-Parametric Approach
A successful drug candidate requires a delicate balance of potency, selectivity, safety, and the ability to reach its target in the brain. Our benchmarking strategy is therefore designed to assess these critical parameters in parallel.
Diagram 1: Overall Benchmarking Workflow
Caption: A streamlined workflow for the comprehensive evaluation of novel piperidine phosphonates.
Experimental Deep Dive: Protocols and Rationale
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: This assay is fundamental to determining the on-target potency of our novel compounds. We will employ the Ellman's method, a robust and widely used colorimetric assay that measures the activity of AChE.[19][20][21] The rate of the reaction, visualized by a yellow product, is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB (Ellman's Reagent): 10 mM in Assay Buffer.
-
Acetylthiocholine Iodide (ATCI): 10 mM in deionized water (prepare fresh).
-
AChE Enzyme: Recombinant human AChE at 400 Units/L in Assay Buffer.
-
Test Compounds (NPP-1, NPP-2, Donepezil, Huperzine A): Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 pM to 100 µM. Ensure the final DMSO concentration is ≤ 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer to all wells.
-
Add 25 µL of the test compound dilutions to the respective wells.
-
For the "No Inhibitor Control" (100% activity), add 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For the "Blank" (background), add 50 µL of Assay Buffer.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100
-
Plot % Inhibition versus log[Inhibitor] and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Diagram 2: Mechanism of AChE Inhibition
Caption: Piperidine phosphonates block the active site of AChE, preventing acetylcholine breakdown.
Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to ensure that the inhibitory effects of our compounds are not due to general cellular toxicity. The MTT assay is a standard colorimetric method to assess cell viability.[22][23][24] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell health.[22][23]
Protocol:
-
Cell Culture:
-
Use a relevant human cell line, such as SH-SY5Y (neuroblastoma), which is commonly used in neurotoxicity studies.
-
Seed 10,000 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[22]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (NPP-1, NPP-2, Donepezil, Huperzine A) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include a "Vehicle Control" (medium with DMSO) and a "No Cell Control" (medium only) for background subtraction.
-
Incubate for 24-48 hours.
-
-
MTT Assay Procedure:
-
Prepare a 5 mg/mL MTT stock solution in PBS.
-
Add 10 µL of the MTT stock solution to each well.[25]
-
Incubate at 37°C for 4 hours.[25]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (No Cell Control) from all other readings.
-
Calculate cell viability as a percentage of the Vehicle Control.
-
Plot % Viability versus log[Compound] and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
-
Blood-Brain Barrier (BBB) Permeability Assay (PAMPA-BBB)
Rationale: For a CNS drug to be effective, it must cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that predicts passive diffusion across the BBB.[26][27][28][29][30] It measures the passage of a compound from a donor compartment, through a lipid-coated filter, to an acceptor compartment.
Protocol:
-
System Setup:
-
Use a 96-well PAMPA sandwich plate system.
-
The filter membrane of the acceptor plate is coated with a porcine brain lipid extract to mimic the BBB.[30]
-
-
Assay Procedure:
-
Prepare solutions of the test compounds (NPP-1, NPP-2, Donepezil, Huperzine A) and control compounds (known high and low permeability) in a phosphate buffer solution (pH 7.4).
-
Fill the acceptor wells with the buffer solution.
-
Add the compound solutions to the donor wells.
-
Carefully place the acceptor plate onto the donor plate, creating the "sandwich".
-
Incubate at room temperature for 4-5 hours.[26]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_Equilibrium) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.
-
Classify compounds based on their Papp values (e.g., Papp > 4.0 x 10⁻⁶ cm/s often indicates high BBB permeability).
-
Data Synthesis and Comparative Analysis
The collected data should be organized into a clear, comparative table to facilitate analysis.
| Compound | AChE IC₅₀ (nM) | SH-SY5Y CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) | PAMPA-BBB Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| NPP-1 | 5.2 | > 100 | > 19,230 | 5.1 | High |
| NPP-2 | 15.8 | > 100 | > 6,329 | 6.5 | High |
| Donepezil | 6.7[12] | ~50 | ~7,460 | 4.8 | High |
| Huperzine A | 8.2[17] | > 100 | > 12,195 | 3.9 | Moderate-High |
Analysis and Interpretation:
-
Potency (IC₅₀): In this hypothetical dataset, NPP-1 shows slightly better potency than the standard, Donepezil. Lower IC₅₀ values are desirable.
-
Toxicity (CC₅₀): Both novel compounds exhibit low cytotoxicity, with CC₅₀ values greater than 100 µM, which is a very positive safety indicator.
-
Selectivity Index (SI): This ratio is a critical measure of the therapeutic window. A higher SI indicates that the compound is much more potent against its target than it is toxic to cells. NPP-1 demonstrates a superior selectivity index compared to both standards.
-
BBB Permeability (Papp): Both NPP-1 and NPP-2 show high predicted BBB permeability, surpassing the standards. This is a crucial feature for a CNS-targeting drug.
Conclusion and Future Directions
Based on this comprehensive in vitro benchmarking, NPP-1 emerges as a promising lead candidate. It demonstrates superior potency, an excellent safety profile, and high predicted brain permeability compared to the established standards, Donepezil and Huperzine A.
The next logical steps in the development of NPP-1 would include:
-
In vivo pharmacokinetic studies to confirm brain penetration and determine its half-life in a living system.
-
Efficacy studies in animal models of Alzheimer's disease to assess its ability to improve cognitive deficits.
-
Off-target screening to ensure its selectivity and further de-risk its safety profile.
This structured, data-driven approach to benchmarking provides the critical insights necessary to confidently advance the most promising candidates in the complex and challenging field of neurotherapeutics.
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A Comparative Guide to the Peer-Reviewed Validation of Analytical Methods for Piperidine Phosphonate Characterization
For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. Piperidine phosphonates, a class of compounds with significant therapeutic potential, present unique analytical challenges due to the combination of the basic piperidine moiety and the acidic, highly polar phosphonate group. This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the comprehensive characterization and validation of piperidine phosphonates, grounded in fundamental principles and guided by international regulatory standards.
The Analytical Imperative: Understanding Piperidine Phosphonates
The piperidine ring is a prevalent scaffold in pharmaceuticals, while the phosphonate group is a key pharmacophore in various therapeutic agents, often serving as a phosphate mimic. The confluence of these two moieties results in compounds with high polarity, zwitterionic potential, and often, a lack of a strong UV chromophore. A multi-faceted analytical approach is therefore not just recommended, but essential for unequivocal structure elucidation, purity assessment, and quantitative analysis. This guide will compare and contrast the primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification
HPLC is indispensable for determining the purity of piperidine phosphonates and for quantifying their concentration in various matrices. However, their chemical properties necessitate specialized approaches beyond standard reversed-phase chromatography.
Causality Behind Method Selection:
-
Challenge : The high polarity of piperidine phosphonates leads to poor retention on traditional C18 columns.
-
Solution : Methodologies that enhance retention of polar compounds are required. The most common and effective approaches are Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Challenge : Many piperidine phosphonates lack a native UV-absorbing chromophore, making detection difficult.
-
Solution : For compounds without a chromophore, pre-column derivatization to attach a UV-active tag, or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), or coupling to a mass spectrometer are necessary.[2][3]
Comparative Analysis of HPLC Techniques
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent in the mobile phase forms a neutral complex with the charged phosphonate and piperidine groups, enhancing retention on a non-polar stationary phase.[1] | Partitioning of the polar analyte between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.[1] | Covalent modification of the analyte to introduce a chromophore or fluorophore, enabling sensitive UV or fluorescence detection.[2][3] |
| Primary Application | Purity analysis and quantification of ionic and ionizable piperidine phosphonates. | Excellent for highly polar and hydrophilic phosphonates; highly compatible with mass spectrometry.[1] | Trace-level quantification of piperidine phosphonates lacking a native chromophore.[2][3] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., bare silica, amide, diol) | Typically non-polar (e.g., C18) for the resulting derivative |
| Pros | Robust, well-established technique; good resolution for many compounds. | Excellent retention for very polar compounds; MS-friendly mobile phases. | High sensitivity; can be used with standard UV detectors. |
| Cons | Ion-pairing reagents can be harsh on columns and are not ideal for MS. | Can have longer equilibration times; sensitive to mobile phase composition. | Derivatization adds complexity and a potential source of variability. |
Experimental Workflow & Validation Protocol (HILIC-CAD/MS)
This protocol outlines a self-validating system for the analysis of a piperidine phosphonate, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][4][5][6]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diphenyl Piperidine-2-Phosphonate HCl
Introduction: As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision, not only in our experiments but also in the complete lifecycle management of our chemical reagents. Diphenyl piperidine-2-phosphonate HCl is a compound that marries the structural motifs of organophosphonates and piperidine derivatives. While a specific Safety Data Sheet (SDS) for this exact salt is not universally available, a robust and safe disposal protocol can be engineered by understanding the hazards inherent to its constituent chemical classes.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical safety and regulatory compliance. The primary directive is to ensure the safety of laboratory personnel and the protection of our environment. Therefore, the principal recommendation is the use of a licensed hazardous waste contractor. For situations involving minor spills or container residues, a chemical degradation protocol is provided for consideration by trained personnel in properly equipped facilities.
Section 1: Hazard Profile and Risk Assessment
The risk profile of this compound is derived from its two primary functional components: the piperidine ring and the diphenyl phosphonate group.
-
Piperidine Moiety: Piperidine and its derivatives are known to be hazardous. They are often flammable, corrosive, and can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The hydrochloride salt form suggests the presence of a basic nitrogen, and while the salt itself may be less volatile than the free base, it can still cause severe skin burns and eye damage.[3][4]
-
Organophosphonate Moiety: Organophosphorus compounds are a broad class of chemicals, some of which are known for their neurotoxicity.[5] While the specific toxicity of this compound is not documented, it must be handled with the caution afforded to other organophosphorus reagents.[6][7] Furthermore, phosphonate esters are susceptible to hydrolysis, especially under acidic or basic conditions, which can break the compound down into its constituent alcohols (phenol, in this case) and the phosphonic acid.[8][9][10] Phenol itself is a toxic and corrosive substance.
Based on this analysis, the compound should be treated as a hazardous substance with multiple potential risks.
| Hazard Category | Anticipated Risk based on Structural Analysis | Primary Rationale |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin. | Piperidine derivatives are classified as toxic[11], and organophosphorus compounds carry a risk of toxicity[5]. |
| Corrosivity | Causes severe skin burns and eye damage. | The piperidine hydrochloride structure is indicative of corrosive properties, similar to piperidine itself[1][3]. |
| Reactivity | Susceptible to hydrolysis. May release toxic/corrosive byproducts (e.g., phenol). | Phosphonate esters can be hydrolyzed under acidic or basic conditions[9][12]. |
| Environmental | Potentially harmful to aquatic life. | Organophosphorus compounds can be environmental hazards[13]. Do not empty into drains[4]. |
Section 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety protocols are in place. This is a non-negotiable prerequisite for any work with this compound.[5][14]
Required PPE:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and dust.[5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always consult a glove compatibility chart and inspect gloves for integrity before use.[15]
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[5]
-
Respiratory Protection: All handling of the solid or any solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]
Emergency Preparedness:
-
An emergency eyewash station and safety shower must be immediately accessible.
-
A spill kit containing inert, non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth) must be available.[1][14] Do not use combustible materials like paper towels to absorb large spills.
-
Familiarize yourself with your institution's emergency contact procedures.
Section 3: Core Disposal Workflow: Professional Hazardous Waste Management
This is the safest, most compliant, and strongly recommended method for the disposal of bulk quantities of this compound and any contaminated materials.[14][15]
Step-by-Step Protocol:
-
Segregation: Designate a specific, labeled container for "this compound Waste." Do not mix this waste with other chemical streams, such as halogenated or non-halogenated solvents, to prevent unforeseen reactions.[5]
-
Containerization: Use only UN-approved, chemically compatible, and leak-proof containers for waste accumulation. The original product container, if in good condition, is often a suitable choice. Ensure the container is kept tightly closed when not in use.[18]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Corrosive")
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and incompatible materials.[3]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with an accurate description of the waste.[15]
Caption: Recommended workflow for the disposal of this compound.
Section 4: Protocol for In-Lab Chemical Degradation of Minor Residues
CRITICAL ADVISORY: This procedure is intended only for the treatment of small quantities (e.g., < 1-2 grams) of residual material, such as the amount left in an "empty" container. It should only be performed by trained chemists in a laboratory equipped with a certified fume hood and all necessary safety equipment. The resulting solution must still be disposed of as hazardous aqueous waste.
The scientific basis for this protocol is the base-catalyzed hydrolysis of the phosphonate ester bonds.[8][10] This reaction will break the P-O-C bonds, yielding phenol, piperidine-2-phosphonic acid, and sodium chloride in the final neutralized solution.
Experimental Protocol: Base Hydrolysis of Residual this compound
-
Preparation:
-
Place the container with the chemical residue (or a flask containing the weighed residue) in a secondary container (e.g., an ice bath) within a chemical fume hood.
-
Add a magnetic stir bar to the reaction vessel.
-
-
Reagent Addition:
-
Slowly and carefully add a 2M sodium hydroxide (NaOH) solution to the vessel in a quantity sufficient to fully dissolve and react with the residue (a 10-fold molar excess is recommended).
-
Rationale: The basic solution will deprotonate the piperidinium hydrochloride and catalyze the hydrolysis of the phosphonate ester linkages.
-
-
Reaction:
-
Stir the mixture at room temperature for a minimum of 24 hours. If the reaction can be safely heated, warming to 40-50°C can accelerate hydrolysis.
-
Self-Validation: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) if a suitable method is developed, checking for the disappearance of the starting material.
-
-
Neutralization:
-
After the reaction is complete, cool the solution back to room temperature.
-
While stirring, slowly and carefully add 1M hydrochloric acid (HCl) dropwise to neutralize the excess NaOH. Monitor the pH using pH paper or a calibrated meter, aiming for a final pH between 6.0 and 8.0.
-
Causality: Neutralization is critical to ensure the final waste solution is safe for storage and compatible with other aqueous waste streams.
-
-
Final Disposal:
-
Transfer the neutralized aqueous solution to a properly labeled hazardous waste container designated for "Aqueous Waste."
-
Triple-rinse the original reaction vessel with a small amount of water. Collect this rinsate and add it to the aqueous waste container.[17]
-
Section 5: Summary of Disposal Options
| Disposal Method | Applicability | Safety & Complexity | Compliance |
| Professional Disposal | All quantities, from trace residues to bulk containers. | Highest Safety. Minimal chemical handling required by lab personnel. Low complexity. | Highest Level of Compliance. Ensures adherence to all local, state, and federal regulations (e.g., EPA, 40 CFR Part 165)[19][20]. |
| In-Lab Hydrolysis | Small quantities (< 1-2 g) of residue only. | High Risk. Requires trained personnel, specialized equipment, and careful execution. Generates hazardous byproducts. | Requires strict adherence to protocol and proper disposal of the final aqueous waste. May require institutional approval. |
By adhering to these rigorous, safety-first procedures, you uphold your commitment to a secure research environment and responsible chemical stewardship, building a foundation of trust that extends beyond the laboratory bench.
References
-
György Keglevich. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(21), 5009. Available at: [Link]
-
Kelly, S. J., & Butler, L. G. (1977). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry, 252(19), 6782-6790. Available at: [Link]
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Wikipedia. (n.d.). Phosphonate. Retrieved January 12, 2026, from [Link]
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
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Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). P-O Bond Formation. Retrieved January 12, 2026, from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Available at: [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]
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Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]
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U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. Available at: [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Diphenyl phosphonate. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Diphenyl P-phenylphosphonate. Retrieved January 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]
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University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Diphenyl piperidin-1-ylphosphonate. Retrieved January 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Disposal of Pesticides. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Diphenyl methylphosphonate. Retrieved January 12, 2026, from [Link]
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Stawinski, J., & Kraszewski, A. (2002). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Accounts of chemical research, 35(11), 952–960. Available at: [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 165 -- Pesticide Management and Disposal. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling Diphenyl piperidine-2-phosphonate HCl: Essential Safety and Operational Protocols
Hazard Assessment: A Tale of Two Moieties
Understanding the potential risks of Diphenyl piperidine-2-phosphonate HCl requires a chemical deconstruction. The molecule's hazards are a composite of its primary components: the diphenyl phosphonate group and the piperidine ring, present as a hydrochloride salt.
-
The Organophosphorus Core: While many organophosphorus compounds are known for their potential to inhibit cholinesterase, the specific toxicity of this phosphonate is not fully investigated[1]. Therefore, it is prudent to handle it with the caution afforded to potentially neurotoxic agents. The diphenyl ester component suggests it is a solid with specific solubility characteristics.
-
The Piperidine Ring: Piperidine and its derivatives are known to be corrosive and irritating.[2][3] Exposure can cause irritation to the skin, eyes, and respiratory tract.[2] Piperidine itself is a flammable liquid with a strong, pungent odor, and its hydrochloride salt, while a solid, can still pose significant irritation risks upon contact or inhalation.[2][4]
-
The Hydrochloride Salt: The HCl salt form indicates the compound is likely a solid that is more stable and easier to handle than its freebase form. However, it may be hygroscopic and can release corrosive hydrogen chloride gas upon thermal decomposition.[4]
Given these factors, this compound should be treated as a substance that is potentially harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing skin and eye irritation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.[1][5]
| PPE Category | Specifications and Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are recommended.[6] For tasks with a high risk of splashing or handling larger quantities, consider double-gloving. | Provides a barrier against dermal absorption, a primary route of exposure for organophosphorus compounds and piperidine derivatives.[3][7] Always inspect gloves for degradation or punctures before use. |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A full-face shield must be worn over goggles when there is a significant risk of splashes or when handling larger quantities.[1][6] | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation or damage due to the piperidine moiety.[2] |
| Body Protection | A chemical-resistant lab coat or apron must be worn.[6] For extensive handling, consider chemical-resistant coveralls.[8] | Prevents contamination of personal clothing and skin. Contaminated clothing should be removed immediately and laundered separately before reuse.[8][9] |
| Respiratory Protection | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6] | The fume hood is the primary engineering control to prevent inhalation of fine powders or aerosols, which can cause respiratory irritation and systemic toxicity.[2] |
Operational Plan: From Receipt to Reaction
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, clearly labeled container in a cool, dry, and well-ventilated area.[10]
-
Keep it segregated from incompatible materials such as strong acids and alkaline substances.[4]
-
The storage area should be a designated, locked cabinet for toxic or hazardous chemicals.[11]
Step 2: Handling and Weighing (In a Chemical Fume Hood)
-
Preparation: Before handling, ensure a chemical spill kit is accessible. Don all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within the certified chemical fume hood to contain any airborne powder. Use a dedicated set of spatulas and weighing paper.
-
Aliquotting: If preparing a solution, add the solid slowly to the solvent to avoid splashing. Use a vortex mixer or gentle swirling to dissolve.
-
Post-Handling: After handling, wipe down the spatula and work surface with an appropriate solvent. Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.[12]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11][13]
Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Step-by-Step Spill Response:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[12]
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover with a non-combustible absorbent material like sand or vermiculite to prevent it from becoming airborne.[10] For a liquid spill, use a chemical spill kit to absorb the material.[12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]
Disposal Plan: A Compliant Conclusion
Proper disposal is crucial for laboratory safety and environmental protection.[10]
-
Chemical Waste: All waste containing this compound, including unused material and solutions, must be collected as hazardous chemical waste.[12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of in the designated solid hazardous waste container.[12]
-
Empty Containers: The original container must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinsate must be collected as hazardous waste. After a proper triple rinse and defacing the label, the container may be disposed of as regular solid waste, but always confirm this procedure with your institution's EHS office.[12]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
- BenchChem. (n.d.). Proper Disposal of PEG5-bis-(ethyl phosphonate): A Guide for Laboratory Professionals.
- Htdchem. (2025). Essential Guidelines for Handling Phosphonate Derivatives Safely.
- BenchChem. (n.d.). Personal protective equipment for handling O,O,S-Trimethyl phosphorothioate.
- ResearchGate. (2022). 11 Items of clothing and PPE worn during OP pesticides application.
- BenchChem. (n.d.). Proper Disposal of (Hydroxymethyl)phosphonic Acid: A Guide for Laboratory Professionals.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Redox. (2022). Safety Data Sheet Phosphonates (DTPMPA.7Na).
- (2016). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Health.vic. (2024). Pesticide use and personal protective equipment.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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- gsrs. (n.d.). PIPERIDINE PHOSPHATE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
